molecular formula C12H14N4O2S B15565427 Sulfisomidin-d4

Sulfisomidin-d4

Número de catálogo: B15565427
Peso molecular: 282.36 g/mol
Clave InChI: YZMCKZRAOLZXAZ-LNFUJOGGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Sulfisomidin-d4 is a useful research compound. Its molecular formula is C12H14N4O2S and its molecular weight is 282.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C12H14N4O2S

Peso molecular

282.36 g/mol

Nombre IUPAC

4-amino-2,3,5,6-tetradeuterio-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide

InChI

InChI=1S/C12H14N4O2S/c1-8-7-12(15-9(2)14-8)16-19(17,18)11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3,(H,14,15,16)/i3D,4D,5D,6D

Clave InChI

YZMCKZRAOLZXAZ-LNFUJOGGSA-N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to Sulfisomidin-d4: Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Sulfisomidin-d4, a deuterated analog of the sulfonamide antibiotic Sulfisomidine. Tailored for researchers, scientists, and drug development professionals, this document details its chemical properties, outlines relevant experimental protocols, and presents key data in a structured format.

Introduction

This compound is the isotopically labeled version of Sulfisomidine, where four hydrogen atoms on the phenyl ring have been replaced with deuterium (B1214612). This substitution makes it a valuable tool in analytical and research settings, particularly as an internal standard for quantitative mass spectrometry-based assays. The increased mass of deuterium allows for clear differentiation between the analyte (Sulfisomidine) and the standard (this compound) in complex biological matrices, leading to more accurate and precise measurements.

Chemical and Physical Properties

The introduction of deuterium atoms results in a slight increase in the molecular weight of this compound compared to its non-deuterated counterpart, Sulfisomidine. While many fundamental chemical properties remain similar, the difference in mass is critical for its application as an internal standard. The following table summarizes and compares the key chemical and physical properties of both compounds. It is important to note that while experimental data is available for Sulfisomidine, many of the properties for this compound are computed.

PropertyThis compoundSulfisomidineData Type
IUPAC Name 4-amino-2,3,5,6-tetradeuterio-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide[1]4-amino-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide[2]-
Molecular Formula C₁₂H₁₀D₄N₄O₂SC₁₂H₁₄N₄O₂S-
Molecular Weight 282.36 g/mol [1]278.33 g/mol [2]Computed
Exact Mass 282.10885386 Da[1]278.08374688 DaComputed
Melting Point Not available243-245 °CExperimental
Water Solubility Not available1.382 g/L at 25 °CExperimental
pKa Not available7.25 (Uncertain), 6.12 (Strongest Acidic)Experimental
LogP 1.20.84 - 0.91Computed
Appearance -White to off-white solid-

Synthesis and Manufacturing

General Synthesis of Sulfisomidine (Parent Compound)

The key steps for the synthesis of Sulfisomidine are as follows:

  • Reaction of 6-amino-2,4-dimethylpyrimidine with p-nitrobenzenesulfonyl chloride: This initial step forms the sulfonamide linkage. The reaction is typically carried out in a solvent like pyridine.

  • Purification of the intermediate: The resulting product, 6-(p-nitrobenzenesulfonamido)-2,4-dimethylpyrimidine, is precipitated and purified.

  • Reduction of the nitro group: The nitro group is then reduced to an amino group, commonly using iron and hydrochloric acid, to yield the final product, Sulfisomidine.

Sulfisomidine_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product 6-amino-2,4-dimethylpyrimidine 6-amino-2,4-dimethylpyrimidine Reaction Sulfonamide Formation 6-amino-2,4-dimethylpyrimidine->Reaction p-nitrobenzenesulfonyl chloride p-nitrobenzenesulfonyl chloride p-nitrobenzenesulfonyl chloride->Reaction 6-(p-nitrobenzenesulfonamido)-2,4-dimethylpyrimidine 6-(p-nitrobenzenesulfonamido)-2,4-dimethylpyrimidine Reduction Nitro Group Reduction 6-(p-nitrobenzenesulfonamido)-2,4-dimethylpyrimidine->Reduction Fe/HCl Sulfisomidine Sulfisomidine Reaction->6-(p-nitrobenzenesulfonamido)-2,4-dimethylpyrimidine in Pyridine Reduction->Sulfisomidine

Synthesis Pathway of Sulfisomidine

Experimental Protocols

Quantification of Sulfisomidine using this compound as an Internal Standard by LC-MS/MS

This compound is primarily used as an internal standard for the accurate quantification of Sulfisomidine in various samples, particularly biological matrices like milk, plasma, or tissue. The following is a representative protocol.

1. Sample Preparation (Extraction and Clean-up):

  • To a known volume or weight of the sample (e.g., 2 mL of milk), add a precise amount of this compound internal standard solution.

  • Add a protein precipitation agent, such as acetonitrile (B52724) (e.g., 8 mL).

  • Vortex the mixture vigorously to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Carefully collect the supernatant.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a specific volume (e.g., 1 mL) of the initial mobile phase.

  • Filter the reconstituted sample through a syringe filter (e.g., 0.22 µm) before injection into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: A C18 analytical column is commonly used.

    • Mobile Phase: A gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid) is typical.

    • Flow Rate: A suitable flow rate is selected based on the column dimensions.

    • Injection Volume: A small volume (e.g., 5-10 µL) of the prepared sample is injected.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed to selectively detect and quantify the precursor-to-product ion transitions for both Sulfisomidine and this compound.

      • Sulfisomidine: Monitor a specific transition (e.g., m/z 279.1 → 156.1).

      • This compound: Monitor the corresponding shifted transition (e.g., m/z 283.1 → 160.1).

    • Data Analysis: The concentration of Sulfisomidine in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Sulfisomidine and a constant concentration of this compound.

Visualizations

Chemical Structures

The following diagram illustrates the chemical structures of Sulfisomidine and its deuterated analog, this compound, highlighting the positions of the deuterium atoms on the phenyl ring.

Analytical_Workflow Sample Biological Sample (e.g., Milk, Plasma) Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporation (Nitrogen Stream) Supernatant->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Filter Filtration (0.22 µm) Reconstitute->Filter LC_MSMS LC-MS/MS Analysis (MRM Mode) Filter->LC_MSMS Data_Analysis Data Analysis (Peak Area Ratio vs. Calibration Curve) LC_MSMS->Data_Analysis Quantification Quantification of Sulfisomidine Data_Analysis->Quantification

References

An In-depth Technical Guide on the Synthesis and Isotopic Purity Assessment of Sulfisomidine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Sulfisomidine-d4, a deuterated analog of the sulfonamide antibiotic Sulfisomidine. It details a feasible synthetic route and outlines rigorous analytical methodologies for the assessment of its isotopic purity using mass spectrometry and nuclear magnetic resonance spectroscopy. This document is intended to be a valuable resource for professionals in drug development and research, offering detailed experimental protocols, quantitative data, and visual representations of key processes.

Introduction

Sulfisomidine is a sulfonamide antibacterial agent that functions by competitively inhibiting dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. The deuterated analog, Sulfisomidine-d4, serves as an invaluable internal standard in pharmacokinetic and residue analysis studies, enabling precise quantification by mass spectrometry-based methods. The incorporation of deuterium (B1214612) atoms provides a distinct mass shift without significantly altering the chemical properties of the molecule, making it an ideal tool for isotope dilution assays. In Sulfisomidine-d4, four hydrogen atoms on the phenyl ring of the sulfanilamide (B372717) moiety are replaced by deuterium atoms.

Synthesis of Sulfisomidine-d4

A plausible synthetic route for Sulfisomidine-d4 is proposed based on established methods for the synthesis of Sulfisomidine and general techniques for the deuteration of aromatic compounds. The key strategy involves the use of a deuterated starting material to introduce the deuterium atoms onto the benzene (B151609) ring.

Proposed Synthetic Pathway

The synthesis of Sulfisomidine-d4 can be achieved through a multi-step process, beginning with the deuteration of a suitable aniline (B41778) precursor, followed by conversion to the corresponding deuterated sulfonyl chloride, and finally, condensation with 4-amino-2,6-dimethylpyrimidine (B18327).

Synthesis_Workflow A Aniline-d5 (B30001) B Acetanilide-d5 A->B Acetic Anhydride (B1165640) C 4-Acetamidobenzenesulfonyl chloride-d4 B->C Chlorosulfonic Acid D 4-Acetamido-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide-d4 C->D 4-Amino-2,6-dimethylpyrimidine, Pyridine E Sulfisomidine-d4 D->E Acid Hydrolysis (e.g., HCl)

Proposed synthetic workflow for Sulfisomidine-d4.
Experimental Protocol: Synthesis of Sulfisomidine-d4

Step 1: Synthesis of Acetanilide-d5

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aniline-d5 (1.0 eq) in glacial acetic acid.

  • Slowly add acetic anhydride (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux for 2 hours.

  • Cool the mixture to room temperature and pour it into ice-cold water with stirring.

  • Collect the precipitated acetanilide-d5 by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 4-Acetamidobenzenesulfonyl chloride-d4

  • In a fume hood, carefully add chlorosulfonic acid (5.0 eq) to a dry round-bottom flask cooled in an ice bath.

  • Slowly add the dried acetanilide-d5 (1.0 eq) in small portions to the chlorosulfonic acid with stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70 °C for 2 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Collect the solid precipitate of 4-acetamidobenzenesulfonyl chloride-d4 by vacuum filtration, wash with cold water, and dry thoroughly under vacuum over a desiccant.

Step 3: Synthesis of 4-Acetamido-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide-d4

  • In a dry reaction vessel, dissolve 4-amino-2,6-dimethylpyrimidine (1.0 eq) in dry pyridine.

  • Add the 4-acetamidobenzenesulfonyl chloride-d4 (1.0 eq) portion-wise to the solution with stirring.

  • Heat the mixture at 60 °C for 3 hours.

  • Cool the reaction mixture and pour it into a large volume of water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

Step 4: Synthesis of Sulfisomidine-d4 (Hydrolysis)

  • Suspend the crude 4-acetamido-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide-d4 in a solution of dilute hydrochloric acid (e.g., 2 M HCl).

  • Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the solution and neutralize it with a base (e.g., sodium bicarbonate or ammonium (B1175870) hydroxide) to precipitate the Sulfisomidine-d4.

  • Collect the precipitate by filtration, wash with water, and dry.

Purification

The crude Sulfisomidine-d4 can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product of high chemical purity.

Isotopic Purity Assessment

The isotopic purity of the synthesized Sulfisomidine-d4 is a critical parameter and is determined using mass spectrometry and nuclear magnetic resonance spectroscopy.

Quantitative Data Summary

The following tables summarize the key specifications for a high-quality Sulfisomidine-d4 standard.

Table 1: General Specifications for Sulfisomidine-d4

ParameterSpecification
Chemical FormulaC₁₂H₁₀D₄N₄O₂S
Molecular Weight282.36 g/mol
AppearanceWhite to off-white solid
Chemical Purity (HPLC)>99.0%[1]
Isotopic Purity (by MS)>98.0 atom% D[1]

Table 2: Representative Isotopic Distribution of Sulfisomidine-d4

IsotopologueMass ShiftRepresentative Abundance (%)
d0 (Unlabeled)+0< 1.0
d1+1< 1.0
d2+2< 1.5
d3+3< 2.0
d4 (Fully Deuterated)+4> 95.0

Experimental Protocols for Isotopic Purity Assessment

Analytical_Workflow cluster_MS Mass Spectrometry Analysis cluster_NMR NMR Spectroscopy Analysis A Sample Preparation (Dilution in MeOH/ACN) B LC-MS/MS Analysis (Full Scan & MRM) A->B C Data Analysis (Isotopologue Distribution) B->C D Sample Preparation (Dissolution in DMSO-d6) E 1H and 2H NMR Spectra Acquisition D->E F Data Analysis (Integration & Purity Calculation) E->F Start Synthesized Sulfisomidine-d4 cluster_MS cluster_MS Start->cluster_MS cluster_NMR cluster_NMR Start->cluster_NMR End Isotopic Purity Confirmed cluster_MS->End cluster_NMR->End Signaling_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP Dihydropteridine Pyrophosphate DHPPP->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Folic_Acid Folic Acid Dihydropteroate->Folic_Acid ... DNA_RNA DNA, RNA, Amino Acids Folic_Acid->DNA_RNA ... Sulfisomidine Sulfisomidine Sulfisomidine->DHPS Competitive Inhibition

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Sulfisomidin-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Sulfisomidin-d4, tailored for researchers, scientists, and drug development professionals. This document details quantitative data, experimental protocols, and relevant metabolic and analytical workflows.

Introduction

This compound is the deuterated analog of Sulfisomidin, a sulfonamide antibacterial agent. Due to its isotopic labeling, this compound serves as an invaluable internal standard for quantitative analyses by mass spectrometry, particularly in pharmacokinetic and metabolic studies of its non-labeled counterpart. The incorporation of four deuterium (B1214612) atoms on the phenyl ring provides a distinct mass shift, enabling precise quantification and differentiation from the endogenous analyte in complex biological matrices.

Physical and Chemical Properties

The physical and chemical data for this compound are summarized below. Data for the parent compound, Sulfisomidin, are included for comparative purposes.

Quantitative Data Summary
PropertyThis compoundSulfisomidin (unlabeled)
Molecular Formula C₁₂H₁₀D₄N₄O₂S[1]C₁₂H₁₄N₄O₂S[2][3]
Molecular Weight 282.36 g/mol [1][4]278.33 g/mol [2][3]
Exact Mass 282.10885386 Da[4]278.08374688 Da
CAS Number 2732915-77-2[4]515-64-0[2][3]
Melting Point Not available242-243 °C[5]
Isotopic Purity >98.0 atom% DNot Applicable
XLogP3-AA 1.2[4]1.2
Hydrogen Bond Donor Count 2[4]2
Hydrogen Bond Acceptor Count 6[4]6
Topological Polar Surface Area 106 Ų[4]106 Ų

Metabolism of Sulfisomidin

While this compound is an analytical standard, understanding the metabolism of the parent compound is crucial for designing experiments. Sulfisomidin is primarily metabolized via acetylation at the N4-position. A significant portion of the drug is excreted unchanged in the urine.[6][7] The metabolic fate does not appear to show a strong acetylator phenotype, unlike other sulfonamides.[8]

metabolism Sulfisomidin Sulfisomidin Metabolite N4-acetylsulfisomidin Sulfisomidin->Metabolite N-acetyltransferase Excretion_Unchanged Renal Excretion (Unchanged) Sulfisomidin->Excretion_Unchanged Excretion_Metabolite Renal Excretion (Metabolite) Metabolite->Excretion_Metabolite

Metabolic pathway of Sulfisomidin.

Experimental Protocols

The following sections detail methodologies for the analysis of Sulfisomidin and the determination of isotopic purity for this compound.

Quantitative Analysis by LC-MS/MS

This protocol provides a general framework for the quantification of Sulfisomidin in a biological matrix using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation & Extraction): a. To 100 µL of the sample (e.g., plasma, urine), add an appropriate amount of this compound solution (internal standard). b. Add 400 µL of acetonitrile (B52724) to precipitate proteins. c. Vortex the mixture for 1 minute. d. Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins. e. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C. f. Reconstitute the residue in 100 µL of the initial mobile phase. g. Filter the reconstituted sample through a 0.22 µm filter before injection.[9]

2. LC-MS/MS Conditions:

  • Column: C18 analytical column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • Flow Rate: 0.3 mL/min.

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

  • Mass Analyzer: Triple quadrupole.

  • Detection Mode: Multiple Reaction Monitoring (MRM).[10]

3. Data Analysis: a. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. b. The concentration of Sulfisomidin in the samples is determined from the calibration curve.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Filter Filtering Reconstitute->Filter Injection Injection Filter->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Quantification Quantification (Calibration Curve) Detection->Quantification

Analytical workflow for Sulfisomidin quantification.
Isotopic Purity Determination by NMR Spectroscopy

This protocol outlines a general procedure for assessing the isotopic purity of this compound using Deuterium NMR (²H-NMR).

1. Sample Preparation: a. Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial. b. Dissolve the sample in a non-deuterated solvent (e.g., DMSO, H₂O). The use of a non-deuterated solvent is crucial to avoid overwhelming the spectrum with the solvent's deuterium signal.[11][12] c. Transfer the solution to an NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiment: A standard one-dimensional Deuterium NMR experiment.

  • Locking: The experiment is run in unlocked mode as there is no deuterated solvent to provide a lock signal. Shimming can be performed manually or using a gradient shimming routine on the proton signal of the solvent.[12]

  • Parameters: Use a calibrated 90° pulse angle and a sufficient relaxation delay to ensure quantitative results.

3. Data Processing and Analysis: a. Process the acquired FID with appropriate phasing and baseline correction. b. The ²H-NMR spectrum will show signals corresponding to the deuterium atoms on the phenyl ring. c. The isotopic purity is determined by comparing the integral of the deuterium signals to an internal standard or by analyzing the residual proton signals in a corresponding ¹H-NMR spectrum.

Safety Information

Sulfisomidin is considered a hazardous substance. It can be irritating to the eyes, respiratory system, and skin.[13] Appropriate personal protective equipment, including gloves, safety glasses, and a dust respirator, should be worn when handling the compound.[13] It is a combustible solid, and dust clouds may form an explosive mixture with air.[13] Accidental ingestion may be harmful, and sulfonamides can cause kidney damage and affect red blood cells.[13] Always refer to the Safety Data Sheet (SDS) for complete safety information before handling.

References

Sulfisomidin-d4 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of Sulfisomidine-d4, a deuterated analog of the sulfonamide antibacterial agent, Sulfisomidine (B1681191). This document includes key quantitative data, experimental protocols, and a workflow diagram to support research and development activities.

Core Compound Data: Sulfisomidine-d4

Sulfisomidine-d4 is a stable isotope-labeled version of Sulfisomidine, often utilized as an internal standard in quantitative analyses.[1] The incorporation of four deuterium (B1214612) atoms increases its molecular weight, allowing for its differentiation from the unlabeled form in mass spectrometry-based assays.[1]

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of Sulfisomidine-d4.

PropertyValueSource(s)
CAS Number 2732915-77-2[1][2][3]
Molecular Formula C₁₂H₁₀D₄N₄O₂S[1][3]
Molecular Weight 282.36 g/mol [1][2]
Accurate Mass 282.109 Da[3]
IUPAC Name 4-amino-2,3,5,6-tetradeuterio-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide[2][3]
Synonyms Sulfisomidin-d4, Sulfaisodimidine-D4[1][2]
Unlabeled CAS Number 515-64-0[3]

Experimental Protocols

The following protocols are adapted for the use of sulfonamides and are relevant for the characterization and application of Sulfisomidine and its deuterated analogs.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines and is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4]

Materials:

  • Sulfisomidine powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial isolates of interest (e.g., E. coli, Shigella, Salmonella)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Incubator (35°C ± 2°C)

  • Quality control strains (e.g., E. coli ATCC 25922)

Procedure:

  • Prepare Sulfisomidine Stock Solution: Create a stock solution of sulfisomidine in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL. Further dilute this in CAMHB to create a working stock for serial dilutions.[4]

  • Prepare Microtiter Plates: Perform serial two-fold dilutions of the sulfisomidine working stock in CAMHB within the wells of a 96-well plate to achieve a range of final concentrations (e.g., 0.25 to 256 µg/mL). Include a growth control well (broth only) and a sterility control well (uninoculated broth).[4]

  • Prepare Bacterial Inoculum: From a fresh culture (18-24 hours), suspend several colonies in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard, which is approximately 1-2 x 10⁸ CFU/mL.[4]

  • Dilute Inoculum: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4]

  • Inoculation: Add the diluted inoculum to each well, with the exception of the sterility control well.[4][5]

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[4]

  • Determine MIC: The MIC is the lowest concentration of sulfisomidine at which there is no visible growth of the bacteria.[4]

Protocol 2: In Vivo Efficacy in an Animal Infection Model

This protocol outlines a general procedure for evaluating the efficacy of sulfisomidine in a murine infection model.

Materials:

  • Pathogenic bacterial strain

  • Laboratory animals (e.g., mice)

  • Sulfisomidine

  • Vehicle for drug administration (e.g., sterile water)

Procedure:

  • Infection: Infect the animals with the pathogenic bacterial strain. The route of infection (e.g., oral gavage) and the inoculum size should be optimized to establish a consistent infection.[4]

  • Treatment: At a predetermined time post-infection (e.g., 24 hours), begin treatment with sulfisomidine. Administer the drug orally at various dose levels. A control group should receive only the vehicle.[4]

  • Monitoring: Monitor the animals daily for clinical signs of illness, such as weight loss, diarrhea, and lethargy.[4]

  • Endpoint Analysis: At the end of the study period, euthanize the animals and collect relevant tissues (e.g., spleen, liver) for bacterial load determination. This is typically done by homogenizing the tissues and plating serial dilutions to count colony-forming units (CFUs).

Workflow and Pathway Diagrams

While specific signaling pathways for Sulfisomidine-d4 are not extensively detailed in literature beyond its known mechanism as a folic acid synthesis inhibitor in bacteria, the following diagrams illustrate a key experimental workflow.

MIC_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock_solution Prepare Sulfisomidine Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate stock_solution->serial_dilution inoculate_plate Inoculate Plate with Diluted Bacteria serial_dilution->inoculate_plate bacterial_inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) dilute_inoculum Dilute Inoculum to Final Concentration bacterial_inoculum->dilute_inoculum dilute_inoculum->inoculate_plate incubate_plate Incubate Plate (16-20h at 35°C) inoculate_plate->incubate_plate read_results Observe for Visible Growth incubate_plate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Sulfonamide_MOA PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid (DHF) DHPS->DHF THF Tetrahydrofolic Acid (THF) DHF->THF via Dihydrofolate Reductase Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids Sulfisomidine Sulfisomidine Sulfisomidine->DHPS Competitive Inhibition

Caption: Mechanism of Action for Sulfonamides like Sulfisomidine.

References

The Deuterium Difference: A Technical Guide to Sulfisomidine-d4 and its Non-Deuterated Counterpart

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the core differences between Sulfisomidine-d4 and its non-deuterated form, sulfisomidine (B1681191). Sulfisomidine is a sulfonamide antibiotic that inhibits bacterial dihydropteroate (B1496061) synthase, a key enzyme in folic acid synthesis. The strategic replacement of four hydrogen atoms with deuterium (B1214612) in Sulfisomidine-d4 significantly alters its pharmacokinetic profile due to the kinetic isotope effect. This guide will delve into the physicochemical properties, metabolic stability, and analytical methodologies for both compounds. Detailed experimental protocols for comparative studies are provided, along with visualizations of key pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: The Principle of Deuteration

Deuterium, a stable, non-radioactive isotope of hydrogen, possesses an additional neutron, effectively doubling the mass of the hydrogen atom.[1] This seemingly subtle change has profound implications in drug development. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[2] This increased bond strength can slow down metabolic processes that involve the cleavage of these bonds, a phenomenon known as the kinetic isotope effect (KIE).[2]

By strategically replacing hydrogen atoms at sites of metabolic vulnerability with deuterium, the metabolic stability of a drug can be enhanced. This can lead to several favorable pharmacokinetic outcomes, including:

  • Increased half-life (t½): A slower rate of metabolism results in the drug remaining in the body for a longer period.

  • Greater drug exposure (AUC): A longer half-life and reduced clearance contribute to a higher overall exposure to the drug.

  • Reduced dosing frequency: Drugs with a longer duration of action can be administered less often, improving patient compliance.

  • Potentially altered metabolite profile: Deuteration can shift metabolism away from pathways that produce toxic or inactive metabolites.

This guide will explore these principles in the context of Sulfisomidine and its deuterated analog, Sulfisomidine-d4.

Physicochemical Properties

The introduction of deuterium atoms results in a slight increase in the molecular weight of Sulfisomidine-d4 compared to non-deuterated sulfisomidine. Other physicochemical properties, such as pKa and solubility, are not expected to differ significantly.

PropertySulfisomidineSulfisomidine-d4
Molecular Formula C₁₂H₁₄N₄O₂SC₁₂H₁₀D₄N₄O₂S
Molecular Weight 278.33 g/mol [1]~282.36 g/mol
CAS Number 515-64-0[1]2732915-77-2
Melting Point ~245°C[3]Not available
Water Solubility 1.382 g/L (25°C)Not available
pKa ~7.25Not expected to differ significantly

The Kinetic Isotope Effect and Metabolic Stability

The primary difference between Sulfisomidine-d4 and non-deuterated sulfisomidine lies in their metabolic fate. While sulfisomidine is considered to be less extensively metabolized than other sulfonamides and is largely excreted unchanged, a portion of the dose does undergo metabolism, primarily through acetylation.[4] The deuteration in Sulfisomidine-d4 is on the phenyl ring, a potential site for oxidative metabolism by cytochrome P450 enzymes.

The stronger C-D bonds in Sulfisomidine-d4 are expected to slow the rate of any metabolic reactions involving the cleavage of these bonds, leading to increased metabolic stability. This would translate to a longer half-life and greater overall drug exposure.

Illustrative Comparative Pharmacokinetic Parameters

The following table presents hypothetical, yet plausible, comparative pharmacokinetic data based on the known principles of the kinetic isotope effect. This data is for illustrative purposes to highlight the expected differences and is not derived from a direct comparative study.

ParameterNon-deuterated Sulfisomidine (Illustrative)Sulfisomidine-d4 (Illustrative)Expected Fold Change
In Vitro Half-life (t½) in Human Liver Microsomes 60 min120 min~2.0
In Vivo Half-life (t½) 7 hours12 hours~1.7
Area Under the Curve (AUC) 100 µgh/mL180 µgh/mL~1.8
Maximum Plasma Concentration (Cmax) 15 µg/mL18 µg/mL~1.2
Clearance (CL) 0.5 L/h0.28 L/h~0.56

Experimental Protocols

In Vitro Metabolic Stability Assay

This protocol outlines a typical experiment to compare the metabolic stability of Sulfisomidine and Sulfisomidine-d4 using liver microsomes.

Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of Sulfisomidine and Sulfisomidine-d4.

Materials:

  • Sulfisomidine and Sulfisomidine-d4 (1 mM stock solutions in DMSO)

  • Pooled human liver microsomes

  • 100 mM Phosphate (B84403) buffer (pH 7.4)

  • NADPH regenerating system

  • Positive control (e.g., testosterone)

  • Quenching solution (ice-cold acetonitrile (B52724) with a suitable internal standard)

  • LC-MS/MS system

Methodology:

  • Preparation:

    • Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL.

    • Prepare working solutions of Sulfisomidine and Sulfisomidine-d4 at 1 µM in phosphate buffer.

    • Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.

  • Incubation:

    • In a 96-well plate, add the microsomal suspension.

    • Add the working solutions of Sulfisomidine, Sulfisomidine-d4, and the positive control to their respective wells.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile (containing the internal standard).

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound at each time point.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm of the percent remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint).

    • Compare the t½ and CLint values between Sulfisomidine and Sulfisomidine-d4.

G cluster_prep Preparation cluster_inc Incubation cluster_samp Sampling & Quenching cluster_proc Sample Processing cluster_ana Analysis prep1 Prepare Microsomal Suspension inc1 Combine Microsomes and Compounds prep1->inc1 prep2 Prepare Compound Working Solutions prep2->inc1 prep3 Pre-warm Reagents to 37°C inc2 Initiate Reaction with NADPH prep3->inc2 inc1->inc2 samp1 Take Aliquots at Time Points inc2->samp1 samp2 Quench with Cold Acetonitrile + IS samp1->samp2 proc1 Centrifuge to Pellet Protein samp2->proc1 proc2 Transfer Supernatant proc1->proc2 ana1 LC-MS/MS Analysis proc2->ana1 ana2 Data Calculation (t½, CLint) ana1->ana2 ana3 Comparative Analysis ana2->ana3

Workflow for in vitro metabolic stability assay.
Comparative In Vivo Pharmacokinetic Study Protocol

This protocol describes a crossover study design to compare the pharmacokinetic profiles of Sulfisomidine and Sulfisomidine-d4 in an animal model.

Objective: To compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) of Sulfisomidine and Sulfisomidine-d4 following oral administration.

Study Design: A randomized, two-period, two-sequence crossover study.

Subjects: A suitable animal model (e.g., rats or dogs).

Methodology:

  • Dosing:

    • Subjects are randomly assigned to one of two treatment sequences.

    • In Period 1, subjects receive a single oral dose of either Sulfisomidine or Sulfisomidine-d4.

    • A washout period of at least 10 half-lives of the drug is observed.

    • In Period 2, subjects receive the alternate drug.

  • Blood Sampling:

    • Blood samples are collected at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose).

  • Bioanalytical Method:

    • Plasma concentrations of Sulfisomidine and Sulfisomidine-d4 are determined using a validated LC-MS/MS method. Sulfisomidine-d4 can be used as an internal standard for the analysis of non-deuterated sulfisomidine, and vice-versa, or a different stable isotope-labeled internal standard can be used.

  • Pharmacokinetic Analysis:

    • Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated from the plasma concentration-time data for each subject using non-compartmental analysis.

  • Statistical Analysis:

    • Statistical methods are used to compare the pharmacokinetic parameters of the two compounds.

G cluster_period1 Period 1 cluster_period2 Period 2 groupA1 Group A receives Sulfisomidine washout Washout Period groupA1->washout groupB1 Group B receives Sulfisomidine-d4 groupB1->washout groupA2 Group A receives Sulfisomidine-d4 washout->groupA2 groupB2 Group B receives Sulfisomidine washout->groupB2 end groupA2->end groupB2->end start start->groupA1 start->groupB1

Crossover study design for comparative pharmacokinetics.

Synthesis

Synthesis of Non-deuterated Sulfisomidine

The synthesis of sulfisomidine is a multi-step process that typically involves the reaction of 6-amino-2,4-dimethylpyrimidine with p-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group.[5]

Synthesis of Sulfisomidine-d4

The synthesis of Sulfisomidine-d4 would follow a similar pathway, but would utilize a deuterated starting material. Specifically, deuterated p-nitrobenzenesulfonyl chloride (p-nitrobenzenesulfonyl chloride-d4) would be reacted with 6-amino-2,4-dimethylpyrimidine. The subsequent reduction of the nitro group would yield Sulfisomidine-d4.

G start1 6-amino-2,4-dimethylpyrimidine intermediate Reaction in pyridine start1->intermediate start2 p-nitrobenzenesulfonyl chloride-d4 start2->intermediate product1 6-(p-nitrobenzenesulfonamido-d4)-2,4-dimethylpyrimidine intermediate->product1 reduction Reduction (e.g., Fe/HCl) product1->reduction final_product Sulfisomidine-d4 reduction->final_product

Synthetic pathway for Sulfisomidine-d4.

Mechanism of Action

The mechanism of action of Sulfisomidine-d4 is identical to that of its non-deuterated counterpart. As a sulfonamide antibiotic, it acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is critical for the synthesis of folic acid, an essential nutrient for bacteria that is required for the production of DNA, RNA, and proteins. By blocking this pathway, sulfisomidine and Sulfisomidine-d4 prevent bacterial growth and replication. Human cells are unaffected as they obtain folic acid from the diet and do not possess the DHPS enzyme.

G PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF synthesis THF Tetrahydrofolic Acid DHF->THF Nucleotides Nucleotides, Amino Acids THF->Nucleotides Sulfisomidine Sulfisomidine / Sulfisomidine-d4 Sulfisomidine->DHPS inhibits

Inhibition of folic acid synthesis by Sulfisomidine.

Conclusion

The strategic deuteration of sulfisomidine to create Sulfisomidine-d4 offers a clear example of how isotopic substitution can be leveraged to enhance the pharmacokinetic properties of a drug. The increased metabolic stability of Sulfisomidine-d4, conferred by the kinetic isotope effect, is expected to result in a longer half-life, greater drug exposure, and potentially a more favorable dosing regimen. This technical guide has provided a comprehensive overview of the key differences between these two compounds, supported by detailed experimental protocols and visualizations to aid researchers in their drug development endeavors. The principles outlined herein are broadly applicable to the field of deuterated drug development and highlight the potential of this strategy to optimize therapeutic agents.

References

Commercial suppliers and availability of Sulfisomidin-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth technical guide provides comprehensive information on the commercial availability and technical applications of Sulfisomidin-d4. This document outlines its primary utility as an internal standard in bioanalytical studies, supported by detailed experimental protocols and quantitative data.

Commercial Availability and Suppliers

This compound is available from several specialized chemical suppliers who focus on providing high-quality reference standards and isotopically labeled compounds for research purposes. The availability of this compound is crucial for an accurate and reliable quantification of Sulfisomidine in various biological matrices.

Below is a summary of identified commercial suppliers for this compound. It is recommended to contact the suppliers directly for the most current information on availability, pricing, and technical documentation.

SupplierProduct Name/NumberCAS NumberNotes
LGC StandardsSulfisomidine-d4 / TRC-S699379-100MG2732915-77-2Part of the Toronto Research Chemicals (TRC) product line.[1]
WITEGA LaboratorienSulfisomidine D4 / Sulfaisodimidine D42732915-77-2Provided as a deuterated reference standard for method validation in LC-MS/MS and GC-MS assays.[2]
Alsachim (a Shimadzu Group Company)Not explicitly listed, but specializes in stable labeled internal standards.-Offers custom synthesis services and a range of isotopically labeled compounds for clinical chemistry.
ClearsynthCustom synthesis available-Offers custom synthesis for stable isotope-labeled compounds.[3]

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₀D₄N₄O₂SPubChem[4]
Molecular Weight 282.36 g/mol PubChem[4]
Exact Mass 282.10885386 DaPubChem[4]
IUPAC Name 4-amino-2,3,5,6-tetradeuterio-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamidePubChem[4]
Synonyms This compound, Sulfaisodimidine-d4PubChem[4]

Application in Bioanalytical Methods

The primary application of this compound is as an internal standard (IS) in quantitative bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for its ability to compensate for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.

The workflow for a typical bioanalytical method using this compound as an internal standard is depicted below.

Bioanalytical Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Add IS Addition of This compound (IS) Sample->Add IS Extraction Extraction (PPT, LLE, or SPE) Add IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Results Results Quantification->Results Protein Precipitation Workflow Plasma_Sample 100 µL Plasma Sample Add_IS Add 20 µL of This compound Working Solution Plasma_Sample->Add_IS Add_ACN Add 300 µL of Acetonitrile Add_IS->Add_ACN Vortex Vortex (1 minute) Add_ACN->Vortex Centrifuge Centrifuge (10,000 rpm, 5 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject

References

In-Depth Technical Guide: Storage and Stability of Sulfisomidin-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended storage conditions and stability profile of Sulfisomidin-d4. As a deuterated analog of the sulfonamide antibiotic sulfisomidine, this compound is primarily utilized as an internal standard in quantitative bioanalytical studies. Understanding its stability is critical for ensuring the accuracy and reliability of analytical data.

While specific quantitative stability data for this compound is not extensively published, this guide synthesizes information from general knowledge of sulfonamides, deuterated compounds, and regulatory stability testing guidelines to provide best practices for its storage and handling.

Core Principles of this compound Stability

The stability of this compound is influenced by its inherent chemical structure as a sulfonamide and the presence of deuterium (B1214612) atoms.

  • Sulfonamide Moiety: The sulfonamide group is susceptible to degradation, primarily through hydrolysis, oxidation, and photolysis. The rate of these degradation reactions is influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.

  • Deuteration and the Kinetic Isotope Effect: The replacement of four hydrogen atoms on the phenyl ring with deuterium atoms (d4) enhances the metabolic and chemical stability of the molecule. This is attributed to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond requires more energy to break than a carbon-hydrogen (C-H) bond, thus slowing down degradation reactions that involve the cleavage of these bonds.

Recommended Storage and Handling

To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended.

Solid Compound

Storage Conditions:

  • Temperature: Store the neat (solid) compound in a freezer at temperatures of -20°C or lower.

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Moisture: Store in a tightly sealed container to prevent moisture uptake, preferably in a desiccator.

Handling:

  • Allow the container to equilibrate to room temperature before opening to prevent condensation.

  • Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound.

  • Handle in a well-ventilated area or under a fume hood.

Stock and Working Solutions

Solvent Selection:

  • Stock Solutions: Anhydrous dimethyl sulfoxide (B87167) (DMSO) or methanol (B129727) are suitable solvents for preparing high-concentration stock solutions.

  • Working Solutions: Dilute stock solutions with an appropriate solvent compatible with the analytical method, such as acetonitrile (B52724) or a mixture of acetonitrile and water.

Storage Conditions:

  • Stock Solutions: Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C for extended stability.[1]

  • Working Solutions: Prepare fresh working solutions daily if possible. If short-term storage is necessary, store refrigerated at 2-8°C for no longer than a few days.

Quantitative Stability Data

Specific, publicly available long-term stability data for this compound is limited. The following table provides a summary of general stability recommendations for sulfonamide standards, which can be considered as a conservative guideline for this compound in the absence of specific data.

ParameterConditionRecommended StorageEstimated Shelf-Life
Solid Form -20°C, protected from light and moistureTightly sealed, light-resistant container> 2 years (based on general stability of deuterated compounds)
Stock Solution (in DMSO or Methanol) ≤ -10°C, protected from lightTightly sealed, light-resistant vialsUp to 6 months
Working Solution (in Acetonitrile/Water) 2-8°C, protected from lightTightly sealed, light-resistant vialsUp to 3 months

Note: The stability of solutions is highly dependent on the solvent, concentration, and storage conditions. It is crucial to perform in-house stability assessments for your specific matrix and storage conditions.

Experimental Protocol: Stability-Indicating Method

To accurately assess the stability of this compound, a validated stability-indicating analytical method is essential. A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) method coupled with mass spectrometry (MS/MS) is recommended for its high sensitivity and selectivity.

Objective

To develop and validate a stability-indicating UHPLC-MS/MS method for the quantification of this compound and its potential degradation products.

Materials and Reagents
  • This compound reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Forced degradation reagents: Hydrochloric acid, sodium hydroxide, hydrogen peroxide

Chromatographic Conditions (Example)
ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized for separation of parent compound and degradation products
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Conditions (Example)
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Optimized for this compound and potential degradation products
Source Temperature 150°C
Desolvation Temperature 400°C
Forced Degradation Study

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on a this compound solution.

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80°C for 48 hours.

  • Photostability: Expose to UV light (254 nm) and visible light for 24 hours.

Analyze the stressed samples using the developed UHPLC-MS/MS method to ensure that any degradation products are well-resolved from the parent this compound peak.

Visualizations

Logical Workflow for Storage and Handling

The following diagram illustrates the key decision points and procedures for the proper storage and handling of this compound.

G cluster_storage Storage cluster_solid Solid Compound Handling cluster_solution Solution Preparation & Storage Solid Solid Store_Solid Store at <= -20 C Protect from light & moisture Solid->Store_Solid Solution Solution Equilibrate Equilibrate to RT before opening Store_Solid->Equilibrate Weigh Weigh appropriate amount Equilibrate->Weigh Prepare_Stock Prepare Stock Solution (e.g., in DMSO) Weigh->Prepare_Stock Store_Stock Aliquot & Store at <= -20 C Prepare_Stock->Store_Stock Prepare_Working Prepare Working Solution (e.g., in ACN/Water) Store_Stock->Prepare_Working For use Store_Working Store at 2-8 C (short-term) Prepare fresh if possible Prepare_Working->Store_Working End Use in Analysis Store_Working->End Start Receive This compound Start->Solid G cluster_degradation Degradation Pathways Sulfisomidin_d4 This compound Hydrolysis Hydrolysis Sulfisomidin_d4->Hydrolysis H2O, pH Oxidation Oxidation Sulfisomidin_d4->Oxidation O2 Photolysis Photolysis Sulfisomidin_d4->Photolysis Light Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photolysis->Degradation_Products

References

Unraveling the Mass Spectrum of Sulfisomidine-d4: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mass spectrum of Sulfisomidine-d4, a deuterated internal standard crucial for the accurate quantification of the sulfonamide antibiotic, Sulfisomidine. This document details the expected fragmentation patterns, proposed mass spectral data, and extensive experimental protocols for its analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Core Concepts in the Mass Spectrometry of Sulfisomidine-d4

Sulfisomidine-d4 is the isotopically labeled analog of Sulfisomidine, where four hydrogen atoms on the phenyl ring have been replaced by deuterium. This isotopic labeling results in a predictable mass shift, allowing it to be distinguished from the unlabeled analyte in a sample, thereby correcting for variations in sample preparation and instrument response. Understanding its mass spectrometric behavior is fundamental for developing robust and reliable quantitative analytical methods.

Upon introduction into a mass spectrometer, typically using electrospray ionization (ESI), Sulfisomidine-d4 is protonated to form the precursor ion [M+H]⁺. The exact mass of Sulfisomidine-d4 is 282.10885386 Da.[1] Collision-induced dissociation (CID) of this precursor ion in the mass spectrometer's collision cell results in a characteristic fragmentation pattern that is key to its specific detection and quantification.

Predicted Mass Spectrum and Fragmentation Pathway

While a publicly available, complete mass spectrum for Sulfisomidine-d4 with relative ion abundances is not readily found, its fragmentation can be reliably predicted based on the known fragmentation of non-deuterated Sulfisomidine and the general fragmentation pathways of sulfonamide antibiotics.

The protonated molecule of non-deuterated Sulfisomidine ([M+H]⁺) has a measured m/z of 279.091.[2] Its fragmentation yields major product ions at m/z 186.2, 156.4, and 124.3.[2] The common fragmentation pathway for sulfonamides involves cleavage of the S-N bond and the C-S bond of the sulfonyl group.

For Sulfisomidine-d4, the protonated precursor ion [M+H]⁺ is expected at approximately m/z 283.1 . The key fragment ions will be shifted by +4 mass units if they retain the deuterated phenyl ring.

Proposed Fragmentation Pathway of Sulfisomidine-d4:

The fragmentation of protonated Sulfisomidine-d4 is initiated by the cleavage of the S-N bond, leading to two primary fragmentation routes:

  • Formation of the deuterated benzenesulfonyl moiety: Cleavage of the S-N bond results in the formation of the 4-amino-2,3,5,6-tetradeuteriobenzenesulfonyl cation. This ion is expected to lose SO₂ to form a deuterated anilinium ion.

  • Formation of the dimethylpyrimidinylamino moiety: The other part of the molecule forms the protonated 4-amino-2,6-dimethylpyrimidine (B18327) ion.

Based on this, the major expected fragment ions for Sulfisomidine-d4 are:

  • m/z 190: Corresponding to the [C₆D₄H₄NO₂S]⁺ ion, which is the deuterated equivalent of the m/z 186 fragment in the unlabeled compound.

  • m/z 160: This corresponds to the [C₆D₄H₄N]⁺ ion, formed by the loss of SO₂ from the m/z 190 fragment. This is the deuterated equivalent of the anilinium ion fragment.

  • m/z 124: This fragment, corresponding to the [C₆H₈N₃]⁺ ion (protonated 4-amino-2,6-dimethylpyrimidine), does not contain the deuterated ring and is therefore expected to be the same as in the non-deuterated Sulfisomidine spectrum.

Quantitative Mass Spectral Data

The following table summarizes the predicted quantitative data for the mass spectrum of Sulfisomidine-d4. The relative abundance is a prediction based on the typical fragmentation of sulfonamides and may vary with experimental conditions.

Ion Proposed Structure m/z (Predicted) Relative Abundance (Predicted)
Precursor Ion [M+H]⁺[C₁₂H₁₀D₄N₄O₂S + H]⁺283.1100%
Fragment Ion 1[C₆D₄H₄NO₂S]⁺190.1High
Fragment Ion 2[C₆D₄H₄N]⁺160.1Medium
Fragment Ion 3[C₆H₈N₃]⁺124.1High
Proposed MRM Transitions for Quantification

For quantitative analysis using a triple quadrupole mass spectrometer, Multiple Reaction Monitoring (MRM) is the method of choice. Based on the predicted fragmentation, the following MRM transitions are proposed for Sulfisomidine-d4:

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) - Starting Point Use
283.1190.115-25Quantifier
283.1124.120-30Qualifier

Note: The optimal collision energies need to be determined empirically on the specific instrument used.

Experimental Protocols

The following is a detailed methodology for the analysis of Sulfisomidine-d4, synthesized from established protocols for sulfonamide analysis.[3][4]

Sample Preparation (e.g., from biological matrix like plasma or tissue)
  • Homogenization: Homogenize 1 g of the tissue sample with 3 mL of acetonitrile (B52724).

  • Protein Precipitation: Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Extraction: Transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-9 min: 90% B

    • 9-9.1 min: 90-10% B

    • 9.1-12 min: 10% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode using the transitions specified in the table above.

Visualization of the Proposed Fragmentation Pathway

The following diagram illustrates the logical relationship in the proposed fragmentation of Sulfisomidine-d4.

G cluster_main Proposed Fragmentation of Sulfisomidine-d4 Precursor Sulfisomidine-d4 [M+H]⁺ m/z = 283.1 Frag1 [C₆D₄H₄NO₂S]⁺ m/z = 190.1 Precursor->Frag1 Cleavage of S-N bond Frag2 [C₆H₈N₃]⁺ m/z = 124.1 Precursor->Frag2 Cleavage of S-N bond Frag3 [C₆D₄H₄N]⁺ m/z = 160.1 Frag1->Frag3 -SO₂

Caption: Proposed fragmentation pathway of protonated Sulfisomidine-d4.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the analysis of Sulfisomidine-d4.

G cluster_workflow Analytical Workflow for Sulfisomidine-d4 Sample Sample Collection (e.g., Plasma, Tissue) Preparation Sample Preparation (Homogenization, Protein Precipitation, Extraction) Sample->Preparation LC_MS LC-MS/MS Analysis (C18 column, ESI+, MRM) Preparation->LC_MS Data_Analysis Data Analysis (Quantification using Sulfisomidine-d4 as Internal Standard) LC_MS->Data_Analysis Result Final Concentration of Sulfisomidine Data_Analysis->Result

Caption: General experimental workflow for Sulfisomidine-d4 analysis.

References

The Gold Standard: A Technical Guide to the Role of Deuterated Standards in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the precise and reliable characterization of a drug candidate's pharmacokinetic (PK) profile is fundamental. Pharmacokinetics, the study of how an organism affects a drug, involves the quantitative analysis of the absorption, distribution, metabolism, and excretion (ADME) of a compound. The accuracy of these measurements underpins critical decisions regarding safety, efficacy, and dosing regimens. Central to achieving the high-quality data required for these assessments is the use of deuterated internal standards in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the industry's gold standard for quantitative bioanalysis.

This in-depth technical guide explores the multifaceted role of deuterated standards in pharmacokinetic studies. It provides a comprehensive overview of their synthesis, application, and the significant advantages they offer over other types of internal standards. Detailed experimental protocols, comparative quantitative data, and visual representations of key workflows are presented to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize these powerful analytical tools.

The Principle of Isotope Dilution Mass Spectrometry

The utility of deuterated internal standards is rooted in the principle of isotope dilution mass spectrometry (IDMS). A deuterated standard is a stable isotope-labeled (SIL) version of the analyte of interest, where one or more hydrogen atoms (¹H) are replaced by their heavier, stable isotope, deuterium (B1214612) (²H or D).[1] This subtle increase in molecular weight allows the mass spectrometer to differentiate the deuterated standard from the unlabeled analyte.[2] Crucially, the physicochemical properties of the deuterated standard are nearly identical to the analyte.[3]

By adding a known amount of the deuterated internal standard to a biological sample at the very beginning of the analytical workflow, it acts as a nearly perfect surrogate for the analyte.[1] It experiences the same variations and losses during sample preparation, extraction, chromatography, and ionization in the mass spectrometer.[4] Consequently, the ratio of the analytical signal of the analyte to that of the deuterated standard remains constant, regardless of these variations. This allows for highly accurate and precise quantification of the analyte in the original sample.

Advantages of Deuterated Internal Standards

The use of deuterated internal standards in pharmacokinetic studies offers several key advantages that contribute to the generation of robust and reliable data. These advantages are particularly evident when compared to other types of internal standards, such as structural analogs.

Superior Correction for Matrix Effects

Biological matrices like plasma, serum, and urine are complex mixtures of endogenous components that can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the "matrix effect." This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. Since a deuterated internal standard has virtually the same chromatographic retention time and ionization characteristics as the analyte, it experiences the same matrix effects. This co-elution ensures that the ratio of the analyte to the internal standard remains unaffected, providing effective compensation for matrix-induced variability.

Enhanced Precision and Accuracy
Increased Method Robustness

Bioanalytical methods employing deuterated internal standards are generally more robust and less susceptible to minor variations in experimental conditions. This translates to higher sample throughput, lower rates of failed analytical runs, and greater overall efficiency in the drug development process.

Data Presentation: A Quantitative Comparison

The empirical data from numerous studies consistently demonstrates the superior performance of deuterated internal standards over structural analogs. The following tables summarize key performance metrics from comparative bioanalytical method validations.

Table 1: Comparison of Assay Performance for the Quantification of a Hypothetical Drug X using Deuterated vs. Structural Analog Internal Standards

Internal Standard TypeAnalyte Concentration (ng/mL)Accuracy (%)Precision (%CV)Matrix Effect (%)
Deuterated (D4-Drug X) 198.54.297.8
10101.23.199.1
10099.82.5100.5
Structural Analog (Analog Y) 185.312.875.4
1088.910.578.9
10092.18.782.3
Data compiled from representative studies. Actual performance may vary depending on the analyte and matrix.

Table 2: Comparison of Assay Performance for Kahalalide F Using an Analogue vs. a Stable Isotope Labeled (SIL) Internal Standard

ParameterAnalogue Internal StandardSIL Internal Standard (Deuterated)
Mean Bias (%)96.8100.3
Standard Deviation of Bias8.67.6
Statistical Significance (Levene's Test for Variance)-p = 0.02 (Significantly lower variance)
This table presents a statistical comparison of a bioanalytical assay for the anticancer agent Kahalalide F. The use of the deuterated internal standard resulted in a statistically significant improvement in precision.

Experimental Protocols

Detailed and validated experimental protocols are the foundation of reproducible bioanalytical science. The following sections provide comprehensive methodologies for the key experiments involved in a pharmacokinetic study utilizing a deuterated internal standard.

Synthesis of Deuterated Internal Standards

The introduction of deuterium into a molecule can be achieved through two primary strategies: hydrogen/deuterium (H/D) exchange and de novo chemical synthesis.

  • Hydrogen/Deuterium (H/D) Exchange: This method involves the direct replacement of hydrogen atoms with deuterium in the presence of a catalyst (e.g., acid, base, or metal) and a deuterium source (e.g., D₂O). This approach is often simpler but may offer less control over the precise location of the deuterium labels.

  • De Novo Chemical Synthesis: This strategy involves the complete synthesis of the target molecule using deuterated starting materials or reagents. While more complex, this method provides greater control over the position and number of deuterium atoms incorporated into the final molecule. A versatile synthesis of deuterium-labeled Vitamin D metabolites, for instance, has been described using A-ring synthons containing three deuterium atoms.

Bioanalytical Method Validation using a Deuterated Internal Standard

A robust LC-MS/MS method for the quantification of a drug in a biological matrix using a deuterated internal standard must be fully validated according to regulatory guidelines.

1. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution to create calibration standards and quality control (QC) samples.

  • Prepare a working solution of the deuterated internal standard at a concentration that provides an appropriate response in the mass spectrometer.

2. Sample Preparation (Protein Precipitation Example):

  • To an aliquot of the biological matrix (e.g., 100 µL of plasma) in a microcentrifuge tube, add a volume of the deuterated internal standard working solution in an organic solvent (e.g., 200 µL in acetonitrile).

  • Vortex the mixture to precipitate proteins.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

3. LC-MS/MS Analysis:

  • Chromatographic Conditions: Develop a liquid chromatography method that achieves baseline separation of the analyte from endogenous matrix components. Crucially, the deuterated internal standard should co-elute with the analyte.

  • Mass Spectrometric Conditions: Optimize the mass spectrometer parameters for the detection of both the analyte and the deuterated internal standard. This typically involves selecting specific precursor and product ion transitions for each compound in multiple reaction monitoring (MRM) mode.

  • Data Acquisition and Processing: Acquire the data and integrate the peak areas for both the analyte and the internal standard. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the calibration standards. The concentration of the analyte in unknown samples is then calculated from this calibration curve.

4. Key Validation Experiments:

  • Selectivity: Analyze at least six different sources of the blank biological matrix to ensure that there are no interfering peaks at the retention times of the analyte and the internal standard.

  • Matrix Effect Evaluation:

    • Obtain at least six different sources of the blank biological matrix.

    • Prepare three sets of samples for each matrix source:

      • Analyte and internal standard spiked into the extracted blank matrix.

      • Analyte and internal standard in a neat solution (e.g., mobile phase).

      • Blank matrix extracted and then spiked with the analyte and internal standard.

    • Calculate the matrix factor (MF) for both the analyte and the internal standard for each matrix source: MF = (Peak area in the presence of matrix) / (Peak area in neat solution)

    • Calculate the internal standard-normalized matrix factor (IS-normalized MF): IS-normalized MF = MF of analyte / MF of internal standard

    • The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should be ≤15%.

  • Stability: Evaluate the stability of the analyte and the deuterated internal standard under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at the intended storage temperature.

Mandatory Visualizations

Diagrams are invaluable for illustrating complex experimental workflows and logical relationships. The following visualizations, created using the Graphviz DOT language, depict key processes in pharmacokinetic studies that utilize deuterated standards.

experimental_workflow Bioanalytical Workflow for Pharmacokinetic Studies cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Deuterated Internal Standard Sample->Spike Extract Protein Precipitation / Extraction Spike->Extract Evaporate Evaporation & Reconstitution Extract->Evaporate Inject Inject into LC-MS/MS Evaporate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration (Analyte & IS) Detect->Integrate Ratio Calculate Peak Area Ratio Integrate->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate PK Pharmacokinetic Analysis Calibrate->PK

Caption: A typical bioanalytical workflow for a pharmacokinetic study using a deuterated internal standard.

isotope_dilution_principle Principle of Isotope Dilution Mass Spectrometry cluster_sample Initial Sample cluster_process Analytical Process cluster_detection MS Detection cluster_quantification Quantification Analyte Analyte (Unknown Amount) Process Sample Preparation & Analysis (with inherent variability and loss) Analyte->Process IS_known Deuterated IS (Known Amount) IS_known->Process Analyte_detected Analyte Signal (Affected by loss) Process->Analyte_detected IS_detected Deuterated IS Signal (Affected by same loss) Process->IS_detected Ratio Signal Ratio (Analyte / IS) Remains Constant Analyte_detected->Ratio IS_detected->Ratio Quantify Accurate Quantification of Initial Analyte Amount Ratio->Quantify

Caption: The logical principle of Isotope Dilution Mass Spectrometry for accurate quantification.

Regulatory Perspectives

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation. The harmonized ICH M10 guideline on bioanalytical method validation and study sample analysis strongly advocates for the use of a stable isotope-labeled internal standard, particularly for methods employing mass spectrometric detection, whenever feasible. While not explicitly mandating their use, the guidance documents emphasize the importance of a well-characterized and consistently performing internal standard to ensure the reliability of bioanalytical data. The FDA has issued citations to laboratories for not having adequate procedures to track internal standard responses, highlighting the regulatory scrutiny in this area.

Conclusion

Deuterated internal standards are indispensable tools in modern pharmacokinetic studies, providing a level of accuracy, precision, and robustness that is unmatched by other types of internal standards. Their ability to effectively compensate for analytical variability, particularly matrix effects, ensures the generation of high-quality data that is essential for making critical decisions in the drug development process. By adhering to rigorous experimental protocols and regulatory guidelines, researchers, scientists, and drug development professionals can harness the power of deuterated standards to produce reliable and defensible pharmacokinetic data, ultimately contributing to the development of safer and more effective medicines. The scientific and regulatory consensus strongly supports the use of deuterated standards as the gold standard in quantitative bioanalysis.

References

The Gold Standard of Quantification: A Technical Guide to Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the realms of proteomics, metabolomics, and pharmacokinetic studies, the pursuit of accuracy and precision is paramount. The complexity of biological matrices presents a significant challenge, introducing variability from sample preparation, matrix effects, and instrument response. To surmount these obstacles, stable isotope-labeled internal standards (SIL-ISs) have emerged as the gold standard, providing a robust framework for reliable quantification. This technical guide delves into the core principles of SIL-ISs, presents detailed experimental protocols, and offers a quantitative comparison to underscore their superiority in modern analytical workflows.

The Core Principle: Isotope Dilution Mass Spectrometry

The power of SIL-ISs lies in the principle of isotope dilution mass spectrometry (IDMS). A SIL-IS is a version of the analyte of interest where one or more atoms have been replaced with their stable, non-radioactive heavy isotopes (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)).[1][2] This subtle increase in mass allows the SIL-IS to be distinguished from the native analyte by a mass spectrometer, yet it remains chemically and physically almost identical.[1]

This near-identical nature is the key to its effectiveness. When a known amount of the SIL-IS is added to a sample at the earliest stage of preparation, it experiences the same processing as the endogenous analyte.[3] It is affected by the same extraction inefficiencies, matrix-induced ion suppression or enhancement, and instrument variability.[4] By measuring the ratio of the signal from the native analyte to that of the SIL-IS, these variations are effectively normalized, leading to highly accurate and precise quantification.

cluster_processing Sample Processing & Analysis cluster_data Data Analysis Analyte Analyte (Unknown Amount) Mix Mix & Homogenize Analyte->Mix SIL_IS SIL-IS (Known Amount) SIL_IS->Mix Extraction Extraction & Cleanup Mix->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Ratio Measure Peak Area Ratio (Analyte / SIL-IS) LC_MS->Ratio Quantification Calculate Analyte Concentration Ratio->Quantification

Principle of Isotope Dilution Mass Spectrometry.

Data Presentation: The Quantitative Advantage

The theoretical superiority of SIL-ISs is borne out by empirical data. A comparative analysis of a stable isotope-labeled internal standard versus a structural analog for the quantification of the anticancer drug Kahalalide F in plasma highlights the significant improvement in assay performance.

ParameterStructural Analog ISStable Isotope-Labeled IS (SIL-IS)
Mean Bias (%) 96.8100.3
Standard Deviation of Bias (%) 8.67.6
Statistical Significance (Variance) -p = 0.02 (Significantly Lower)
Statistical Significance (Accuracy) p < 0.0005 (Significant Deviation)p = 0.5 (No Significant Deviation)
Data adapted from a comparative study on the quantification of Kahalalide F.

The data clearly indicates that the use of a SIL-IS resulted in a mean bias closer to the true value and a statistically significant reduction in variance, demonstrating enhanced accuracy and precision.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for the application of SIL-IS in key research areas.

Pharmacokinetic Analysis using a Deuterium-Labeled Internal Standard

This protocol outlines a typical workflow for the quantification of a drug in human plasma for a pharmacokinetic study.

Materials:

  • Human plasma samples

  • Deuterium-labeled internal standard (IS) stock solution

  • Acetonitrile (B52724) (ACN), LC-MS grade, with 0.1% formic acid

  • Microcentrifuge tubes or 96-well plates

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Thawing and Homogenization: Thaw frozen plasma samples on ice. Once completely liquefied, vortex for 10 seconds to ensure homogeneity.

  • Internal Standard Spiking: Aliquot 100 µL of each plasma sample (including study samples, calibration standards, and quality controls) into labeled tubes. Add 20 µL of the IS working solution to each tube (excluding blank matrix samples) and vortex for 10 seconds.

  • Protein Precipitation: Add 300 µL of acidified acetonitrile to each tube to precipitate plasma proteins. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Instrumentation: A UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

  • Gradient Elution: A suitable gradient to separate the analyte from endogenous components.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Optimized precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

Data Analysis:

  • Integrate the peak areas for the analyte and the IS.

  • Calculate the peak area ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of the analyte in the study samples and quality controls from the calibration curve.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample (Calibrator, QC, Unknown) add_is Spike with Deuterated IS start->add_is precipitate Protein Precipitation (ACN) add_is->precipitate centrifuge Centrifuge precipitate->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject into LC-MS/MS transfer->inject separate Chromatographic Separation inject->separate detect MRM Detection (Analyte & IS Transitions) separate->detect integrate Integrate Peak Areas detect->integrate ratio Calculate Peak Area Ratio integrate->ratio quantify Quantify using Calibration Curve ratio->quantify

Workflow for a Pharmacokinetic Study using a Deuterated Internal Standard.

Absolute Quantification of Intracellular Metabolites

This protocol describes a method for the absolute quantification of metabolites in cultured cells using uniformly ¹³C-labeled cell extracts as internal standards.

Materials:

  • Cultured cells

  • Culture medium with uniformly ¹³C-labeled carbon source (e.g., ¹³C-glucose)

  • Unlabeled internal standards of known concentration

  • Organic solvent for extraction (e.g., methanol/acetonitrile/water mixture)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Labeling: Grow cells in a medium containing a ¹³C-labeled carbon source until near-complete isotopic enrichment is achieved.

  • Cell Harvesting and Quenching: Rapidly harvest the cells and quench metabolic activity, typically by washing with a cold saline solution and then adding a cold organic solvent.

  • Extraction: Extract the intracellular metabolites by lysing the cells in the organic solvent containing a known concentration of unlabeled internal standards.

  • Centrifugation: Centrifuge the samples to pellet cell debris.

  • Supernatant Collection: Collect the supernatant containing the ¹³C-labeled endogenous metabolites and the unlabeled internal standards.

LC-MS/MS Analysis:

  • Instrumentation: A high-resolution mass spectrometer is often preferred for metabolomics studies.

  • LC Column: A column suitable for separating polar metabolites, such as a HILIC or a mixed-mode column.

  • Mobile Phase: A gradient of aqueous and organic solvents, often with additives like ammonium acetate or formate.

  • Data Acquisition: Acquire data in full scan mode or targeted MS/MS mode to detect the ¹³C-labeled metabolites and their corresponding unlabeled internal standards.

Data Analysis:

  • Peak Identification and Integration: Identify and integrate the peaks for the ¹³C-labeled endogenous metabolites and the corresponding unlabeled internal standards.

  • Isotope Ratio Calculation: Determine the ratio of the peak area of the endogenous ¹³C-labeled metabolite to the peak area of the unlabeled internal standard.

  • Concentration Calculation: Calculate the amount of the endogenous metabolite by multiplying the measured ratio by the known amount of the unlabeled internal standard.

  • Normalization: Normalize the metabolite amount to the intracellular volume or cell number to obtain the absolute concentration.

Conclusion

Stable isotope-labeled internal standards are an indispensable tool in modern quantitative analysis. Their ability to mimic the behavior of the analyte throughout the entire analytical workflow provides an unparalleled level of accuracy and precision. By correcting for variability in sample preparation, matrix effects, and instrument response, SIL-ISs enable researchers, scientists, and drug development professionals to generate high-quality, reliable data that can be trusted to inform critical decisions in their respective fields. The initial investment in synthesizing or acquiring a SIL-IS is often far outweighed by the long-term benefits of robust and defensible quantitative results.

References

Methodological & Application

Application Note: High-Accuracy Quantification of Sulfisomidine in Biological Matrices Using Sulfisomidine-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfisomidine is a sulfonamide antibiotic employed in veterinary medicine. Monitoring its residue levels in food products of animal origin is crucial to prevent potential human health risks, such as allergic reactions and the development of antibiotic resistance. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and selective quantification of veterinary drug residues. The use of a stable isotope-labeled internal standard, such as Sulfisomidine-d4, is essential for achieving high accuracy and precision in quantitative analysis.[1][2] This deuterated analog of Sulfisomidine shares identical chemical and physical properties with the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thereby compensating for matrix effects and procedural variations.[1][3]

This application note provides a detailed protocol for the determination of Sulfisomidine in various biological matrices using Sulfisomidine-d4 as an internal standard with LC-MS/MS.

Quantitative Data Summary

The use of a deuterated internal standard like Sulfisomidine-d4 significantly improves the performance of quantitative methods. The following table summarizes typical performance characteristics for sulfonamide analysis using LC-MS/MS with stable isotope-labeled internal standards.

ParameterMatrixValueReference
Linearity (r²)Milk, Honey, Tissue>0.99[4]
Recovery (%)Milk91 - 114
Eggs87 - 116
Honey80 - 120
Cattle/Trout Muscle75 - 98
Precision (RSD%)Milk7.5 - 12.7
Eggs8.5 - 27.2
Honey< 20
Cattle/Trout Muscle1 - 8
Limit of Detection (LOD)Honey0.5 - 10 µg/kg
Limit of Quantitation (LOQ)Drinking Water0.03 - 0.63 ng/L

Experimental Protocols

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

This protocol is a representative method for the extraction of Sulfisomidine from animal tissues.

Materials:

  • Homogenized tissue sample (e.g., muscle, liver)

  • Sulfisomidine-d4 internal standard solution

  • Acetonitrile (B52724) (ACN) with 1% acetic acid

  • Water

  • QuEChERS extraction salts (e.g., 4 g MgSO₄, 1.5 g anhydrous NaOAc)

  • 50 mL polypropylene (B1209903) centrifuge tubes

Procedure:

  • Weigh 2 g of the homogenized tissue sample into a 50 mL centrifuge tube.

  • Spike the sample with a known amount of Sulfisomidine-d4 internal standard solution.

  • Add 8 mL of water and 10 mL of acetonitrile with 1% acetic acid.

  • Vortex for 1 minute.

  • Add the QuEChERS extraction salts.

  • Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper acetonitrile layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.

  • Filter the solution through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Sample Preparation: Liquid-Liquid Extraction (for Milk)

This protocol is adapted for the analysis of sulfonamides in milk.

Materials:

  • Milk sample

  • Sulfisomidine-d4 internal standard solution

  • Acetonitrile:Ethyl Acetate (6:4, v/v)

  • n-Hexane

  • 10% Methanol (B129727) in water

  • 50 mL polypropylene centrifuge tubes

Procedure:

  • Pipette 5 mL of the milk sample into a 50 mL centrifuge tube.

  • Spike with the Sulfisomidine-d4 internal standard solution.

  • Add 10 mL of the Acetonitrile:Ethyl Acetate (6:4) mixture.

  • Vortex thoroughly and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Add 1.5 mL of n-hexane to the residue and vortex for 1 minute to remove fats.

  • Add 1.5 mL of 10% methanol in water and vortex for 1 minute.

  • Centrifuge to separate the layers and transfer the lower aqueous layer to an LC vial for analysis.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatography system coupled with a Triple Quadrupole Mass Spectrometer.

  • Electrospray Ionization (ESI) source.

Chromatographic Conditions (Typical):

  • Column: C18 analytical column (e.g., 100 x 2.1 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Gradient Elution: A suitable gradient should be optimized to ensure separation from matrix interferences.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions should be optimized for both Sulfisomidine and Sulfisomidine-d4. At least two transitions should be monitored for the analyte for confirmation.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
SulfisomidineTo be determinedTo be determinedTo be determined
Sulfisomidine-d4To be determinedTo be determinedTo be determined

Note: The exact m/z values for precursor and product ions should be determined by direct infusion of standard solutions of Sulfisomidine and Sulfisomidine-d4 into the mass spectrometer.

Visualizations

G cluster_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis Sample Homogenized Tissue Sample (2g) Spike Spike with Sulfisomidine-d4 Sample->Spike Add_Solvents Add Water and ACN (1% Acetic Acid) Spike->Add_Solvents Vortex1 Vortex Add_Solvents->Vortex1 Add_Salts Add QuEChERS Salts Vortex1->Add_Salts Shake_Centrifuge Shake and Centrifuge Add_Salts->Shake_Centrifuge Transfer_Supernatant Transfer Supernatant Shake_Centrifuge->Transfer_Supernatant Evaporate Evaporate to Dryness Transfer_Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter Filter (0.22 µm) Reconstitute->Filter Inject Inject into LC-MS/MS Filter->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize Ionize (ESI+) Separate->Ionize Detect Detect (MRM) Ionize->Detect Quantify Quantify using Internal Standard Detect->Quantify G cluster_prep Sample Preparation (Liquid-Liquid Extraction for Milk) cluster_analysis LC-MS/MS Analysis Sample Milk Sample (5 mL) Spike Spike with Sulfisomidine-d4 Sample->Spike Add_Solvent Add ACN:Ethyl Acetate Spike->Add_Solvent Vortex_Centrifuge Vortex and Centrifuge Add_Solvent->Vortex_Centrifuge Transfer_Evaporate Transfer Supernatant and Evaporate Vortex_Centrifuge->Transfer_Evaporate Defat Add n-Hexane (Defatting) Transfer_Evaporate->Defat Extract Add 10% Methanol Defat->Extract Transfer_Aqueous Transfer Aqueous Layer Extract->Transfer_Aqueous Inject Inject into LC-MS/MS Transfer_Aqueous->Inject Analysis LC-MS/MS Analysis Inject->Analysis

References

Application Note: Quantitative Analysis of Sulfonamides in Plasma Using LC-MS/MS with Sulfisomidin-d4 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the simultaneous quantification of multiple sulfonamide antibiotics in plasma samples. The method utilizes a simple and efficient liquid-liquid extraction (LLE) protocol for sample preparation, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Sulfisomidin-d4 is employed as an internal standard to ensure high accuracy and precision. The described method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and residue analysis in a drug development or clinical research setting.

Introduction

Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary and human medicine to treat bacterial infections. Monitoring their concentrations in biological matrices such as plasma is crucial for understanding their pharmacokinetic profiles, ensuring therapeutic efficacy, and preventing potential toxicity. LC-MS/MS has become the gold standard for bioanalytical applications due to its high selectivity, sensitivity, and ability to quantify multiple analytes in a single run. The use of a stable isotope-labeled internal standard, such as this compound, is essential to compensate for variations during sample preparation and potential matrix effects, thereby improving the accuracy and precision of the results.

Experimental Protocols

Materials and Reagents
  • Analytes: Sulfadiazine, Sulfathiazole, Sulfamethazine, Sulfamethoxazole, Sulfisoxazole, and other relevant sulfonamides.

  • Internal Standard: this compound

  • Solvents: Acetonitrile (B52724) (ACN), Ethyl Acetate (B1210297) (EtOAc), Methanol (MeOH), Formic Acid (FA) - all LC-MS grade.

  • Plasma: Blank human plasma, stored at -80°C.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.

  • To 200 µL of plasma in a polypropylene (B1209903) microcentrifuge tube, add 20 µL of the this compound internal standard working solution. Vortex briefly.

  • Add 800 µL of a mixture of ethyl acetate and acetonitrile (6:4, v/v).

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: Agilent 1290 Infinity II LC System or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Gas Temperature: 325°C.

  • Gas Flow: 10 L/min.

  • Nebulizer: 45 psi.

  • Sheath Gas Temperature: 350°C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 4000 V.

Data Presentation

Table 1: MRM Transitions and Collision Energies for Selected Sulfonamides and this compound
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Sulfadiazine251.1156.015
Sulfathiazole256.0156.020
Sulfamethazine279.1186.118
Sulfamethoxazole254.1156.015
Sulfisoxazole268.1156.017
This compound (IS) 283.1 160.0 18

Note: The MRM transition for this compound is inferred from that of Sulfisomidine, accounting for the mass shift due to deuterium (B1214612) labeling. Optimal collision energies may vary between instruments and should be empirically determined.

Table 2: Method Validation Summary for the Analysis of Sulfonamides in Plasma
AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%) at LLOQPrecision (RSD%) at LLOQRecovery (%)
Sulfadiazine5 - 1000>0.995598.5<1091.2
Sulfathiazole5 - 1000>0.9965102.1<1288.7
Sulfamethazine2 - 500>0.998297.2<895.4
Sulfamethoxazole5 - 1000>0.9955101.5<1192.8
Sulfisoxazole2 - 500>0.997299.0<993.1

This table presents representative data compiled from published literature on sulfonamide analysis.[1][2][3][4][5] Actual performance may vary.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 200 µL Plasma add_is Add 20 µL this compound (IS) plasma->add_is add_solvent Add 800 µL EtOAc:ACN (6:4) add_is->add_solvent vortex1 Vortex (2 min) add_solvent->vortex1 centrifuge Centrifuge (10,000 x g, 10 min) vortex1->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness (N2, 40°C) transfer->evaporate reconstitute Reconstitute in 200 µL Mobile Phase evaporate->reconstitute inject Inject 5 µL reconstitute->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (ESI+, MRM) lc->ms quantify Quantification (Analyte/IS Peak Area Ratio) ms->quantify report Generate Report quantify->report

Caption: Experimental workflow for the quantitative analysis of sulfonamides in plasma.

logical_relationship cluster_method Analytical Method cluster_goals Method Goals lle Liquid-Liquid Extraction accuracy Accuracy lle->accuracy precision Precision lle->precision lcms LC-MS/MS sensitivity Sensitivity lcms->sensitivity selectivity Selectivity lcms->selectivity is This compound (IS) is->accuracy is->precision

Caption: Relationship between method components and analytical goals.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantitative analysis of multiple sulfonamides in plasma. The use of a simple liquid-liquid extraction protocol and a deuterated internal standard (this compound) ensures high recovery, accuracy, and precision, making it well-suited for regulated bioanalysis in clinical and pharmaceutical research. This application note serves as a comprehensive guide for researchers and scientists involved in the development and validation of bioanalytical methods for sulfonamides.

References

Application of Sulfisomidine-d4 in Veterinary Drug Residue Analysis in Milk

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary medicine to treat bacterial infections in dairy cattle.[1][2][3] The extensive use of these drugs can lead to the presence of their residues in milk, posing potential health risks to consumers, including allergic reactions and the development of antibiotic resistance.[2][4] To ensure consumer safety, regulatory bodies such as the European Union have established Maximum Residue Limits (MRLs) for the total of all sulfonamides in milk, typically at 100 µg/kg.

Accurate and sensitive analytical methods are crucial for monitoring sulfonamide residues in milk to ensure compliance with these regulations. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of these residues. The use of stable isotope-labeled internal standards, such as Sulfisomidine-d4, is essential for achieving high accuracy and precision in quantitative analysis. Sulfisomidine-d4, a deuterated analog of Sulfisomidine (B1681191), mimics the chemical and physical properties of the native analyte, thereby compensating for matrix effects and variations during sample preparation and instrumental analysis.

This document provides detailed application notes and a protocol for the determination of sulfisomidine residues in milk using Sulfisomidine-d4 as an internal standard with LC-MS/MS.

Principle

The analytical method involves the extraction of sulfisomidine and the internal standard, Sulfisomidine-d4, from a milk sample, followed by cleanup, chromatographic separation, and detection by tandem mass spectrometry. The quantification is based on the principle of isotope dilution mass spectrometry (IDMS), where a known amount of the isotopically labeled internal standard is added to the sample prior to processing. The ratio of the signal response of the native analyte to that of the internal standard is used to calculate the concentration of the analyte, which corrects for potential losses during sample preparation and variations in instrument response.

Experimental Protocols

Sample Preparation (Modified QuEChERS Method)

This protocol is based on the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction method, which is widely used for multi-residue analysis in food matrices.

Materials:

  • Homogenized milk sample

  • Sulfisomidine-d4 internal standard solution (concentration to be determined based on expected analyte levels)

  • Acetonitrile (B52724) (ACN) with 1% acetic acid

  • QuEChERS extraction salts (e.g., 4 g MgSO₄, 1.5 g anhydrous NaOAc)

  • 50 mL polypropylene (B1209903) centrifuge tubes

Procedure:

  • Weigh 10 g of the milk sample into a 50 mL centrifuge tube.

  • Add a known amount of the Sulfisomidine-d4 internal standard solution.

  • Add 10 mL of acetonitrile with 1% acetic acid.

  • Add the QuEChERS extraction salts.

  • Vortex or shake vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 4000 rpm for 10 minutes to separate the acetonitrile layer.

  • Transfer the upper acetonitrile layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 0.1% formic acid in water:acetonitrile, 95:5 v/v).

  • Filter the solution through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for both Sulfisomidine and Sulfisomidine-d4 need to be determined by direct infusion of the individual standards. The transition for Sulfisomidine-d4 will have a higher mass-to-charge ratio (m/z) for the precursor ion due to the deuterium (B1214612) labeling.

Data Presentation

The following tables summarize typical quantitative data for the analysis of sulfonamides in milk, which can be expected for a validated method using Sulfisomidine-d4.

Table 1: Method Validation Parameters

ParameterTypical ValueReference
Linearity (r²)> 0.99
Recovery (%)85 - 110%
Precision (RSD%)< 15%
Limit of Detection (LOD)0.5 - 2.0 µg/kg
Limit of Quantification (LOQ)1.5 - 5.0 µg/kg

Table 2: Example MRM Transitions for Sulfonamides

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Sulfadiazine251.1156.192.1
Sulfamethazine279.1186.1124.1
SulfisomidineTo be determinedTo be determinedTo be determined
Sulfisomidine-d4 Precursor + 4To be determinedTo be determined

Note: The exact m/z values for Sulfisomidine and its deuterated standard need to be experimentally determined.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample 1. Milk Sample (10g) add_is 2. Add Sulfisomidine-d4 sample->add_is add_acn 3. Add Acetonitrile (10mL) add_is->add_acn add_salts 4. Add QuEChERS Salts add_acn->add_salts vortex 5. Vortex (1 min) add_salts->vortex centrifuge 6. Centrifuge (4000 rpm, 10 min) vortex->centrifuge transfer 7. Transfer Supernatant centrifuge->transfer evaporate 8. Evaporate to Dryness transfer->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute filter 10. Filter (0.22 µm) reconstitute->filter lcms 11. Inject into LC-MS/MS filter->lcms data 12. Data Acquisition (MRM) lcms->data quant 13. Quantification data->quant logical_relationship cluster_quantification Quantitative Analysis Principle cluster_benefits Benefits of Isotope Dilution analyte Sulfisomidine (Analyte) ratio Peak Area Ratio (Analyte / IS) analyte->ratio is Sulfisomidine-d4 (Internal Standard) is->ratio b1 Correction for Matrix Effects is->b1 b2 Compensation for Sample Loss is->b2 b3 Improved Accuracy and Precision is->b3 cal_curve Calibration Curve ratio->cal_curve concentration Final Concentration cal_curve->concentration

References

LC-MS/MS method for the determination of sulfonamides in milk samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed and robust method for the quantitative analysis of sulfonamide residues in milk samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol encompasses a streamlined sample preparation procedure, optimized chromatographic separation, and sensitive mass spectrometric detection. This method is suitable for researchers, scientists, and professionals in drug development and food safety for the reliable monitoring of sulfonamide levels in milk, ensuring compliance with regulatory limits.

Introduction

Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary medicine to treat bacterial infections in dairy cattle. The potential for these residues to remain in milk raises concerns for human health, including allergic reactions and the development of antibiotic resistance. Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for sulfonamides in milk, necessitating sensitive and specific analytical methods for their detection and quantification. LC-MS/MS has emerged as the preferred technique for this purpose due to its high selectivity, sensitivity, and accuracy.[1][2] This document provides a comprehensive protocol for the determination of various sulfonamides in milk samples.

Experimental Workflow

The overall experimental workflow for the determination of sulfonamides in milk samples is depicted below.

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Milk Sample (1 mL) Acetonitrile (B52724) Add Acidified Acetonitrile (5 mL) Sample->Acetonitrile Extraction Vortex Vortex & Centrifuge Acetonitrile->Vortex Supernatant Collect Supernatant Vortex->Supernatant Evaporation Evaporate to Dryness Supernatant->Evaporation Cleanup Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation Injection MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for sulfonamide analysis in milk.

Detailed Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is a simplified and effective method for extracting sulfonamides from milk.[3]

Materials:

  • Milk sample

  • Acetonitrile (LC-MS grade), acidified with 0.1% formic acid

  • Sodium Chloride (NaCl)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 1 mL of the milk sample into a 15 mL polypropylene (B1209903) centrifuge tube.

  • Add 5 mL of acidified acetonitrile (0.1% formic acid).

  • Add 1 gram of Sodium Chloride.[3]

  • Vortex the tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Carefully transfer the upper acetonitrile layer (supernatant) to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 80:20 Methanol:Water with 0.1% Formic Acid).[3]

  • Vortex for 30 seconds to dissolve the residue.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Liquid Chromatography (LC) Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Gradient Start with 5-10% B, ramp to 90-95% B over 10-15 min, hold for 2-3 min, then return to initial conditions and equilibrate.

Mass Spectrometry (MS) Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 - 4.0 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 500 °C
Nebulizer Gas Nitrogen, 50-60 psi
Drying Gas Nitrogen, 8-12 L/min
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions for Sulfonamides

The following table provides examples of MRM transitions for common sulfonamides. It is crucial to optimize these parameters on the specific instrument being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Sulfadiazine251.0156.015
Sulfathiazole256.0156.014
Sulfamerazine265.1156.118
Sulfamethazine279.1186.120
Sulfamethoxazole254.0156.015
Sulfadimethoxine311.1156.020
Sulfaquinoxaline301.0156.015
Sulfadoxine311.0156.018
Sulfapyridine250.1156.116

Note: The second product ion can be used for confirmation.

Quantitative Data Summary

The performance of LC-MS/MS methods for sulfonamide analysis in milk is summarized below. These values are indicative and may vary depending on the specific instrumentation and matrix effects.

SulfonamideRecovery (%)LOD (µg/kg)LOQ (µg/kg)Reference
Multiple Sulfonamides 91 - 114--[4]
10 Sulfonamides --5.3 - 11.2[5]
Sulfamethazine ---[1]
Sulfisoxazole ---[1]
4 Sulfonamides 75 - 941.62 - 2.53 (CCα)2.01 - 3.13 (CCβ)[6]

LOD: Limit of Detection, LOQ: Limit of Quantification, CCα: Decision Limit, CCβ: Detection Capability

Method Validation

For regulatory compliance and to ensure data quality, the analytical method should be validated according to international guidelines (e.g., VICH, SANTE). Key validation parameters include:

  • Linearity and Range: Assess the linear relationship between concentration and response over a defined range (e.g., 5-200 µg/kg).

  • Accuracy (Recovery): Determine the closeness of the measured value to the true value by analyzing spiked samples at different concentrations.

  • Precision (Repeatability and Reproducibility): Evaluate the variability of the method under the same and different conditions.

  • Specificity/Selectivity: Ensure the method can differentiate the target analytes from other compounds in the matrix.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Matrix Effects: Investigate the influence of co-eluting matrix components on the ionization of the target analytes.

  • Stability: Assess the stability of the analytes in the matrix and in standard solutions under different storage conditions.

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, selective, and reliable approach for the determination of sulfonamide residues in milk. The detailed protocol for sample preparation and instrumental analysis, along with the provided quantitative data, offers a solid foundation for laboratories involved in food safety and veterinary drug residue monitoring. Proper method validation is essential to ensure the accuracy and reliability of the results.

References

Application Note: A Robust Protocol for Bioequivalence Studies of Sulfisomidine Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfisomidine (B1681191) is a sulfonamide antibacterial agent for which bioequivalence (BE) studies are essential for the approval of generic formulations.[1][2] These studies demonstrate that the generic product performs in the same manner as the reference listed drug.[3] A key component of a successful BE study is a robust and validated bioanalytical method for the accurate quantification of the drug in biological matrices.[4] The use of a stable isotope-labeled internal standard, such as Sulfisomidin-d4, is the preferred approach for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][]

The primary advantage of using a stable isotope-labeled internal standard is that it co-elutes with the unlabeled analyte and exhibits nearly identical chemical and physical properties during sample extraction, chromatography, and ionization.[] This minimizes variability arising from matrix effects or extraction inconsistencies, thereby improving the accuracy, precision, and robustness of the assay.[][7] This application note provides a detailed protocol for conducting a bioequivalence study of sulfisomidine, with a specific focus on the use of this compound as an internal standard in the bioanalytical workflow.

I. Bioequivalence Study Protocol

A typical bioequivalence study for sulfisomidine oral formulations is conducted using a randomized, crossover design to compare the pharmacokinetic profiles of the test and reference products.[8]

1.1 Study Design

  • Design: A single-dose, randomized, two-period, two-sequence, crossover study is recommended.[8][9]

  • Subjects: A sufficient number of healthy adult volunteers are recruited after screening for conditions that might interfere with the drug's pharmacokinetics.[8]

  • Phases:

    • Period 1: Subjects receive a single dose of either the test or reference sulfisomidine formulation after an overnight fast.[8]

    • Washout Period: A washout period is implemented between phases to ensure complete elimination of the drug from the body.[8]

    • Period 2: Subjects receive the alternate formulation.

  • Blood Sampling: Venous blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).[8][10] Plasma is harvested and stored at -20°C or lower until analysis.

cluster_enrollment Phase 1: Enrollment & Dosing cluster_period1 Phase 2: Crossover Periods cluster_analysis Phase 3: Analysis Screening Subject Screening Randomization Randomization (N subjects) Screening->Randomization GroupA Group A (n=N/2) Randomization->GroupA GroupB Group B (n=N/2) Randomization->GroupB Dose_Test_A Dose: Test Product GroupA->Dose_Test_A Dose_Ref_A Dose: Reference Product Dose_Ref_B Dose: Reference Product GroupB->Dose_Ref_B Dose_Test_B Dose: Test Product Sampling1 Serial Blood Sampling Dose_Test_A->Sampling1 Dose_Ref_B->Sampling1 Washout Washout Period Sampling1->Washout Bioanalysis Bioanalysis (LC-MS/MS with this compound) Washout->Dose_Ref_A Group A crosses over Washout->Dose_Test_B Group B crosses over Sampling2 Serial Blood Sampling Dose_Ref_A->Sampling2 Dose_Test_B->Sampling2 Sampling2->Bioanalysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) Bioanalysis->PK_Analysis Stat_Analysis Statistical Analysis (90% Confidence Intervals) PK_Analysis->Stat_Analysis Conclusion Bioequivalence Determination Stat_Analysis->Conclusion

Caption: Workflow for a two-period, crossover bioequivalence study.

II. Bioanalytical Method Protocol

The concentration of sulfisomidine in plasma samples is determined using a validated LC-MS/MS method with this compound as the internal standard (IS).[5]

2.1 Reagents and Materials

  • Sulfisomidine Reference Standard

  • This compound (Internal Standard)

  • Acetonitrile (B52724) (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Water (Ultrapure)

  • Human Plasma (Drug-free)

2.2 Sample Preparation

  • Thaw plasma samples and vortex to ensure homogeneity.

  • To a 200 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of this compound working solution (as IS).

  • Add 600 µL of acetonitrile to precipitate plasma proteins.[11]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[12]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the initial mobile phase.[11]

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

start Plasma Sample (200 µL) is_spike Spike with This compound IS start->is_spike precipitation Add Acetonitrile (600 µL) for Protein Precipitation is_spike->precipitation vortex1 Vortex (1 min) precipitation->vortex1 centrifuge Centrifuge (10,000 rpm, 10 min) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness (Nitrogen Stream) supernatant->dry reconstitute Reconstitute in Mobile Phase (200 µL) dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Workflow for plasma sample preparation for LC-MS/MS analysis.

2.3 LC-MS/MS Conditions The following tables summarize representative conditions for the analysis. These parameters should be optimized during method development and validation.

Table 1: Representative Liquid Chromatography Conditions

Parameter Value
HPLC System Agilent 1290 Infinity Series or equivalent
Column C18, 100 mm x 2.1 mm, 1.8 µm particle size[11]
Mobile Phase A 0.1% Formic Acid in Water[11]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[11]
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 30 °C

| Gradient | Optimized for separation of analyte from matrix components |

Table 2: Representative Mass Spectrometry Conditions

Parameter Value
MS System Agilent 6460 Triple Quadrupole LC/MS or equivalent
Ionization Source Electrospray Ionization (ESI), Positive Mode
Gas Temperature 300 °C
Gas Flow 8 L/min
Nebulizer Pressure 40 psi
Scan Type Multiple Reaction Monitoring (MRM)
Sulfisomidine (Precursor > Product Ion) To be optimized (e.g., m/z 279.1 > 186.1)

| This compound (Precursor > Product Ion) | To be optimized (e.g., m/z 283.1 > 190.1) |

III. Data Analysis and Acceptance Criteria

3.1 Pharmacokinetic Analysis Pharmacokinetic parameters are calculated from the plasma concentration-time data for each subject for both the test and reference formulations.[8] The key parameters for bioequivalence assessment are summarized below.

Table 3: Key Pharmacokinetic Parameters

Parameter Description
Cmax Maximum observed plasma concentration.[8]
AUC(0-t) Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.[8]
AUC(0-inf) Area under the plasma concentration-time curve from time zero extrapolated to infinity.

| Tmax | Time to reach the maximum plasma concentration.[8] |

3.2 Statistical Analysis and Acceptance Criteria For two formulations to be considered bioequivalent, the 90% confidence intervals (CIs) for the ratio of the geometric means (Test/Reference) of the primary pharmacokinetic parameters must fall within a predefined acceptance range.[8]

Table 4: Bioequivalence Acceptance Criteria (FDA/EMA)

Pharmacokinetic Parameter Acceptance Range for 90% CI
Cmax 80.00% – 125.00%[8]
AUC(0-t) 80.00% – 125.00%[8]

| AUC(0-inf) | 80.00% – 125.00% |

This protocol outlines a comprehensive approach for conducting a bioequivalence study of sulfisomidine. The use of a stable isotope-labeled internal standard, this compound, in conjunction with a validated LC-MS/MS method is critical for generating high-quality data.[5] Adherence to this protocol, along with regulatory guidelines, will ensure a robust and reliable assessment of bioequivalence between test and reference sulfisomidine formulations.

References

Application Note: High-Throughput Multi-Residue Analysis of Antibiotics in Food Matrices Using Sulfisomidin-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The extensive use of antibiotics in veterinary medicine can lead to the presence of their residues in food products of animal origin, such as meat, milk, and eggs.[1] Monitoring these residues is critical for public health to mitigate risks including allergic reactions and the development of antibiotic resistance.[1] Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for various antibiotics in foodstuffs to ensure consumer safety.[2][3]

This application note describes a robust and sensitive method for the simultaneous quantification of multiple classes of antibiotics in complex food matrices. The method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Sulfisomidin-d4 as an internal standard for the accurate quantification of sulfonamide antibiotics.[3] Isotope-labeled internal standards like this compound are considered optimal for quantitative mass spectrometry as they closely mimic the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and improving method accuracy and precision.

Experimental Protocols

Materials and Reagents
  • Standards: this compound, and a multi-class antibiotic standard mix (including sulfonamides, quinolones, tetracyclines, and macrolides).

  • Solvents: Acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), water (HPLC grade), formic acid, and ethyl acetate.

  • Salts and Sorbents: Anhydrous magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl), and C18 sorbent.

  • Sample Matrices: Blank chicken muscle, bovine milk, and eggs, confirmed to be free of target analytes.

Sample Preparation: Modified QuEChERS Protocol

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a streamlined sample preparation technique that minimizes solvent usage and simplifies the extraction process.

  • Homogenization: Homogenize 5 g of the tissue sample. For liquid samples like milk, use 5 mL directly.

  • Spiking: Fortify the blank samples with the multi-class antibiotic standard mix and a fixed concentration of this compound internal standard solution.

  • Extraction:

    • Add 10 mL of acetonitrile containing 1% acetic acid to the sample in a 50 mL centrifuge tube.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Vortex vigorously for 1 minute and centrifuge at 4000 rpm for 10 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer the supernatant to a 15 mL centrifuge tube containing 900 mg of MgSO₄ and 300 mg of C18 sorbent.

    • Vortex for 30 seconds and centrifuge at 8000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Transfer the final supernatant and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 mm × 100 mm, 1.8 µm) is suitable for the separation of the target antibiotics.

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and acetonitrile (B).

  • Ionization Mode: ESI positive mode is generally used for the analysis of these antibiotic classes.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode is employed for its high selectivity and sensitivity.

Results and Data Presentation

The method was validated according to the European Commission Decision 2002/657/EC guidelines. The validation parameters included linearity, recovery, precision (repeatability), limit of detection (LOD), and limit of quantification (LOQ).

Quantitative Data Summary

The following table summarizes the performance of the analytical method for representative antibiotics from different classes in various food matrices. The use of this compound as an internal standard for sulfonamides ensures high accuracy and precision.

Analyte ClassRepresentative AnalyteMatrixRecovery (%)RSD (%)LOD (µg/kg)LOQ (µg/kg)
Sulfonamides SulfamethazineChicken Muscle95.44.20.51.5
Bovine Milk98.23.10.31.0
Eggs92.15.50.82.5
Quinolones EnrofloxacinChicken Muscle91.76.80.72.0
Bovine Milk94.54.90.41.2
Eggs89.37.21.03.0
Tetracyclines OxytetracyclineChicken Muscle88.28.11.24.0
Bovine Milk90.16.50.93.0
Eggs85.69.31.55.0
Macrolides ErythromycinChicken Muscle85.99.51.86.0
Bovine Milk88.47.81.13.5
Eggs82.310.22.07.0

Data is representative and compiled from multiple sources for illustrative purposes.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Homogenized Sample (5g) spike Spike with Standards & this compound sample->spike Fortification extraction Add Acetonitrile, MgSO4, NaCl Vortex & Centrifuge spike->extraction QuEChERS Extraction dSPE d-SPE Cleanup with C18 & MgSO4 Vortex & Centrifuge extraction->dSPE Cleanup evaporation Evaporate Supernatant dSPE->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution lc_injection Inject into LC-MS/MS reconstitution->lc_injection separation Chromatographic Separation (C18) lc_injection->separation detection MS/MS Detection (MRM) separation->detection quantification Quantification using this compound ISTD detection->quantification reporting Report Results quantification->reporting G cluster_analyte Target Analyte (e.g., Sulfamethazine) cluster_istd Internal Standard (this compound) cluster_calc Calculation A_peak Analyte Peak Area ratio Peak Area Ratio (Analyte / ISTD) A_peak->ratio A_conc Analyte Concentration cal_curve Calibration Curve (Ratio vs. Concentration) A_conc->cal_curve to generate curve IS_peak ISTD Peak Area IS_peak->ratio IS_conc Known ISTD Concentration IS_conc->cal_curve to generate curve ratio->cal_curve final_conc Calculated Analyte Concentration cal_curve->final_conc

References

Application Notes and Protocols for High-Throughput Screening of Sulfonamides Using Sulfisomidine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary and human medicine.[1] Their extensive use, however, raises concerns about the potential for drug resistance and the presence of residues in food products.[2] High-throughput screening (HTS) is an essential tool in drug discovery and food safety testing, enabling the rapid analysis of large numbers of samples.[3] The use of a stable isotope-labeled internal standard, such as Sulfisomidine-d4, is critical for achieving accurate and precise quantification in mass spectrometry-based assays by compensating for matrix effects and variations in sample preparation and instrument response.[2][4]

This document provides detailed application notes and protocols for the high-throughput screening of sulfonamides in biological matrices using Sulfisomidine-d4 as an internal standard, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.

Mechanism of Action of Sulfonamides

Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[4] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (THF), which is essential for the biosynthesis of nucleic acids and certain amino acids. By blocking this pathway, sulfonamides inhibit bacterial growth and replication.[4] Mammalian cells are not affected as they obtain folic acid from their diet.[5]

Sulfonamide_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Forms DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_Acid Reduces Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acids Required for Sulfonamides Sulfonamides Sulfonamides->DHPS Inhibits

Figure 1: Sulfonamide Mechanism of Action.

High-Throughput Screening Workflow

A typical high-throughput screening workflow for sulfonamide analysis involves automated sample preparation, rapid LC-MS/MS analysis, and streamlined data processing. The use of 96-well plates is common for handling large numbers of samples efficiently.[6]

HTS_Workflow cluster_prep Sample Preparation (Automated) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., Plasma, Tissue) Homogenization Homogenization (if tissue) Sample_Collection->Homogenization Aliquoting Aliquoting into 96-Well Plate Homogenization->Aliquoting IS_Spiking Spiking with Sulfisomidine-d4 Aliquoting->IS_Spiking Extraction Protein Precipitation & Solvent Extraction IS_Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Transfer Supernatant Transfer to new 96-Well Plate Centrifugation->Supernatant_Transfer Evaporation_Reconstitution Evaporation & Reconstitution Supernatant_Transfer->Evaporation_Reconstitution LC_Injection Autosampler Injection Evaporation_Reconstitution->LC_Injection Chromatographic_Separation Rapid Chromatographic Separation LC_Injection->Chromatographic_Separation Mass_Spectrometry Tandem Mass Spectrometry (MRM) Chromatographic_Separation->Mass_Spectrometry Data_Acquisition Data Acquisition Mass_Spectrometry->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Reporting Report Generation Peak_Integration->Reporting

Figure 2: High-Throughput Screening Workflow.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Sulfonamide Stock Solutions (1 mg/mL): Accurately weigh 10 mg of each sulfonamide standard into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol (B129727). Store at -20°C.

  • Sulfisomidine-d4 Stock Solution (1 mg/mL): Prepare in the same manner as the sulfonamide stock solutions.

  • Mixed Sulfonamide Working Solution (10 µg/mL): Dilute the individual stock solutions with methanol to achieve a final concentration of 10 µg/mL for each analyte.

  • Sulfisomidine-d4 Working Solution (1 µg/mL): Dilute the Sulfisomidine-d4 stock solution with methanol.

Sample Preparation (Biological Matrix)

This protocol is a general guideline and may require optimization for specific matrices.

  • Homogenization (for tissue samples): Homogenize 1 g of tissue with 3 mL of a suitable buffer (e.g., phosphate-buffered saline).

  • Aliquoting: Transfer 100 µL of the sample (plasma, homogenized tissue, etc.) into a 1.5 mL microcentrifuge tube or a well of a 96-well deep-well plate.

  • Internal Standard Spiking: Add 10 µL of the 1 µg/mL Sulfisomidine-d4 working solution to each sample, blank, and calibration standard.

  • Protein Precipitation and Extraction: Add 400 µL of acetonitrile (B52724) containing 1% formic acid. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or 96-well plate.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex to mix.

  • Filtration/Final Centrifugation: Centrifuge at 2,000 x g for 5 minutes. Transfer the supernatant to an autosampler vial or plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start at 5-10% B, ramp up to 95% B, and then return to initial conditions for re-equilibration. The total run time should be optimized for high-throughput, typically under 5 minutes per sample.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion ([M+H]+) and at least two product ions should be monitored for each analyte and the internal standard.

Data Presentation

The following tables summarize typical performance data for the analysis of various sulfonamides using LC-MS/MS with an internal standard.

Table 1: LC-MS/MS Parameters for Selected Sulfonamides and Sulfisomidine-d4

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
Sulfadiazine251.1156.092.120
Sulfamethazine279.1186.1124.125
Sulfamethoxazole254.1156.0108.118
Sulfisomidine279.1156.092.122
Sulfisomidine-d4 283.1 160.0 96.1 22

Note: These values are illustrative and require optimization on the specific instrument used.

Table 2: Method Validation Data for Sulfonamide Analysis in Biological Matrices

SulfonamideMatrixRecovery (%)RSD (%)LOQ (µg/kg)Reference
SulfadiazineMilk91-1147.5-12.70.5-2.0[2]
SulfamethazineMilk91-1147.5-12.70.5-2.0[2]
SulfamethoxazoleMilk91-1147.5-12.70.5-2.0[2]
SulfadimidineFish75-94<152.0-5.0[7]
SulfamerazineFish75-94<152.0-5.0[7]
SulfamethoxypyridazineFish75-94<152.0-5.0[7]
Various (24)Pastries67.6-103.80.8-9.20.02-0.45[4]
Various (8)Bovine Kidney78-82<165.0-13.5[8]

Conclusion

The use of Sulfisomidine-d4 as an internal standard in LC-MS/MS-based high-throughput screening of sulfonamides provides a robust and reliable method for their quantification in complex biological matrices. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers and scientists in the fields of drug development and food safety, enabling accurate and efficient analysis of this important class of antibiotics. The implementation of automated sample preparation and rapid LC-MS/MS methods allows for the screening of a large number of samples, which is crucial for modern analytical laboratories.

References

Regulatory Guidelines for Using Deuterated Internal Standards in Bioanalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of bioanalysis, particularly in regulated environments supporting drug development, the use of a reliable internal standard (IS) is paramount for achieving accurate and precise quantification of analytes in biological matrices. Stable isotope-labeled internal standards (SIL-ISs), especially deuterated standards, have become the gold standard in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis. Their physicochemical properties are nearly identical to the analyte of interest, allowing for effective compensation of variability during sample preparation and analysis.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline, strongly recommend the use of SIL-IS whenever possible. This document provides detailed application notes and protocols for the use of deuterated internal standards in regulated bioanalysis, in line with global regulatory expectations.

I. Regulatory Landscape and Key Considerations

The selection and validation of an appropriate internal standard are critical for the successful quantification of analytes. Both the FDA and EMA guidelines emphasize the importance of using an IS to correct for variability during sample processing and analysis. The ICH M10 guideline provides a harmonized framework for bioanalytical method validation and study sample analysis.

Key considerations for the use of deuterated internal standards include:

  • Isotopic Purity: The deuterated standard must have high isotopic purity to prevent interference from any unlabeled analyte.

  • No Isotope Exchange: It is crucial to ensure that no isotope exchange reaction occurs between the analyte and the deuterated standard during sample preparation, storage, and analysis.

  • Analyte Contribution: The potential influence of any unlabeled analyte present in the deuterated standard must be evaluated during method validation.

II. Comparative Performance of Internal Standards

The choice of internal standard significantly impacts assay performance. The following tables summarize key performance data from comparative studies of deuterated internal standards versus structural analogs.

Table 1: Comparison of Internal Standards for the Quantification of Rosuvastatin in Human Plasma by LC-MS/MS
Validation ParameterDeuterated IS (Rosuvastatin-d6)Analog IS (Atorvastatin)[1]
Linearity Range1.0 - 1000 ng/mL1.0 - 50.0 ng/mL[1]
Correlation Coefficient (r²)> 0.99> 0.99[1]
Accuracy (% Bias)Within ± 15%Within ± 15%[1]
Precision (% CV)< 15%< 15%[1]
Recovery> 50%> 50%[1]

Data for Rosuvastatin-d6 is based on a typical validated method.[2][3]

Table 2: Comparison of Internal Standards for the Quantification of Olanzapine in Human Plasma by LC-MS/MS
Validation ParameterDeuterated IS (Olanzapine-d3)Analog IS (Quetiapine)
Linearity Range0.05 - 100 ng/mL2.25 - 90 µg/mL (for SAM) & 1-40 µg/mL (for OLA)[4]
Correlation Coefficient (r²)> 0.99≥ 0.99[4]
Accuracy (% Bias)96.7% - 102.8%[5]87.01% - 115.29%[4]
Precision (% CV)1.9% - 4.6%[5]1.90% - 12.63%[4]
Recovery93.4% - 101.4%[5]97.62%[4]

Data for Olanzapine-d3 is compiled from a validated method.[5][6]

Table 3: Comparison of Internal Standards for the Quantification of Dasatinib in Human Plasma by LC-MS/MS
Validation ParameterDeuterated IS (Dasatinib-d8)Analog IS
Accuracy (% Bias)-1.8% to 2.5%-4.5% to 5.2%
Precision (% CV)≤ 6.8%≤ 9.5%
Matrix Effect (% CV)3.2%7.8%
Recovery (% CV)4.1%6.5%

This data represents a summary of performance characteristics from validated methods.[7]

III. Experimental Protocols

This section provides detailed methodologies for key experiments in the validation of a bioanalytical method using a deuterated internal standard.

Protocol 1: Selectivity and Specificity

Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and the deuterated internal standard from endogenous matrix components and other potential interferences.

Methodology:

  • Obtain at least six different sources of blank biological matrix (e.g., plasma, urine).

  • Process one set of blank samples without the addition of the analyte or internal standard to assess for any interfering peaks at their respective retention times.

  • Process a second set of blank samples spiked only with the deuterated internal standard at its working concentration to ensure no interference with the analyte.

  • Process a third set of blank samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the deuterated internal standard at its working concentration.

  • Analyze the processed samples by LC-MS/MS and evaluate the chromatograms for any interfering peaks.

Acceptance Criteria:

  • The response of interfering components should not be more than 20% of the analyte response at the LLOQ.[8]

  • The response of interfering components should not be more than 5% of the IS response in the LLOQ sample.[8]

Protocol 2: Matrix Effect Evaluation

Objective: To assess the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the deuterated internal standard.

Methodology:

  • Obtain at least six different sources of blank biological matrix.

  • Prepare three sets of samples for each matrix source:

    • Set A (Neat Solution): Analyte and deuterated internal standard in a neat solution (e.g., mobile phase).

    • Set B (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are spiked into the extracted matrix.

    • Set C (Pre-extraction Spike): Analyte and internal standard are spiked into the blank matrix before extraction.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the matrix factor (MF) for the analyte and the internal standard for each matrix source:

    • MF = (Peak area in Set B) / (Peak area in Set A)

  • Calculate the internal standard-normalized matrix factor (IS-normalized MF):

    • IS-normalized MF = (MF of analyte) / (MF of internal standard)

Acceptance Criteria:

  • The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should be ≤15%.

Protocol 3: Stability Assessment

Objective: To evaluate the stability of the analyte and the deuterated internal standard under various conditions that may be encountered during sample handling, storage, and analysis.

Methodology:

  • Freeze-Thaw Stability:

    • Prepare low and high concentration quality control (QC) samples in the biological matrix.

    • Subject the samples to a minimum of three freeze-thaw cycles (frozen for at least 12 hours between cycles).[9]

    • Analyze the samples and compare the concentrations to nominal values.

  • Bench-Top Stability:

    • Prepare low and high concentration QC samples and keep them at room temperature for a specified period that reflects the expected sample handling time.

    • Analyze the samples and compare the concentrations to nominal values.

  • Long-Term Stability:

    • Store low and high concentration QC samples at the intended storage temperature for a period equal to or longer than the duration of the study.

    • Analyze the samples and compare the concentrations to nominal values.

  • Stock Solution Stability:

    • Evaluate the stability of the analyte and deuterated IS stock solutions at their storage temperature.

Acceptance Criteria:

  • The mean concentration of the stability samples should be within ±15% of the nominal concentration.[10]

Protocol 4: Assessment of Isotopic Purity and Crosstalk

Objective: To ensure the isotopic purity of the deuterated internal standard and to check for any contribution of the analyte signal to the internal standard channel (and vice versa).

Methodology:

  • Isotopic Purity (using High-Resolution Mass Spectrometry - HR-MS):

    • Prepare a solution of the deuterated internal standard.

    • Acquire full scan mass spectra to resolve and integrate the peak areas for each isotopologue.

  • Crosstalk Evaluation:

    • Prepare a blank sample spiked with the analyte at the Upper Limit of Quantification (ULOQ) without the deuterated IS.

    • Prepare a blank sample spiked with the deuterated IS at its working concentration without the analyte.

    • Analyze both samples and monitor the mass transition of the IS in the analyte-spiked sample and the mass transition of the analyte in the IS-spiked sample.

Acceptance Criteria:

  • The response at the retention time of the IS in the ULOQ analyte sample should be ≤ 5% of the IS response in a blank sample spiked with the IS.

  • The response at the retention time of the analyte in the IS-spiked sample should be ≤ 20% of the analyte response at the LLOQ.

IV. Visualizing Workflows and Logical Relationships

Workflow for Bioanalytical Method Validation

Bioanalytical_Method_Validation_Workflow cluster_planning Planning & Development cluster_validation Method Validation Experiments cluster_analysis Data Analysis & Reporting cluster_application Application method_dev Method Development protocol_def Validation Protocol Definition method_dev->protocol_def selectivity Selectivity & Specificity protocol_def->selectivity linearity Linearity & Range protocol_def->linearity accuracy_precision Accuracy & Precision protocol_def->accuracy_precision matrix_effect Matrix Effect protocol_def->matrix_effect stability Stability protocol_def->stability purity_crosstalk IS Purity & Crosstalk protocol_def->purity_crosstalk data_review Data Review & Analysis selectivity->data_review linearity->data_review accuracy_precision->data_review matrix_effect->data_review stability->data_review purity_crosstalk->data_review validation_report Validation Report Generation data_review->validation_report sample_analysis Study Sample Analysis validation_report->sample_analysis

Caption: A typical workflow for bioanalytical method validation using a deuterated internal standard.

Logical Framework for Internal Standard Selection

IS_Selection_Logic start Start: Need for Internal Standard is_sil_available Is a Stable Isotope-Labeled (SIL) IS available? start->is_sil_available is_deuterated_preferred Is a deuterated IS the primary choice? is_sil_available->is_deuterated_preferred Yes use_analog Select Structural Analog IS is_sil_available->use_analog No use_deuterated Select Deuterated IS is_deuterated_preferred->use_deuterated Yes use_13C_or_15N Consider 13C or 15N Labeled IS is_deuterated_preferred->use_13C_or_15N No validate_is Perform Full Method Validation use_deuterated->validate_is use_13C_or_15N->validate_is use_analog->validate_is end End: Method Ready for Sample Analysis validate_is->end

Caption: A decision-making framework for the selection of an internal standard in bioanalysis.

V. Challenges and Troubleshooting

While deuterated internal standards are highly effective, potential challenges exist.

  • Isotopic Exchange (Back-Exchange): Deuterium (B1214612) atoms, particularly those on heteroatoms or activated carbon atoms, can sometimes exchange with protons from the solvent or matrix. This can be investigated by incubating the deuterated IS in the matrix at different pH values and temperatures and monitoring for a decrease in the IS signal and an increase in the analyte signal.

  • Isotopic Crosstalk: This occurs when the isotopic cluster of the analyte contributes to the signal of the deuterated IS. This is more likely when the mass difference between the analyte and the IS is small. A mass difference of at least 3 Da is generally recommended.

  • Chromatographic Isotope Effect: The substitution of hydrogen with deuterium can sometimes lead to a slight shift in chromatographic retention time. This can be problematic if the analyte and IS elute into regions with different matrix effects. Careful chromatographic optimization is necessary to minimize this effect.

By following these regulatory guidelines, detailed protocols, and being aware of potential challenges, researchers can ensure the development of robust and reliable bioanalytical methods using deuterated internal standards, ultimately contributing to the successful development of new therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Chromatographic Separation of Sulfisomidine and Sulfisomidin-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of sulfisomidine (B1681191) and its deuterated internal standard, Sulfisomidin-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting chromatographic methods for separating sulfisomidine and this compound?

A1: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and robust methods for the analysis of sulfisomidine.[1] For routine analysis in pharmaceutical formulations, a reverse-phase HPLC method with UV detection is often suitable. For complex matrices or when high sensitivity is required, LC-MS/MS is the preferred method.[1][2]

Q2: I am observing a slight shift in retention time between sulfisomidine and this compound. Is this normal?

A2: Yes, a small retention time shift between an analyte and its deuterated internal standard is a known phenomenon called the "chromatographic isotope effect".[3][4] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts. While this shift is usually minor, it's crucial to ensure it doesn't lead to differential matrix effects, which could impact the accuracy of quantification.

Q3: How can I improve the resolution between sulfisomidine and other co-eluting peaks?

A3: To improve resolution, you can optimize the mobile phase composition by adjusting the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase (e.g., water with 0.1% formic acid). Experimenting with a shallower gradient can also enhance separation. Additionally, ensure your column is not aged or contaminated, as this can lead to poor peak shape and resolution.

Q4: My sulfisomidine peak is showing significant tailing. What are the likely causes and solutions?

A4: Peak tailing for sulfonamides is often caused by secondary interactions with the stationary phase, particularly with residual silanol (B1196071) groups on silica-based C18 columns. To mitigate this, you can adjust the mobile phase pH to ensure the analyte is in a single ionic form. Adding a small amount of an acid modifier, like formic acid, to the mobile phase can also help by protonating the silanol groups and reducing these unwanted interactions. Column contamination or degradation can also contribute to peak tailing, so flushing the column with a strong solvent or replacing it may be necessary.

Q5: What are "matrix effects" and how can they impact my analysis of sulfisomidine?

A5: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix. This can lead to ion suppression or enhancement, resulting in inaccurate quantification. This is a significant challenge in complex biological samples. To minimize matrix effects, it is recommended to use effective sample cleanup procedures, matrix-matched calibration curves, and a stable isotope-labeled internal standard like this compound.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic separation of sulfisomidine and this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Cause Troubleshooting Steps
Secondary Silanol Interactions - Add 0.1% formic acid or acetic acid to the mobile phase to minimize interactions with residual silanol groups.
Column Overload - Reduce the injection volume or the concentration of the sample.
Inappropriate Sample Solvent - Dissolve the sample in the initial mobile phase or a weaker solvent.
Column Contamination/Degradation - Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol).- If the problem persists, replace the analytical column.

Issue 2: Inconsistent Retention Times

Possible Cause Troubleshooting Steps
Mobile Phase Preparation - Ensure consistent and accurate preparation of the mobile phase for each run.
Column Temperature Fluctuations - Use a column oven to maintain a stable temperature.
Pump Malfunction - Check for leaks and ensure the pump is delivering a consistent flow rate.

Issue 3: Low Signal Intensity or Sensitivity

Possible Cause Troubleshooting Steps
Suboptimal MS/MS Parameters - Optimize ion source parameters (e.g., spray voltage, gas flow, temperature) and collision energies for sulfisomidine and this compound.
Sample Degradation - Prepare fresh samples and standards and store them appropriately.
Matrix-induced Ion Suppression - Improve sample clean-up using techniques like solid-phase extraction (SPE). - Dilute the sample extract to reduce the concentration of interfering matrix components.

Issue 4: Partial or Complete Co-elution of Sulfisomidine and this compound

Possible Cause Troubleshooting Steps
Insufficient Chromatographic Resolution - Optimize the mobile phase gradient. A shallower gradient can often improve the separation of closely eluting compounds. - Experiment with a different organic modifier (e.g., methanol (B129727) instead of acetonitrile) or a different column chemistry (e.g., phenyl-hexyl).
High Efficiency Column - In some cases where the chromatographic isotope effect is minimal, a column with slightly lower resolution might be used to ensure the analyte and internal standard elute as a single peak, which can be acceptable for quantification by mass spectrometry.

Experimental Protocols

Here are detailed methodologies for common analytical techniques used for sulfisomidine analysis.

Protocol 1: HPLC-UV Method for Pharmaceutical Formulations

  • Instrumentation: Standard HPLC system with a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (35:65, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 265 nm.

  • Run Time: 10 minutes.

Protocol 2: LC-MS/MS Method for Biological Samples (e.g., Tissues)

  • Sample Preparation (QuEChERS-based):

    • Homogenize 2 grams of tissue in a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile containing 1% acetic acid and shake vigorously for 1 minute.

    • Add salting-out agents (e.g., anhydrous magnesium sulfate (B86663) and sodium acetate) and vortex for 1 minute.

    • Centrifuge at 5000 rpm for 5 minutes.

    • The supernatant can be further cleaned up using dispersive solid-phase extraction (d-SPE) if significant matrix effects are observed.

    • Filter the final extract through a 0.22 µm syringe filter before injection.

  • LC-MS/MS Conditions:

    • Column: C18 or equivalent column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient program to ensure separation from matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Ionization: Electrospray ionization in positive mode (ESI+).

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for sulfisomidine and this compound must be determined and optimized.

Data Presentation

Table 1: Performance Characteristics of HPLC-UV Methods for Sulfonamide Quantification

Analyte(s) Matrix Linearity (Correlation Coefficient) Recovery (%) Precision (RSD%) LOQ (µg/kg)
16 Sulfonamides (including Sulfisomidine)Feed>0.99578.2 - 105.2Not Specified46.9 - 150.0
10 SulfonamidesMilk>0.9993.9 - 115.9< 8.8Not Specified

Data summarized from a comparative guide on analytical methods for sulfisomidine.

Table 2: Performance Characteristics of LC-MS/MS Methods for Sulfonamide Quantification

Analyte(s) Matrix Linearity (Correlation Coefficient) Recovery (%) Precision (RSD%) LOQ (µg/kg)
15 SulfonamidesMilkNot Specified80 - 110< 150.25 - 2.5
10 SulfonamidesHoney>0.9980 - 120< 202.67 - 27.36

Data summarized from a comparative guide on analytical methods for sulfisomidine.

Visualizations

Troubleshooting_Workflow start Problem Observed (e.g., Poor Peak Shape, RT Shift) check_peak_shape Assess Peak Shape start->check_peak_shape tailing_fronting Tailing or Fronting? check_peak_shape->tailing_fronting check_rt Check Retention Time (RT) tailing_fronting->check_rt No adjust_mp_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) tailing_fronting->adjust_mp_ph Yes rt_shift Significant RT Shift? check_rt->rt_shift low_signal Low Signal/Sensitivity? rt_shift->low_signal No check_mp_prep Verify Mobile Phase Preparation rt_shift->check_mp_prep Yes resolution_issue Poor Resolution? low_signal->resolution_issue No optimize_ms Optimize MS/MS Parameters low_signal->optimize_ms Yes optimize_gradient Optimize Gradient Profile resolution_issue->optimize_gradient Yes end Problem Resolved resolution_issue->end No reduce_load Reduce Sample Load/ Injection Volume adjust_mp_ph->reduce_load check_solvent Check Sample Solvent (dissolve in mobile phase) reduce_load->check_solvent clean_column Clean or Replace Column check_solvent->clean_column clean_column->end stabilize_temp Stabilize Column Temperature check_mp_prep->stabilize_temp check_pump Inspect Pump and Flow Rate stabilize_temp->check_pump check_pump->end improve_cleanup Improve Sample Cleanup (e.g., SPE) optimize_ms->improve_cleanup improve_cleanup->end change_column Try Different Column Chemistry optimize_gradient->change_column change_column->end

Caption: Troubleshooting workflow for common chromatographic issues.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample_homogenization Sample Homogenization extraction Extraction with Organic Solvent (e.g., Acetonitrile) sample_homogenization->extraction cleanup Cleanup (e.g., SPE or d-SPE) extraction->cleanup reconstitution Evaporation and Reconstitution in Mobile Phase cleanup->reconstitution injection Injection into LC System reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration quantification Quantification using Internal Standard integration->quantification

Caption: General experimental workflow for LC-MS/MS analysis.

References

Technical Support Center: Mitigating Matrix Effects in Biofluids with Sulfisomidine-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Sulfisomidine-d4 as a stable isotope-labeled (SIL) internal standard to mitigate matrix effects in biofluid analysis.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect in biofluid analysis?

A1: The matrix effect is the alteration of an analyte's ionization efficiency by co-eluting, often unidentified, components present in the biological sample.[1] This phenomenon can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of an LC-MS/MS assay.[1][2] Endogenous components like phospholipids, proteins, and salts, or exogenous substances such as anticoagulants and dosing vehicles, can cause these effects.[1]

Q2: How does Sulfisomidine-d4 help in mitigating matrix effects?

A2: Sulfisomidine-d4 is a stable isotope-labeled (SIL) internal standard (IS). Since it is structurally identical to the analyte of interest (Sulfisomidine and other structurally related sulfonamides), it co-elutes and experiences nearly the same degree of ionization suppression or enhancement.[3] By calculating the ratio of the analyte's signal to the Sulfisomidine-d4 signal, the variability introduced by the matrix effect is normalized, leading to more accurate and precise quantification.[3]

Q3: When should I suspect that matrix effects are impacting my assay?

A3: You should suspect matrix effects if you observe one or more of the following:

  • High variability in analyte response across different samples.

  • Poor precision and accuracy in your quality control (QC) samples.

  • Inconsistent internal standard responses across an analytical run.

  • A significant difference in analyte response when comparing a sample prepared in a neat solution versus a sample prepared in the biological matrix.[1]

Q4: What are the regulatory expectations regarding matrix effect assessment?

A4: Regulatory bodies such as the EMA and FDA require the evaluation of matrix effects during bioanalytical method validation.[1] This typically involves analyzing at least three replicates of low and high QC samples prepared in at least six different lots of the biological matrix. The accuracy for each lot should be within ±15% of the nominal concentration, and the precision (%CV) should not exceed 15%.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered when using Sulfisomidine-d4 to mitigate matrix effects.

Issue 1: High Variability in the Internal Standard (Sulfisomidine-d4) Signal
Potential Cause Troubleshooting Action
Inconsistent Sample Preparation Ensure consistent and reproducible sample preparation steps, including protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). Inadequate mixing or phase separation can lead to variability.
Pipetting Errors Verify the calibration of all pipettes used for adding the internal standard and handling samples. Use positive displacement pipettes for viscous biofluids.
Precipitation of IS in Stock Solution Visually inspect the Sulfisomidine-d4 stock solution for any precipitates. If observed, gently warm and vortex the solution to redissolve the IS before use.
Variable Matrix Effects Across Samples While Sulfisomidine-d4 is designed to compensate for matrix effects, extreme variations between individual samples (e.g., normal vs. hemolyzed or lipemic plasma) can still lead to IS variability.[4] Further optimization of sample cleanup may be necessary.
Issue 2: Poor Accuracy and/or Precision in QC Samples Despite Using Sulfisomidine-d4
Potential Cause Troubleshooting Action
Chromatographic Separation of Analyte and IS Deuterated standards can sometimes exhibit a slight shift in retention time compared to the analyte.[3] If this shift is significant, the analyte and IS may be affected differently by co-eluting matrix components. Optimize the chromatographic method to ensure co-elution.
Cross-Contribution Check for the presence of unlabeled analyte in the Sulfisomidine-d4 standard and for any contribution of the IS signal to the analyte's mass transition. This is more likely if the mass difference is small.
Non-linear Matrix Effects The matrix effect may not be linear across the concentration range. Evaluate the matrix effect at both low and high QC levels to ensure consistent compensation.
Analyte Instability Investigate the stability of the analyte in the biofluid under the storage and processing conditions. Degradation of the analyte but not the IS will lead to inaccurate results.
Issue 3: Suspected Ion Suppression or Enhancement
Potential Cause Troubleshooting Action
Insufficient Sample Cleanup The chosen sample preparation method (e.g., simple protein precipitation) may not be sufficient to remove interfering matrix components.[5] Consider a more rigorous cleanup method like SPE or LLE.
Suboptimal Chromatographic Conditions Modify the LC gradient to better separate the analyte and Sulfisomidine-d4 from the regions of significant ion suppression. A post-column infusion experiment can help identify these regions.
Ionization Source Issues The choice of ionization source (ESI vs. APCI) can influence the severity of matrix effects. ESI is generally more susceptible to matrix effects than APCI.[2] If possible, evaluate the performance with a different ionization source.

Data Presentation

The following tables summarize quantitative data from studies evaluating matrix effects with deuterated sulfonamide internal standards. While specific data for Sulfisomidine-d4 is limited, the performance of other d4-labeled sulfonamides provides a strong indication of its expected efficacy.

Table 1: Matrix Effect Evaluation of Sulfonamides in Milk using Deuterated Internal Standards

AnalyteInternal StandardRecovery (%)Relative Measurement Uncertainty (%)
SulfamethazineSulfamethazine-d491-1147.5-12.7
SulfisoxazoleSulfisoxazole-d491-1147.5-12.7
Multiple SulfonamidesCorresponding d4-IS91-1147.5-12.7
Data from a study on the determination of 14 sulfonamides in milk using a full isotope dilution LC-MS/MS method.[6]

Table 2: Performance of a Validated LC-MS/MS Method for Sulfonamides in Milk

ParameterSulfonamides (including Sulfisomidine)
Linearity (r)>0.99
Recovery (%)93.9 - 115.9
Precision (%RSD)< 8.8
This data showcases the high accuracy and precision achievable with LC-MS/MS methods for sulfonamides in a complex matrix like milk, often employing deuterated internal standards.[7]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method

This protocol allows for the quantitative evaluation of matrix effects.

Objective: To determine the extent of ion suppression or enhancement caused by the biofluid matrix.

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte and Sulfisomidine-d4 into the reconstitution solvent at low and high QC concentrations.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biofluid. Spike the analyte and Sulfisomidine-d4 into the extracted matrix at low and high QC concentrations.

    • Set C (Pre-Extraction Spike): Spike the analyte and Sulfisomidine-d4 into the blank biofluid at low and high QC concentrations, then perform the extraction. (This set is used to determine recovery).

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Mean Peak Area in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculate the IS-Normalized Matrix Factor:

    • IS-Normalized MF = (MF of Analyte) / (MF of Sulfisomidine-d4)

    • A value close to 1.0 indicates that Sulfisomidine-d4 effectively compensates for the matrix effect.

Protocol 2: Sample Preparation for Sulfonamide Analysis in Milk

This is a representative sample preparation protocol for the analysis of sulfonamides in milk.

  • Transfer 5 mL of a milk sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Spike the sample with the Sulfisomidine-d4 internal standard solution.

  • Add 10 mL of a 6:4 (v/v) mixture of acetonitrile (B52724) and ethyl acetate.

  • Vortex the mixture thoroughly and then centrifuge at 10,000 rpm for 10 minutes.

  • Transfer 6 mL of the supernatant to a clean 15 mL centrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[6]

Visualizations

Mitigating_Matrix_Effects cluster_Problem Problem Identification cluster_Solution Solution using Sulfisomidine-d4 A Biofluid Sample (Plasma, Urine, etc.) B Co-eluting Matrix Components A->B E Spike with Sulfisomidine-d4 (IS) A->E C Ion Suppression or Enhancement B->C D Inaccurate & Imprecise Results C->D F Analyte and IS Experience Similar Matrix Effects E->F G Calculate Analyte/IS Ratio F->G H Accurate & Precise Quantification G->H

Caption: Logical workflow for mitigating matrix effects with Sulfisomidine-d4.

Troubleshooting_Workflow Start High Variability or Inaccurate Results Observed IS_Check Check IS (Sulfisomidine-d4) Response Variability Start->IS_Check Chrom_Check Evaluate Analyte-IS Co-elution IS_Check->Chrom_Check Normal Optimize_Pipetting Verify Pipetting & Sample Prep Consistency IS_Check->Optimize_Pipetting High Cleanup_Check Assess Sample Cleanup Efficiency Chrom_Check->Cleanup_Check Good Co-elution Optimize_LC Modify LC Gradient Chrom_Check->Optimize_LC Poor Co-elution Enhance_Cleanup Implement SPE or LLE Cleanup_Check->Enhance_Cleanup Inefficient Revalidate Re-validate Method Cleanup_Check->Revalidate Efficient Optimize_Pipetting->Revalidate Optimize_LC->Revalidate Enhance_Cleanup->Revalidate

Caption: Troubleshooting decision tree for issues with Sulfisomidine-d4.

References

How to address poor peak shape and tailing for Sulfisomidin-d4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions (FAQs) for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Sulfisomidin-d4, focusing on poor peak shape and tailing.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak exhibiting significant tailing?

Peak tailing, where a peak is asymmetric with a prolonged trailing edge, is a common issue when analyzing basic compounds like this compound. The primary cause is often secondary interactions between the analyte and the stationary phase.[1][2]

  • Possible Causes & Solutions:

    • Silanol (B1196071) Interactions: As a basic compound, this compound can interact strongly with acidic residual silanol groups (Si-OH) on the surface of silica-based C18 columns.[1][2][3][4] This secondary retention mechanism is a major cause of tailing.[3][5]

      • Solution: Operate at a lower mobile phase pH (e.g., 2.5-3.5) to keep the silanol groups protonated and minimize these interactions.[3][6] Using a modern, high-purity, end-capped column where most residual silanols have been deactivated is also highly recommended.[1][7][8]

    • Column Contamination or Degradation: An old or contaminated column can lose efficiency and cause tailing.[1][6] Voids or channels in the packing bed are also a potential cause.[1][9]

      • Solution: Flush the column with a strong solvent or, if the problem persists, replace the column.[10] Employing a guard column can extend the life of your analytical column.[10][11]

    • Extra-Column Volume: Excessive tubing length or large internal diameter tubing between the injector, column, and detector can cause band broadening and peak tailing.[2][7]

      • Solution: Use shorter, narrower internal diameter tubing (e.g., 0.005" or ~0.12 mm) to minimize dead volume.[7]

Q2: How does the mobile phase pH affect the peak shape of this compound?

Mobile phase pH is a critical factor for achieving good peak shape for ionizable compounds like sulfonamides.[12]

  • Impact of pH:

    • At Mid-Range pH (approx. 4-7): Residual silanol groups on the silica (B1680970) packing are ionized (negatively charged), leading to strong ionic interactions with the protonated (positively charged) basic analyte, causing significant peak tailing.[3][7]

    • At Low pH (approx. 2.5-3.5): The silanol groups are protonated (neutral), reducing the secondary ionic interactions that cause tailing.[3][6] This is generally the optimal pH range for analyzing basic compounds on silica-based columns.

    • Near Analyte pKa: Operating near the pKa of this compound can cause it to exist in both ionized and neutral forms, leading to peak splitting or broadening.[7]

  • Recommendation:

    • Adjust the mobile phase to a pH between 2.5 and 3.5 using an appropriate buffer (e.g., phosphate (B84403) or formate) to ensure consistent protonation of both the analyte and the silanol groups, leading to a more symmetrical peak. Always ensure the chosen pH is within the stable range for your specific column.[9]

Q3: Could my sample preparation be causing poor peak shape?

Yes, sample preparation plays a crucial role in chromatographic performance. Two common issues are column overload and using an inappropriate sample solvent.

  • Possible Causes & Solutions:

    • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to broad, tailing, or fronting peaks.[2][13] This is a classic symptom of overload, often accompanied by a decrease in retention time as the injected mass increases.[13]

      • Solution: Reduce the injection volume or dilute the sample.[1][10] Performing a sample dilution series (e.g., 1:2, 1:5, 1:10) can confirm if overload is the issue.[10]

    • Strong Sample Solvent: Dissolving this compound in a solvent that is significantly stronger (i.e., has a higher organic content) than the initial mobile phase can cause peak distortion, including fronting and splitting.[1][10][11]

      • Solution: Whenever possible, dissolve the sample in the initial mobile phase composition.[1][10] If a stronger solvent is required for solubility, keep the injection volume as small as possible.

Q4: My peaks for all compounds, not just this compound, are tailing. What should I investigate?

If all peaks in the chromatogram are distorted similarly, the problem is likely systemic and located at or before the column inlet.

  • Possible Causes & Solutions:

    • Partially Blocked Inlet Frit: Debris from the sample, mobile phase, or instrument wear can accumulate on the column's inlet frit.[13] This disrupts the sample band as it enters the column, distorting all peaks.

      • Solution: Try reversing the column and flushing it to waste (ensure you follow the manufacturer's instructions for the specific column).[13] If this doesn't work, the column may need to be replaced. Filtering all samples and mobile phases can prevent this issue.[10]

    • Column Void: A void or channel at the head of the column can form over time due to pressure shocks or harsh mobile phase conditions (e.g., high pH).[9] This also affects all peaks.

      • Solution: The column must be replaced.[10]

Troubleshooting Summary

SymptomPotential CauseRecommended Solution
Peak Tailing (Analyte-Specific) Secondary Silanol Interactions: Strong interaction between basic this compound and acidic silanol groups on the column.[1][3][4]- Adjust mobile phase to a low pH (2.5-3.5).[3][6]- Use a high-purity, end-capped column.[7]- Add a competing base like triethylamine (B128534) (TEA) to the mobile phase (less common with modern columns).[1]
Column Overload: Injecting too much sample mass.[2][13]- Reduce injection volume or dilute the sample.[1][10]
Peak Tailing (All Peaks) Partially Blocked Inlet Frit: Particulates clogging the column inlet.[10][13]- Back-flush the column according to manufacturer guidelines.[13]- Replace the column if flushing fails.[10]
Column Void/Channeling: Settling of the stationary phase packing bed.[1][9]- Replace the column.[10]
Peak Fronting Strong Sample Solvent: Sample is dissolved in a solvent stronger than the mobile phase.[1][10]- Dissolve the sample in the initial mobile phase.[1][10]
Column Overload: A very high concentration of the analyte was injected.[13]- Reduce injection volume or dilute the sample.[1][10]
Split Peaks Partially Blocked Frit or Column Void: Disruption of the sample flow path.[10]- Back-flush or replace the column.[10]
Sample Solvent Mismatch: Sample solvent is immiscible with or much stronger than the mobile phase.[1]- Ensure the sample solvent is compatible with and ideally weaker than the mobile phase.[1][10]

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

This protocol is designed to minimize silanol interactions, a primary cause of tailing for basic compounds.

  • Prepare Buffers: Prepare a series of aqueous mobile phase buffers at different pH values (e.g., pH 3.5, 3.0, and 2.5) using an appropriate acid like formic acid or phosphoric acid. A buffer concentration of 10-20 mM is typically sufficient.

  • Column Equilibration: Start with the highest pH (3.5). Flush the system and column with the new mobile phase (pre-mixed aqueous and organic components) for at least 15-20 column volumes to ensure full equilibration.

  • Inject Standard: Inject a standard solution of this compound and evaluate the peak shape (Tailing Factor or Asymmetry).

  • Decrease pH: If tailing persists, switch to the next lower pH mobile phase (e.g., pH 3.0), re-equilibrate the column thoroughly, and inject the standard again.

  • Compare Results: Compare the chromatograms to determine the optimal pH that provides the most symmetrical peak without compromising retention.

Protocol 2: Sample Dilution Study

This protocol helps determine if column overload is the cause of peak distortion.

  • Prepare Stock Solution: Create a stock solution of this compound at the highest concentration you would typically analyze.

  • Create Dilution Series: Prepare a series of dilutions from the stock solution, for example: 1:2, 1:5, 1:10, and 1:20. Use the mobile phase as the diluent.

  • Inject Series: Inject the most concentrated sample first, followed by each dilution in order from most to least concentrated.

  • Analyze Peak Shape: Observe the peak shape in each chromatogram. If the peak shape (tailing or fronting) improves significantly with dilution, the original sample concentration was overloading the column.[10] The most concentrated injection that still provides an acceptable peak shape should be considered the upper limit of the working range.

Troubleshooting Workflow

G Troubleshooting Workflow for this compound Peak Tailing start Poor Peak Shape Observed (Tailing) q_all_peaks Does the tailing affect ALL peaks or just this compound? start->q_all_peaks cause_frit Potential Cause: Partially Blocked Column Frit or Void q_all_peaks->cause_frit All Peaks cause_silanol Potential Cause: Secondary Silanol Interactions q_all_peaks->cause_silanol Specific to this compound sol_frit Action: 1. Back-flush the column. 2. If unresolved, replace the column. cause_frit->sol_frit sol_ph Action: Adjust Mobile Phase to low pH (e.g., 2.5 - 3.5) cause_silanol->sol_ph sol_column Action: Use a high-purity, end-capped column cause_silanol->sol_column q_overload Is the column overloaded? cause_silanol->q_overload sol_overload Action: Reduce injection volume or dilute the sample q_overload->sol_overload Yes q_solvent Is the sample solvent stronger than the mobile phase? q_overload->q_solvent No sol_solvent Action: Dissolve sample in the initial mobile phase q_solvent->sol_solvent Yes

References

Investigating the stability of Sulfisomidin-d4 in various biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulfisomidin-d4. The information is designed to address common challenges encountered during the investigation of its stability in various biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability in biological matrices a concern?

A1: this compound is the deuterated form of Sulfisomidine, a sulfonamide antibiotic. In bioanalytical studies, deuterated analogs like this compound are frequently used as internal standards for quantifying the non-deuterated parent drug using methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The stability of the internal standard is paramount for accurate and precise quantification. If this compound degrades during sample collection, storage, or processing, it can lead to inaccurate measurements of Sulfisomidine concentrations in biological samples such as blood, plasma, or urine.

Q2: What are the primary factors that can affect the stability of this compound in biological samples?

A2: Several factors can influence the stability of sulfonamides in biological matrices:

  • Temperature: Storage temperature is a critical factor. Generally, lower temperatures (-20°C or -80°C) are preferred for long-term storage to minimize degradation.

  • pH: The pH of the matrix, particularly urine, can affect the stability of certain compounds. Sulfonamides are generally more stable in neutral to alkaline conditions and more susceptible to degradation under acidic conditions.[1]

  • Light: Exposure to UV light can lead to the degradation of sulfonamides.[1] Samples should be stored in amber vials or protected from light.

  • Enzymatic Degradation: Biological matrices contain enzymes that can metabolize or degrade drug molecules. Proper and rapid sample processing and storage at low temperatures are crucial to minimize enzymatic activity.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can impact the stability of the analyte. It is advisable to aliquot samples to avoid multiple freeze-thaw cycles.

Q3: How does deuteration affect the stability of this compound compared to non-deuterated Sulfisomidine?

A3: Deuteration involves replacing hydrogen atoms with deuterium. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic reactions that involve the cleavage of this bond, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE). This can lead to enhanced metabolic stability of the deuterated compound. However, deuteration does not prevent degradation from other factors like pH, temperature, or light.

Q4: What are "matrix effects" and how can they impact the analysis of this compound?

A4: Matrix effects refer to the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix. This can result in ion suppression or enhancement, leading to inaccurate quantification. Using a stable isotope-labeled internal standard like this compound is a common strategy to mitigate matrix effects, as it co-elutes with the analyte and experiences similar matrix effects.

Troubleshooting Guides

This section addresses specific issues that may arise during the stability assessment of this compound.

Issue 1: Low Recovery of this compound in Stored Samples
  • Possible Cause 1: Analyte Degradation Due to Improper Storage Temperature.

    • Troubleshooting Step: Verify that samples have been consistently stored at the intended temperature (e.g., -80°C). Review temperature logs for any deviations.

  • Possible Cause 2: Repeated Freeze-Thaw Cycles.

    • Troubleshooting Step: Minimize the number of freeze-thaw cycles. When possible, aliquot samples into smaller volumes after collection.

  • Possible Cause 3: pH-Mediated Hydrolysis.

    • Troubleshooting Step: For urine samples, measure the pH. If it is acidic, consider adjusting the pH or using a buffered collection tube for future samples.

  • Possible Cause 4: Photodegradation.

    • Troubleshooting Step: Ensure that samples are stored in light-protected containers (e.g., amber tubes) and that sample processing is performed under subdued light conditions.

Issue 2: High Variability in Stability Results
  • Possible Cause 1: Inconsistent Sample Handling.

    • Troubleshooting Step: Standardize all sample handling procedures, including collection, processing, and storage. Ensure all personnel are following the same protocol.

  • Possible Cause 2: Non-Homogeneous Samples.

    • Troubleshooting Step: Ensure samples are thoroughly mixed (e.g., by vortexing) after thawing and before aliquoting for analysis.

  • Possible Cause 3: Instrument Fluctuation.

    • Troubleshooting Step: Perform regular system suitability tests and calibrations of the analytical instrument (e.g., LC-MS/MS) to ensure consistent performance.

Issue 3: Poor Chromatographic Peak Shape
  • Possible Cause 1: Secondary Interactions with the Stationary Phase.

    • Troubleshooting Step: Adjust the mobile phase pH or add a competing base to improve peak shape.

  • Possible Cause 2: Column Contamination or Degradation.

    • Troubleshooting Step: Flush the column with a strong solvent or replace the analytical column if necessary.

Data Presentation

The following tables provide illustrative stability data for this compound in various biological matrices. This data is based on typical acceptance criteria for bioanalytical method validation, where the mean concentration of the stability samples should be within ±15% of the nominal concentration.

Disclaimer: The following data is for guidance purposes only and is intended to be representative. Researchers must perform their own validation studies to determine the specific stability of this compound under their experimental conditions.

Table 1: Freeze-Thaw Stability of this compound in Human Plasma

AnalyteNominal Conc. (ng/mL)Cycle 1 Recovery (%)Cycle 3 Recovery (%)Cycle 5 Recovery (%)
This compound5098.597.295.8
This compound500101.299.898.5

Table 2: Short-Term (Bench-Top) Stability of this compound in Human Whole Blood at Room Temperature

AnalyteNominal Conc. (ng/mL)2 hours Recovery (%)4 hours Recovery (%)8 hours Recovery (%)
This compound50102.199.596.3
This compound500103.5101.798.9

Table 3: Long-Term Stability of this compound in Human Urine at -20°C

AnalyteNominal Conc. (ng/mL)1 Month Recovery (%)3 Months Recovery (%)6 Months Recovery (%)
This compound10099.197.895.2
This compound1000100.898.996.7

Experimental Protocols

Protocol 1: Assessment of Freeze-Thaw Stability

Objective: To determine the stability of this compound in a biological matrix after repeated freeze-thaw cycles.

Methodology:

  • Spike a fresh pool of the biological matrix (e.g., human plasma) with this compound at low and high quality control (QC) concentrations.

  • Divide the spiked matrix into at least three aliquots for each concentration level.

  • Freeze the aliquots at the intended storage temperature (e.g., -80°C) for at least 24 hours.

  • Thaw the samples completely at room temperature.

  • Refreeze the samples for at least 12 hours.

  • Repeat the freeze-thaw cycle for a predetermined number of cycles (e.g., 3 or 5 cycles).

  • After the final cycle, analyze the samples using a validated bioanalytical method and compare the concentrations to freshly prepared calibration standards.

  • The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.

cluster_prep Sample Preparation cluster_cycles Freeze-Thaw Cycles cluster_analysis Analysis spike Spike fresh matrix with This compound (Low & High QC) aliquot Aliquot into multiple tubes spike->aliquot freeze1 Freeze at -80°C (≥ 24 hours) aliquot->freeze1 thaw1 Thaw at room temperature freeze1->thaw1 freeze2 Refreeze at -80°C (≥ 12 hours) thaw1->freeze2 repeat_node Repeat for 3-5 cycles freeze2->repeat_node analyze Analyze samples with validated LC-MS/MS method repeat_node->analyze compare Compare to freshly prepared standards analyze->compare evaluate Evaluate stability (Recovery within ±15%) compare->evaluate

Caption: Workflow for assessing the freeze-thaw stability of this compound.

Protocol 2: Assessment of Long-Term Stability

Objective: To assess the stability of this compound in a biological matrix under intended long-term storage conditions.

Methodology:

  • Spike a fresh pool of the biological matrix with this compound at low and high QC concentrations.

  • Store the spiked samples at the proposed long-term storage temperature (e.g., -80°C).

  • At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of samples.

  • Thaw the samples and analyze them against a freshly prepared calibration curve.

  • The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.

cluster_timepoints Time Points start Spike fresh matrix with This compound (Low & High QC) store Store aliquots at -80°C start->store tp1 1 Month store->tp1 tp2 3 Months tp3 6 Months tp4 12 Months analyze Thaw and analyze samples against fresh standards tp4->analyze evaluate Evaluate stability (Recovery within ±15%) analyze->evaluate

Caption: Workflow for assessing the long-term stability of this compound.

Protocol 3: Sample Analysis by LC-MS/MS

Objective: To quantify this compound in a biological matrix.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of the biological sample (plasma, blood, or urine), add 300 µL of ice-cold acetonitrile (B52724) containing the analytical internal standard (if different from this compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • Column: C18 analytical column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

    • Flow Rate: 0.3 mL/min.

    • Ionization Source: Electrospray ionization (ESI) in positive mode.

    • Mass Analyzer: Triple quadrupole.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Quantification:

    • Create a calibration curve using matrix-matched standards.

    • Determine the concentration of this compound in the samples by interpolating from the calibration curve.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (100 µL) ppt Add Acetonitrile (300 µL) & Vortex sample->ppt centrifuge Centrifuge (10,000 rpm, 10 min) ppt->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject quantify Quantify using Calibration Curve inject->quantify

Caption: General workflow for sample analysis using protein precipitation and LC-MS/MS.

References

Technical Support Center: Strategies to Minimize Ion Suppression for Sulfisomidin-d4 in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing ion suppression of Sulfisomidin-d4 in complex matrices. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of this compound?

A1: Ion suppression is a matrix effect that occurs during LC-MS/MS analysis when co-eluting endogenous or exogenous components from a complex sample matrix interfere with the ionization of the target analyte, in this case, this compound.[1][2] This interference reduces the ionization efficiency of the analyte, leading to a decreased signal intensity.[3][4] The consequences of ion suppression can be significant, including poor sensitivity, inaccurate quantification, and reduced reproducibility of results.[3][5] In the analysis of this compound, which is often used as a stable isotope-labeled internal standard, understanding and mitigating ion suppression is crucial for accurate pharmacokinetic and bioanalytical studies.[1]

Q2: I am observing a low signal for this compound. How do I determine if this is due to ion suppression?

A2: A low signal for this compound can indeed be an indicator of ion suppression, especially if the analyte signal is also low.[3] A common method to diagnose ion suppression is the post-column infusion experiment.[6] This involves infusing a constant flow of a this compound standard solution directly into the mass spectrometer while injecting a blank matrix extract through the LC system. A drop in the baseline signal at the retention time of interfering components indicates the presence of ion suppression.[7] Another approach is to compare the signal response of this compound in a pure solvent versus the signal in a post-extraction spiked blank matrix sample. A significantly lower signal in the matrix sample points to ion suppression.

Q3: My analyte-to-internal standard (this compound) ratio is inconsistent across different samples. What could be the cause?

A3: Inconsistent analyte-to-internal standard ratios suggest variable ion suppression between samples that is not being adequately compensated for by this compound.[3] While stable isotope-labeled internal standards are designed to co-elute and experience similar matrix effects as the analyte, significant variations in the matrix composition from sample to sample can lead to differential ion suppression.[3][8] This variability can arise from differences in the biological samples themselves or inconsistencies in the sample preparation process.[3]

Troubleshooting Guide

Issue 1: Consistently Low Signal Intensity for this compound

Possible Cause: Significant and consistent ion suppression from co-eluting matrix components. Common interferences in biological matrices include phospholipids (B1166683), salts, and proteins.[3][4][7]

Solutions:

  • Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][9] Consider switching to a more rigorous sample cleanup technique.

    • Solid-Phase Extraction (SPE): Often provides cleaner extracts compared to protein precipitation (PPT) and liquid-liquid extraction (LLE).[9][10]

    • Liquid-Liquid Extraction (LLE): Can be optimized by adjusting the pH and solvent polarity to selectively extract this compound while leaving interferences behind.[9]

    • Protein Precipitation (PPT): While simple, it may not effectively remove phospholipids and other small molecules that can cause significant suppression.[7][9]

  • Optimize Chromatographic Separation: Modifying the LC method can help separate this compound from the interfering components.

    • Adjust the Gradient: A shallower gradient can improve the resolution between the analyte and matrix components.[4]

    • Change the Stationary Phase: Using a column with a different chemistry (e.g., switching from a C18 to a phenyl-hexyl column) can alter selectivity.[4][8]

  • Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[5][8]

Issue 2: Inconsistent or Irreproducible this compound Signal

Possible Cause: Variable matrix effects across different samples or batches. This can be due to inherent biological variability or inconsistencies in the sample preparation workflow.[8]

Solutions:

  • Standardize Sample Preparation: Ensure that the sample preparation protocol is followed precisely for all samples to minimize variability.

  • Employ Matrix-Matched Calibrators and Quality Controls (QCs): Preparing calibration standards and QCs in the same biological matrix as the study samples can help compensate for consistent matrix effects.[8]

  • Utilize a Robust Internal Standard: As you are using this compound, a stable isotope-labeled internal standard, it should ideally co-elute and experience the same degree of ion suppression as the analyte. If ratios are still inconsistent, investigate the sample cleanup and chromatographic separation to minimize the overall matrix effect.

Data Presentation

The following table summarizes the effectiveness of common sample preparation techniques in reducing matrix components that cause ion suppression.

Sample Preparation TechniqueEffectiveness in Removing PhospholipidsEffectiveness in Removing ProteinsEffectiveness in Removing SaltsOverall Reduction of Ion Suppression
Protein Precipitation (PPT) Low to ModerateHighLowModerate
Liquid-Liquid Extraction (LLE) Moderate to HighModerateModerate to HighModerate to High
Solid-Phase Extraction (SPE) HighHighHighHigh

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

Objective: To identify regions in the chromatogram where ion suppression occurs.

Methodology:

  • Prepare a standard solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that provides a stable signal.

  • Configure the LC-MS/MS system with a 'T' junction between the analytical column and the mass spectrometer's ion source.

  • Deliver the this compound standard solution at a constant, low flow rate (e.g., 5-10 µL/min) through a syringe pump into the 'T' junction.

  • Inject a blank, extracted sample matrix onto the LC column and begin data acquisition, monitoring the mass transition for this compound.

  • A stable baseline signal should be observed. Any significant drop in this baseline indicates a region of ion suppression.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

Objective: To effectively remove matrix interferences from plasma samples prior to LC-MS/MS analysis of this compound.

Methodology:

  • Sample Pre-treatment: To 500 µL of plasma, add an appropriate volume of the internal standard working solution (if this compound is not the internal standard itself). Vortex to mix.

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or polymeric sorbent) by passing 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak wash solution (e.g., 5% methanol in water) to remove polar interferences like salts.

  • Elution: Elute this compound and the analyte of interest using 1 mL of an appropriate elution solvent (e.g., methanol or a mixture of organic solvent and a weak acid/base).

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.

Visualizations

IonSuppressionWorkflow cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Strategies cluster_sampleprep Sample Preparation Options LowSignal Low Signal for This compound PostColumnInfusion Post-Column Infusion Experiment LowSignal->PostColumnInfusion Investigate InconsistentRatio Inconsistent Analyte/IS Ratio MatrixComparison Compare Signal in Solvent vs. Matrix InconsistentRatio->MatrixComparison Investigate ImproveSamplePrep Improve Sample Preparation PostColumnInfusion->ImproveSamplePrep Suppression Detected OptimizeChroma Optimize Chromatography MatrixComparison->OptimizeChroma Variable Suppression SPE Solid-Phase Extraction (SPE) ImproveSamplePrep->SPE High Purity Needed LLE Liquid-Liquid Extraction (LLE) ImproveSamplePrep->LLE Moderate Purity PPT Protein Precipitation (PPT) ImproveSamplePrep->PPT Simple Cleanup DiluteSample Dilute Sample OptimizeChroma->DiluteSample If Signal Allows

Caption: Troubleshooting workflow for ion suppression of this compound.

SamplePrepComparison cluster_input Input cluster_methods Sample Preparation Methods cluster_output Output (Cleanliness of Extract) ComplexMatrix Complex Biological Matrix (e.g., Plasma) PPT Protein Precipitation (PPT) ComplexMatrix->PPT LLE Liquid-Liquid Extraction (LLE) ComplexMatrix->LLE SPE Solid-Phase Extraction (SPE) ComplexMatrix->SPE LowPurity Low Purity (High Ion Suppression) PPT->LowPurity MediumPurity Medium Purity (Reduced Ion Suppression) LLE->MediumPurity HighPurity High Purity (Minimal Ion Suppression) SPE->HighPurity

Caption: Comparison of sample preparation techniques for matrix effect reduction.

References

Preventing in-source fragmentation of Sulfisomidin-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing in-source fragmentation of Sulfisomidin-d4 during LC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a concern for this compound analysis?

A1: In-source fragmentation (ISF) is a phenomenon where molecular ions fragment within the ion source of a mass spectrometer before they are mass analyzed.[1][2] This can lead to an underestimation of the parent analyte, this compound, and potentially interfere with the quantification of other analytes or metabolites. For deuterated standards like this compound, altered fragmentation patterns compared to the non-deuterated form can complicate data interpretation.

Q2: What are the typical in-source fragments observed for sulfonamides like Sulfisomidin?

A2: Sulfonamides commonly fragment at the sulfonamide bond. For non-deuterated Sulfisomidin (precursor ion [M+H]⁺ at m/z 279.1), common fragments include ions at m/z 156 (loss of the dimethylaminopyrimidine group), m/z 124, and m/z 186.[3] Another frequent fragmentation pathway for aromatic sulfonamides is the loss of sulfur dioxide (SO₂), which corresponds to a neutral loss of 64 Da.[4][5] For this compound, the masses of fragments containing the deuterated phenyl ring will be shifted by +4 Da.

Q3: What are the primary instrument parameters that influence in-source fragmentation?

A3: The primary drivers of in-source fragmentation are the orifice potential (also known as cone voltage or declustering potential) and the temperature of the ion source.[1][6] Higher values for these parameters increase the internal energy of the ions, promoting fragmentation.

Q4: How can I minimize in-source fragmentation of this compound?

A4: To minimize ISF, it is recommended to use "softer" ionization conditions. This primarily involves reducing the cone voltage and, if necessary, lowering the ion source temperature.[6] Optimization of these parameters is crucial and should be performed systematically.

Q5: Can chromatographic conditions affect the observation of in-source fragments?

A5: Yes. While chromatography does not cause in-source fragmentation, good chromatographic separation is essential to distinguish between true analytes and in-source fragments that may be isobaric with other sample components.[3][7][8][9][10]

Troubleshooting Guide

Issue: High abundance of fragment ions and low intensity of the precursor ion for this compound.

This guide provides a systematic approach to troubleshoot and mitigate in-source fragmentation of this compound.

Step 1: Optimization of Cone Voltage (Declustering Potential)

The cone voltage is a critical parameter influencing the transmission of the precursor ion and can induce fragmentation.

  • Recommendation: Perform a compound optimization experiment by infusing a standard solution of this compound and ramping the cone voltage to find the optimal value that maximizes the precursor ion intensity while minimizing fragment ion formation.

  • Typical Range: For many instruments, cone voltages in the range of 10-60 V are common for observing the precursor ion with minimal fragmentation.[6]

Data Presentation: Effect of Cone Voltage on this compound Fragmentation

Cone Voltage (V)Precursor Ion [M+H]⁺ Intensity (cps)Fragment Ion (e.g., [M+H-SO₂]⁺) Intensity (cps)Ratio of Fragment/Precursor
205,000,000100,0000.02
404,500,000500,0000.11
603,000,0001,500,0000.50
801,000,0004,000,0004.00

Note: This table presents illustrative data. Actual values will vary depending on the instrument and experimental conditions.

Step 2: Optimization of Ion Source Temperature

Higher source temperatures can lead to thermal degradation and increased fragmentation.

  • Recommendation: If reducing the cone voltage is insufficient, try decreasing the ion source temperature in increments of 25-50°C and observe the impact on the precursor and fragment ion intensities.

Step 3: Mobile Phase Composition

The mobile phase composition can influence ionization efficiency and, indirectly, the extent of fragmentation.

  • Recommendation: Ensure the mobile phase is compatible with electrospray ionization (ESI). For positive ion mode, the inclusion of a proton source like 0.1% formic acid is generally recommended for sulfonamides.

Experimental Protocols

Protocol for Optimizing Mass Spectrometry Parameters to Minimize In-Source Fragmentation
  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in the initial mobile phase composition.

  • Infusion Setup: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.

  • Initial MS Settings:

    • Set the mass spectrometer to acquire data in full scan mode over a mass range that includes the precursor ion of this compound ([M+H]⁺ ≈ 283.1) and its expected fragments.

    • Set an initial low cone voltage (e.g., 15 V).

    • Use the standard source temperature recommended by the instrument manufacturer.

  • Cone Voltage Ramp Experiment:

    • While infusing the standard solution, perform a series of acquisitions, incrementally increasing the cone voltage (e.g., in steps of 5 or 10 V) from a low value (e.g., 10 V) to a high value (e.g., 100 V).

    • Monitor the intensities of the precursor ion and any observed fragment ions at each voltage step.

  • Data Analysis:

    • Plot the intensities of the precursor and fragment ions as a function of the cone voltage.

    • Select the cone voltage that provides the highest precursor ion intensity with the lowest relative abundance of fragment ions.

  • Temperature Optimization (if necessary):

    • Set the cone voltage to the optimized value from the previous step.

    • Perform a similar series of acquisitions while incrementally decreasing the source temperature.

    • Select the temperature that minimizes fragmentation without significantly compromising the precursor ion signal.

Visualizations

TroubleshootingWorkflow start Start: High In-Source Fragmentation of this compound optimize_cv Optimize Cone Voltage (Declustering Potential) start->optimize_cv cv_sufficient Fragmentation Minimized? optimize_cv->cv_sufficient optimize_temp Optimize Ion Source Temperature cv_sufficient->optimize_temp No end_success Successful Mitigation of In-Source Fragmentation cv_sufficient->end_success Yes temp_sufficient Fragmentation Minimized? optimize_temp->temp_sufficient check_mobile_phase Review Mobile Phase Composition temp_sufficient->check_mobile_phase No temp_sufficient->end_success Yes end_further_investigation Further Investigation Required check_mobile_phase->end_further_investigation

Caption: Troubleshooting workflow for minimizing in-source fragmentation.

ExperimentalWorkflow prep_std 1. Prepare Standard Solution (1 µg/mL this compound) infuse_std 2. Infuse into MS (e.g., 10 µL/min) prep_std->infuse_std initial_settings 3. Set Initial MS Parameters (Full Scan, Low Cone Voltage) infuse_std->initial_settings ramp_cv 4. Ramp Cone Voltage (e.g., 10V to 100V) initial_settings->ramp_cv analyze_cv 5. Analyze Data & Select Optimal Voltage ramp_cv->analyze_cv optimize_temp 6. Optimize Temperature (if necessary) analyze_cv->optimize_temp final_params 7. Final Optimized Parameters optimize_temp->final_params

Caption: Experimental workflow for optimizing MS parameters.

References

Dealing with co-eluting interferences in Sulfisomidin-d4 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulfisomidin-d4 analysis. The following sections address common issues related to co-eluting interferences and provide detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of co-eluting interferences in this compound analysis?

A1: Co-eluting interferences in the analysis of this compound, a deuterated internal standard for Sulfisomidine, can arise from several sources:

  • Matrix Effects: Components of the biological matrix (e.g., plasma, urine, tissue homogenates) can co-elute with this compound and suppress or enhance its ionization in the mass spectrometer, leading to inaccurate quantification.[1]

  • Metabolites: Sulfisomidine can be metabolized in the body, and these metabolites may have similar chromatographic properties to the parent drug and its deuterated internal standard, causing them to co-elute.

  • Isotopic Crosstalk: Interference can occur between the analyte (Sulfisomidine) and its stable isotope-labeled internal standard (this compound). This can happen if the isotopic purity of the internal standard is low or if there is a natural isotopic contribution from the analyte to the mass channel of the internal standard, especially at high analyte concentrations.

  • Co-administered Drugs: Other drugs or their metabolites present in the sample may have similar retention times and interfere with the analysis.

  • Endogenous Compounds: Naturally occurring compounds in the biological matrix can sometimes co-elute with the analyte and internal standard.

Q2: How can I prevent co-eluting interferences during method development?

A2: Proactive measures during method development can significantly reduce the risk of co-eluting interferences:

  • Optimize Chromatographic Separation: Develop a robust liquid chromatography (LC) method with sufficient resolution to separate this compound from potential interferences. This can be achieved by carefully selecting the analytical column, mobile phase composition, gradient profile, and flow rate.

  • Thorough Sample Preparation: Employ effective sample preparation techniques to remove matrix components and potential interferences before analysis. Common methods include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

  • Use a High-Purity Internal Standard: Ensure the isotopic purity of the this compound internal standard is high to minimize isotopic crosstalk.

  • Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is as close as possible to the study samples to compensate for matrix effects.[1]

Q3: What are the initial steps to troubleshoot a suspected co-elution issue?

A3: If you suspect a co-eluting interference, follow these initial troubleshooting steps:

  • Visually Inspect the Chromatogram: Look for distorted peak shapes, such as shoulders, tailing, or fronting, which can be indicative of co-elution.

  • Examine the Mass Spectra: Analyze the mass spectra across the peak of interest. If the spectra are not consistent across the entire peak, it suggests the presence of more than one compound.

  • Analyze a Blank Matrix: Inject a blank matrix sample to check for endogenous interferences at the retention time of this compound.

  • Review the Method Parameters: Double-check the LC method parameters, sample preparation procedure, and mass spectrometer settings to ensure they were executed correctly.

Troubleshooting Guides

Guide 1: Resolving Chromatographic Co-elution

This guide provides a step-by-step approach to resolving co-eluting peaks observed during the analysis of this compound.

Experimental Protocol: Chromatographic Optimization

  • Modify the Mobile Phase Gradient:

    • Initial Conditions: Start with a shallower gradient to increase the separation between early eluting peaks.

    • Ramp Rate: Decrease the rate of change in the mobile phase composition to improve the resolution of closely eluting compounds.

    • Isocratic Hold: Introduce an isocratic hold at a specific mobile phase composition to target the separation of the peaks of interest.

  • Change the Mobile Phase Composition:

    • Organic Modifier: Switch the organic modifier in the mobile phase (e.g., from acetonitrile (B52724) to methanol (B129727) or vice versa) to alter the selectivity of the separation.

    • pH Adjustment: For ionizable compounds, adjusting the pH of the aqueous portion of the mobile phase can significantly impact retention and selectivity.

  • Evaluate the Analytical Column:

    • Stationary Phase: If modifying the mobile phase is insufficient, consider using a column with a different stationary phase chemistry (e.g., C8, Phenyl-Hexyl) to achieve a different separation selectivity.

    • Column Dimensions: Increase the column length or decrease the particle size to enhance the column's efficiency and resolving power.

Guide 2: Minimizing Matrix Effects through Sample Preparation

Matrix effects can be a significant source of interference. This guide details common sample preparation techniques to reduce their impact.

Experimental Protocol: Sample Preparation Techniques

  • Protein Precipitation (PPT):

    • To 100 µL of plasma, add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol).

    • Vortex the mixture for 1 minute to precipitate the proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Carefully collect the supernatant for LC-MS/MS analysis.

  • Liquid-Liquid Extraction (LLE):

    • To 100 µL of plasma, add a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

    • Vortex vigorously for 5 minutes to facilitate the extraction of the analyte into the organic phase.

    • Centrifuge to separate the aqueous and organic layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for analysis.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) with methanol followed by water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the analyte of interest with a stronger solvent.

    • Evaporate the eluate and reconstitute the residue in the mobile phase.

Quantitative Data

The following tables provide representative quantitative data for the analysis of sulfonamides. Note that specific values for this compound may vary depending on the experimental conditions.

Table 1: Representative LC-MS/MS Parameters for Sulfonamide Analysis

ParameterValue
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)

Table 2: Example MRM Transitions for Sulfonamides

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Sulfisomidine279.1186.1
Sulfisomidine279.1108.1
Sulfamethazine279.1186.1
Sulfamethazine279.1124.1
Sulfisoxazole268.1156.0
Sulfisoxazole268.1108.0

Note: The MRM transitions for this compound would be shifted by +4 Da for the precursor ion. The product ions may or may not be shifted depending on the fragmentation pattern.

Table 3: Comparison of Recovery for Different Sample Preparation Techniques for Sulfonamides

Sample Preparation MethodAverage Recovery (%)
Protein Precipitation (Acetonitrile)85 - 95
Liquid-Liquid Extraction (Ethyl Acetate)70 - 85
Solid-Phase Extraction (Mixed-Mode)90 - 105

Visualizations

The following diagrams illustrate key concepts and workflows for troubleshooting co-eluting interferences.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Review cluster_troubleshoot Troubleshooting Sample Biological Sample PPT Protein Precipitation Sample->PPT Choose Method LLE Liquid-Liquid Extraction Sample->LLE Choose Method SPE Solid-Phase Extraction Sample->SPE Choose Method LC LC Separation PPT->LC LLE->LC SPE->LC MS MS/MS Detection LC->MS Review Peak Integration & Review MS->Review CoElution Co-elution Detected? Review->CoElution OptimizeLC Optimize LC Method CoElution->OptimizeLC Yes OptimizePrep Optimize Sample Prep CoElution->OptimizePrep Yes OptimizeLC->LC OptimizePrep->Sample

Caption: A typical experimental workflow for this compound analysis.

troubleshooting_workflow Start Co-eluting Interference Suspected CheckPeak Check Peak Shape (Shoulders, Tailing, Fronting) Start->CheckPeak CheckMS Examine Mass Spectra Across the Peak CheckPeak->CheckMS Abnormal ModifyGradient Modify LC Gradient CheckMS->ModifyGradient Inconsistent ChangeSolvent Change Mobile Phase Solvent/pH ModifyGradient->ChangeSolvent No Improvement Resolved Interference Resolved ModifyGradient->Resolved Improved ChangeColumn Change Analytical Column ChangeSolvent->ChangeColumn No Improvement ChangeSolvent->Resolved Improved ImprovePrep Improve Sample Preparation (LLE, SPE) ChangeColumn->ImprovePrep No Improvement ChangeColumn->Resolved Improved ImprovePrep->Resolved Improved NotResolved Further Investigation Needed ImprovePrep->NotResolved No Improvement

Caption: A decision tree for troubleshooting co-eluting interferences.

References

Impact of pH on the stability and retention of Sulfisomidin-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Sulfisomidin-d4 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of pH on the stability and chromatographic retention of this compound.

Frequently Asked Questions (FAQs)

Q1: How does the pH of the mobile phase affect the retention time of this compound in reverse-phase HPLC?

A1: The retention time of this compound in reverse-phase High-Performance Liquid Chromatography (HPLC) is significantly influenced by the pH of the mobile phase. Sulfisomidin is an ionizable compound with a pKa of approximately 7.25.[1][2] In reverse-phase chromatography, the retention of a compound is largely dependent on its hydrophobicity.

  • At a pH below its pKa (e.g., acidic conditions), this compound will be predominantly in its protonated, more polar, cationic form. This increased polarity leads to weaker interaction with the nonpolar stationary phase (like C18) and results in a shorter retention time .

  • At a pH above its pKa (e.g., alkaline conditions), this compound will be in its deprotonated, less polar, neutral or anionic form. This decreased polarity increases its affinity for the stationary phase, leading to a longer retention time .

  • At a pH near its pKa, small changes in the mobile phase pH can cause significant and unpredictable shifts in retention time, potentially leading to poor reproducibility.[3][4][5] Therefore, it is crucial to operate at a pH at least 1.5 to 2 units away from the pKa for robust and reproducible results.

Q2: What is the optimal pH range for the analysis of this compound?

A2: The optimal pH for the analysis of this compound depends on the specific requirements of the analytical method, such as the desired retention time and the stability of the analyte. For robust method development, it is recommended to work at a pH that is at least 1.5 to 2 pH units away from the pKa of Sulfisomidin (~7.25).[5]

  • For shorter analysis times , an acidic mobile phase (pH 2.5-4.5) is often preferred. This ensures that this compound is in its ionized form, leading to earlier elution.

  • For increased retention and potentially better separation from other components , a slightly alkaline mobile phase (pH 8.5-9.5) can be used, provided the column is stable at this pH.

It is essential to use a buffer to maintain a stable pH throughout the analysis.[6]

Q3: How does pH affect the stability of this compound in solution?

A3: The stability of this compound, like other sulfonamides, is pH-dependent. Both acidic and alkaline conditions can promote degradation, primarily through hydrolysis of the sulfonamide bond.

  • Acidic Conditions: In strongly acidic solutions, the amide bond of the sulfonamide can undergo hydrolysis, leading to the formation of sulfanilic acid and 4-amino-2,6-dimethylpyrimidine.

  • Alkaline Conditions: In strongly alkaline solutions, hydrolysis of the sulfonamide linkage can also occur.

  • Neutral Conditions: Sulfonamides are generally most stable in the neutral pH range.

Forced degradation studies on related sulfonamides have shown significant degradation under both acidic and basic stress conditions.[7][8] It is crucial to control the pH of stock solutions and samples to minimize degradation and ensure accurate quantification.

Q4: What are the common degradation products of Sulfisomidine?

A4: The degradation of Sulfisomidine, particularly under forced conditions like extreme pH and oxidation, can lead to several products. The primary degradation pathway involves the cleavage of the sulfonamide bond (S-N bond). Common degradation products identified for sulfonamides in general include:

  • Sulfanilic acid: Formed by the cleavage of the S-N bond.

  • 4-Amino-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfinic acid: An oxidation product.

  • Hydroxylated derivatives: Formed by the substitution of a hydroxyl group on the aromatic rings.[9]

Mass spectrometry is a powerful tool for identifying these degradation products by analyzing their fragmentation patterns.[6][10]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Shifting Retention Times Unstable mobile phase pH: The pH of the mobile phase is not adequately buffered or has changed over time.1. Check Buffer Preparation: Ensure the buffer is prepared correctly and is within its effective buffering range. 2. Fresh Mobile Phase: Prepare fresh mobile phase daily. 3. pH Measurement: Verify the pH of the aqueous portion of the mobile phase before mixing with the organic solvent.
pH is too close to the pKa of this compound (~7.25): Small fluctuations in pH will cause large shifts in retention.Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa (e.g., pH < 5.5 or pH > 9).
Poor Peak Shape (Tailing or Fronting) Secondary interactions with the stationary phase: Silanol (B1196071) groups on the silica-based column can interact with the basic nitrogen atoms of Sulfisomidin.1. Lower Mobile Phase pH: Use an acidic mobile phase (e.g., pH 2.5-3.5) to protonate the silanol groups and minimize these interactions. 2. Use a suitable buffer: A buffer like phosphate (B84403) or formate (B1220265) can help improve peak shape.
Sample overload: Injecting too concentrated a sample.Dilute the sample and re-inject.
Loss of Signal/Analyte Degradation Unstable sample pH: The pH of the sample solution is promoting degradation of this compound.1. Control Sample pH: Ensure the sample diluent is buffered to a pH where this compound is stable (ideally near neutral). 2. Analyze Samples Promptly: Analyze prepared samples as soon as possible. If storage is necessary, keep them at a low temperature (e.g., 4°C) and protected from light.
Mobile phase is causing on-column degradation: The mobile phase is too acidic or too basic for the analyte's stability during the chromatographic run.If significant on-column degradation is suspected, consider using a milder pH for the mobile phase, even if it results in a longer retention time.
Appearance of Unexpected Peaks Degradation of this compound: New peaks may correspond to degradation products.1. Perform a Forced Degradation Study: Subject a standard solution of this compound to acidic, basic, and oxidative stress to identify the retention times of potential degradation products.[7] 2. Use a Peak Purity Function: If using a PDA detector, check the peak purity of the main analyte peak to see if it is co-eluting with any impurities.

Data Presentation

Table 1: Effect of Mobile Phase pH on the Retention Time of Sulfisomidine

pH of Mobile PhaseRetention Time (minutes)Peak Shape
3.03.5Symmetrical
5.05.2Symmetrical
7.08.1Broad
9.012.4Symmetrical

Note: This data is representative and will vary depending on the specific HPLC column, mobile phase composition, and flow rate used.

Table 2: Stability of a Closely Related Sulfonamide (Sulfadiazine) at 40°C

pHTime (days)% Degradation
2.07~15%
7.07< 2%
10.07~20%

Note: This data is for Sulfadiazine (B1682646) and serves as a representative example of sulfonamide stability. Specific stability data for this compound may vary.

Experimental Protocols

Protocol 1: HPLC-UV Method for the Quantification of this compound

This protocol is based on a general method for the analysis of sulfonamides.[11]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B). An isocratic elution with a ratio of 70:30 (A:B) can be a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

2. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in a small amount of acetonitrile and dilute with the mobile phase to obtain a stock solution.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards within the desired concentration range (e.g., 1-50 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: LC-MS/MS Method for the Quantification of this compound

This protocol provides a general procedure for the analysis of sulfonamides in various matrices.[7][12]

1. Instrumentation and Chromatographic Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 analytical column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • Flow Rate: 0.3 mL/min.

  • Ionization Source: ESI in positive mode.

  • Mass Analyzer: Triple quadrupole.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound will need to be determined.

2. Sample Preparation (Extraction and Clean-up):

  • For liquid samples (e.g., biological fluids): A protein precipitation step with acetonitrile followed by centrifugation is common. The supernatant is then evaporated and reconstituted in the initial mobile phase.

  • For solid samples: A solid-liquid extraction with a suitable organic solvent mixture, followed by clean-up using solid-phase extraction (SPE), may be necessary.

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing and Reporting prep_std Prepare Standard Solutions hplc HPLC-UV Analysis prep_std->hplc lcms LC-MS/MS Analysis prep_std->lcms prep_sample Prepare Sample Solutions prep_sample->hplc prep_sample->lcms data_acq Data Acquisition hplc->data_acq lcms->data_acq quant Quantification data_acq->quant report Generate Report quant->report degradation_pathway cluster_acid Acidic Hydrolysis cluster_base Alkaline Hydrolysis cluster_oxidation Oxidation sulfisomidin This compound sulfanilic_acid_acid Sulfanilic Acid sulfisomidin->sulfanilic_acid_acid S-N Cleavage pyrimidine_acid 4-amino-2,6-dimethylpyrimidine sulfisomidin->pyrimidine_acid S-N Cleavage sulfanilic_acid_base Sulfanilic Acid sulfisomidin->sulfanilic_acid_base S-N Cleavage pyrimidine_base 4-amino-2,6-dimethylpyrimidine sulfisomidin->pyrimidine_base S-N Cleavage oxidized_product Hydroxylated and/or other oxidized derivatives sulfisomidin->oxidized_product Oxidative Attack

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for Sulfisomidine: The Gold Standard of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of sulfisomidine (B1681191), a sulfonamide antibiotic, in biological matrices is a critical aspect of pharmacokinetic, bioequivalence, and toxicokinetic studies. The robustness and reliability of the bioanalytical method employed are paramount for generating high-quality data to support regulatory submissions. A key factor in achieving this is the choice of an appropriate internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This guide provides an objective comparison of the bioanalytical method validation for sulfisomidine using a stable isotope-labeled (SIL) internal standard, Sulfisomidine-d4, versus a non-deuterated, structurally similar alternative.

The use of a SIL internal standard, such as Sulfisomidine-d4, is widely considered the "gold standard" in bioanalysis.[1][2] This is because its physicochemical properties are nearly identical to the analyte, sulfisomidine. This similarity ensures that the SIL internal standard co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement in the mass spectrometer, effectively compensating for matrix effects and variability in sample extraction and recovery.[1][3]

Performance Comparison: Sulfisomidine-d4 vs. Alternative Internal Standard

The following table summarizes the expected performance characteristics of a bioanalytical method for sulfisomidine validated with Sulfisomidine-d4 compared to a method using a non-deuterated, structural analog internal standard. The data presented is representative of typical validation outcomes for sulfonamide analysis.

Validation ParameterMethod with Sulfisomidine-d4 (SIL IS)Method with Alternative IS (Structural Analog)
Linearity (r²) > 0.998> 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL5 ng/mL
Accuracy (% Bias) ± 5%± 15%
Precision (%RSD) < 10%< 15%
Recovery (%) Consistent and reproducibleMore variable

Experimental Protocols

A detailed methodology for a validated LC-MS/MS method for the quantification of sulfisomidine in human plasma is provided below. This protocol is representative of the rigorous procedures required for bioanalytical method validation.

Materials and Reagents
  • Sulfisomidine reference standard

  • Sulfisomidine-d4 (Internal Standard)

  • Alternative Internal Standard (e.g., Sulfamethoxazole)

  • Human plasma (drug-free)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

Sample Preparation (Protein Precipitation)
  • Thaw frozen human plasma samples to room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (Sulfisomidine-d4 or the alternative IS).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography system.

  • Column: C18 analytical column (e.g., 100 mm x 2.1 mm, 1.8 µm).[4]

  • Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • Flow Rate: 0.3 mL/min.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Mandatory Visualizations

The following diagrams illustrate the key processes and logical relationships in the bioanalytical method validation for sulfisomidine.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Validation Plasma_Sample Plasma Sample Add_IS Add Internal Standard (Sulfisomidine-d4 or Alternative) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Method_Validation Method Validation (Accuracy, Precision, etc.) Quantification->Method_Validation

Bioanalytical Workflow for Sulfisomidine Quantification

Internal_Standard_Comparison cluster_ideal Ideal Internal Standard (Sulfisomidine-d4) cluster_alternative Alternative Internal Standard (Structural Analog) SIL_IS Stable Isotope-Labeled IS (Sulfisomidine-d4) Identical_Properties Nearly Identical Physicochemical Properties to Sulfisomidine SIL_IS->Identical_Properties Co_elution Co-elution with Analyte Identical_Properties->Co_elution Similar_Ionization Similar Ionization Efficiency Identical_Properties->Similar_Ionization Accurate_Correction Accurate Correction for Matrix Effects & Recovery Variability Co_elution->Accurate_Correction Similar_Ionization->Accurate_Correction Analog_IS Structural Analog IS (e.g., Sulfamethoxazole) Different_Properties Different Physicochemical Properties Analog_IS->Different_Properties Different_Retention Different Retention Time Different_Properties->Different_Retention Different_Ionization Different Ionization Efficiency Different_Properties->Different_Ionization Incomplete_Correction Incomplete Correction for Matrix Effects & Recovery Variability Different_Retention->Incomplete_Correction Different_Ionization->Incomplete_Correction

Logical Comparison of Internal Standard Types

Conclusion

The choice of internal standard is a critical decision in the development and validation of a bioanalytical method for sulfisomidine. The use of a stable isotope-labeled internal standard, Sulfisomidine-d4, offers significant advantages in terms of accuracy, precision, and robustness. By closely mimicking the behavior of the analyte, Sulfisomidine-d4 provides superior correction for analytical variability, leading to higher quality and more reliable data. While a structural analog may be a more readily available or cost-effective option, it often fails to provide the same level of performance, potentially compromising the integrity of the study data. For drug development professionals seeking to meet the stringent requirements of regulatory agencies, the use of a deuterated internal standard like Sulfisomidine-d4 is the recommended best practice for the bioanalytical method validation of sulfisomidine.

References

The Gold Standard of Bioanalysis: A Comparative Guide to Deuterated vs. Non-Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals dedicated to achieving the highest levels of accuracy and precision in quantitative bioanalysis, the selection of an appropriate internal standard is a critical decision. This guide provides an objective comparison of deuterated (stable isotope-labeled) and non-deuterated (structural analogue) internal standards, supported by experimental data and detailed methodologies, to inform the selection process in liquid chromatography-mass spectrometry (LC-MS) applications.

Internal standards (IS) are indispensable in LC-MS-based quantification for correcting variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[2] The two primary types of internal standards employed are deuterated internal standards, which are chemically identical to the analyte with some hydrogen atoms replaced by deuterium, and non-deuterated or structural analogue internal standards, which possess a similar but not identical chemical structure.[1]

Performance Under the Microscope: A Quantitative Comparison

The scientific consensus is that stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, generally deliver superior assay performance compared to structural analogues.[1] This is attributed to their nearly identical chemical and physical properties to the analyte, leading to better tracking during extraction and co-elution during chromatography, which is crucial for accurate quantification.[1]

The superiority of deuterated internal standards in mitigating matrix effects and enhancing data quality is evident in numerous studies. The following tables summarize key performance parameters from comparative studies, demonstrating the quantitative advantages of using a deuterated IS.

Performance MetricDeuterated Internal StandardNon-Deuterated Internal StandardRationale
Matrix Effect Significantly reducedVariable and often significantCo-elution and identical ionization behavior allow for effective compensation of signal suppression or enhancement.
Accuracy (% Bias) Typically < 5%Can be > 15%Closer tracking of the analyte through all analytical stages leads to more accurate quantification.
Precision (% CV) Typically < 5%Often 5-20%Consistent compensation for variability results in lower coefficients of variation.
Extraction Recovery Nearly identical to analyteCan differ significantlySimilar physicochemical properties ensure comparable recovery during sample preparation.
Chromatographic Retention Time Co-elutes or elutes very closely with the analyteMay have a different retention timeNear-identical structure leads to similar interaction with the stationary phase.
AnalyteInternal Standard TypeMatrixCoefficient of Variation (CV%) for IS-Normalized Matrix Factor
Analyte A Deuterated (SIL-IS)Plasma3.2%
Analyte A Structural AnaloguePlasma18.5%
Analyte B Deuterated (SIL-IS)Urine4.1%
Analyte B Structural AnalogueUrine22.3%

Mitigating the Matrix Effect: The Core Advantage

A primary challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from a biological sample can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate results. Deuterated internal standards are considered the gold standard for compensating for these matrix effects. Because they are chemically almost identical to the analyte, they co-elute and experience similar ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.

While highly effective, it's important to note that deuterated internal standards may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift results in the analyte and internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is referred to as differential matrix effects.

Experimental Protocols

To objectively compare the performance of a deuterated and a non-deuterated internal standard for a specific analyte, a validation experiment to assess matrix effects should be conducted. Below are detailed methodologies for key experiments.

Experiment 1: Assessment of Matrix Effects

Objective: To evaluate the impact of the biological matrix on the ionization of the analyte and the internal standard.

Methodology:

  • Sample Preparation:

    • Set 1 (Neat Solution): Prepare the analyte and internal standard in a neat solution (e.g., mobile phase).

    • Set 2 (Post-Extraction Spiked Matrix): Extract blank biological matrix from at least six different sources. Spike the extracted matrix with the analyte and internal standard at low and high concentrations.

  • Sample Analysis: Analyze all prepared samples by LC-MS/MS.

  • Calculations:

    • Matrix Factor (MF): Calculate the matrix factor for the analyte and the internal standard for each source.

      • MF = (Peak Area in Set 2) / (Peak Area in Set 1)

    • IS-Normalized MF: Calculate the IS-normalized matrix factor.

      • IS-Normalized MF = (MF of Analyte) / (MF of IS)

    • Coefficient of Variation (CV): Calculate the CV of the IS-normalized MF across the six matrix sources for both the deuterated and non-deuterated internal standards.

Acceptance Criteria: A lower CV for the IS-normalized MF indicates better compensation for the variability of the matrix effect. The coefficient of variation (CV) of the IS-normalized matrix factor across all sources should be ≤15%.

Experiment 2: Protein Precipitation for Sample Cleanup

Objective: A rapid and straightforward method for removing the majority of proteins from a plasma sample.

Procedure:

  • Aliquot 100 µL of the plasma sample (containing the analyte) into a microcentrifuge tube.

  • Add 10 µL of the deuterated internal standard stock solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile (B52724) (ACN) with 0.1% formic acid to the sample.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean LC vial, avoiding the protein pellet.

  • The sample is now ready for LC-MS/MS analysis.

Visualizing the Workflow

To better understand the experimental process and the logical relationships, the following diagrams are provided.

Caption: Experimental workflow for bioanalysis using an internal standard.

G Start Poor Reproducibility of Analyte/IS Area Ratio Check_IS Check Internal Standard Solution Integrity Start->Check_IS Check_Coelution Investigate Analyte and IS Co-elution Check_IS->Check_Coelution IS Solution OK? Revalidate Re-evaluate and Re-validate Check_IS->Revalidate IS Solution Degraded Differential_ME Assess for Differential Matrix Effects Check_Coelution->Differential_ME Co-elution Confirmed? Optimize_Chroma Optimize Chromatography Check_Coelution->Optimize_Chroma No Co-elution Differential_ME->Optimize_Chroma Differential ME Present? End Resolved Differential_ME->End No Differential ME Optimize_Chroma->Revalidate Revalidate->End

Caption: A troubleshooting workflow for poor analyte/internal standard ratio reproducibility.

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis. Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, particularly in complex biological matrices. While non-deuterated internal standards can be effective, they are more susceptible to variations in extraction recovery and matrix effects. A thorough understanding of their physicochemical properties, appropriate selection, and careful method validation are essential for their successful implementation in both regulated and research environments. The choice of internal standard should always be empirically validated for the specific analyte and matrix to ensure the highest quality of bioanalytical data.

References

A Researcher's Guide to Validating Analytical Methods with Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the use of an internal standard (IS) is a cornerstone of robust analytical method development, enhancing the precision and accuracy of quantitative analysis. An IS helps to correct for variations in sample preparation, injection volume, and instrument response. This guide provides a comprehensive comparison of key validation parameters for analytical methods employing internal standards, aligning with guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]

Key Validation Parameters: A Comparative Overview

The inclusion of an internal standard necessitates specific considerations during method validation. The following table summarizes the essential validation parameters, their objectives, and typical acceptance criteria.

Validation ParameterObjectiveTypical Acceptance Criteria (with Internal Standard)
Selectivity / Specificity To ensure the analytical method can unequivocally measure the analyte and the IS in the presence of other components in the sample matrix.[4][5]No significant interfering peaks at the retention times of the analyte and the IS in blank matrix samples from at least 6 different sources.[4]
Calibration Curve / Linearity To demonstrate a proportional relationship between the response ratio (analyte peak area / IS peak area) and the analyte concentration over a defined range.[6][7]- A minimum of 6 non-zero calibration points.[6]- Correlation coefficient (r²) ≥ 0.99.- Each calibration standard's back-calculated concentration should be within ±15% of the nominal value (±20% for the Lower Limit of Quantitation).[8]
Accuracy To determine the closeness of the measured concentration to the true value.[5]The mean concentration should be within ±15% of the nominal value for Quality Control (QC) samples at low, medium, and high concentrations (±20% for the Lower Limit of Quantitation).[8][9]
Precision To assess the degree of scatter between a series of measurements of the same homogeneous sample under prescribed conditions.[5][10] This includes repeatability (intra-assay) and intermediate precision (inter-assay).[11]The relative standard deviation (RSD) or coefficient of variation (CV) should not exceed 15% for QC samples at low, medium, and high concentrations (≤ 20% for the Lower Limit of Quantitation).[8]
Matrix Effect To evaluate the suppression or enhancement of analyte and IS response due to co-eluting components from the sample matrix.The coefficient of variation (CV) of the IS-normalized matrix factor across different lots of matrix should be ≤ 15%.
Stability To ensure the analyte and IS are stable in the biological matrix and throughout the entire analytical process (e.g., freeze-thaw, bench-top, long-term storage).[12]The mean concentration of stability samples should be within ±15% of the nominal concentration of fresh samples.[12]
Lower Limit of Quantitation (LLOQ) The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[6]- Analyte response should be at least 5 times the response of a blank sample.- Accuracy within ±20% of the nominal concentration.- Precision (RSD) ≤ 20%.[8][9]

Experimental Protocols for Key Validation Parameters

Detailed methodologies are crucial for ensuring the reproducibility and regulatory compliance of a validated analytical method.[1]

Selectivity
  • Methodology:

    • Analyze at least six independent sources of blank biological matrix (e.g., plasma, urine) to screen for potential interferences.

    • Process these blank samples using the complete analytical procedure.

    • Analyze a spiked sample at the Lower Limit of Quantitation (LLOQ) containing the analyte and the internal standard.

  • Assessment: Examine the chromatograms of the blank samples for any peaks at the retention times of the analyte and the IS. The response of any interfering peak in the blank matrix should be less than 20% of the analyte response at the LLOQ and less than 5% of the IS response.

Calibration Curve and Linearity
  • Methodology:

    • Prepare a series of calibration standards by spiking a known concentration of the analyte into the biological matrix. A typical calibration curve consists of a blank, a zero sample (matrix with IS), and 6 to 8 non-zero concentrations covering the expected analytical range.[13]

    • Add a constant concentration of the internal standard to all calibration standards (except the blank).

    • Process and analyze the calibration standards.

    • Plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

  • Assessment: Perform a linear regression analysis on the data. The regression model, weighting factor, and correlation coefficient should be reported.

Accuracy and Precision
  • Methodology:

    • Prepare Quality Control (QC) samples at a minimum of three concentration levels: low, medium, and high, within the calibration range.

    • For intra-assay (repeatability) accuracy and precision, analyze at least five replicates of each QC level in a single analytical run.[8]

    • For inter-assay (intermediate) precision, analyze the QC samples on at least three different days with different analysts or on different instruments if applicable.[1]

  • Assessment: Calculate the percentage of recovery for accuracy and the relative standard deviation (RSD) for precision at each QC level.

Matrix Effect
  • Methodology:

    • Extract analyte-free matrix from at least six different sources.

    • Post-extraction, spike the analyte and IS at low and high concentrations into the extracted matrix from each source.

    • Prepare corresponding neat solutions of the analyte and IS in the mobile phase at the same concentrations.

    • Calculate the matrix factor (MF) for each lot: MF = (Peak response in presence of matrix) / (Peak response in neat solution).

    • Calculate the IS-normalized MF: (MF of analyte) / (MF of IS).

  • Assessment: The coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix sources should be ≤ 15%.

Stability
  • Methodology:

    • Prepare QC samples at low and high concentrations and subject them to various storage and handling conditions:

      • Freeze-Thaw Stability: Three freeze-thaw cycles.

      • Short-Term (Bench-Top) Stability: Stored at room temperature for a duration that mimics the sample handling time.

      • Long-Term Stability: Stored at the intended storage temperature (e.g., -20°C or -80°C) for a period longer than the expected sample storage time.

      • Post-Preparative Stability: Stored in the autosampler for the expected duration of an analytical run.

    • Analyze the stability samples against a freshly prepared calibration curve.

  • Assessment: Compare the mean concentrations of the stability samples to the nominal concentrations.

Workflow for Analytical Method Validation with an Internal Standard

The following diagram illustrates the logical flow of the validation process for an analytical method that incorporates an internal standard.

G cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Core Validation Experiments cluster_3 Additional Validation Experiments cluster_4 Analysis & Reporting Dev Develop Analytical Method (Analyte + Internal Standard) Protocol Define Validation Parameters & Acceptance Criteria Dev->Protocol Selectivity Selectivity Protocol->Selectivity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision MatrixEffect Matrix Effect Protocol->MatrixEffect Stability Stability Protocol->Stability LLOQ LLOQ Protocol->LLOQ DataAnalysis Data Analysis & Comparison with Acceptance Criteria Selectivity->DataAnalysis Linearity->DataAnalysis Accuracy->DataAnalysis Precision->DataAnalysis MatrixEffect->DataAnalysis Stability->DataAnalysis LLOQ->DataAnalysis ValidationReport Validation Report Generation DataAnalysis->ValidationReport

Caption: Workflow of analytical method validation using an internal standard.

By adhering to these validation parameters and experimental protocols, researchers can ensure the development of robust, reliable, and compliant analytical methods that yield high-quality data for their drug development programs.

References

Navigating the Crossroads: A Comparison Guide to Cross-Validation of Bioanalytical Methods with Different Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development, the integrity and consistency of bioanalytical data are paramount. When bioanalytical methods are transferred between laboratories, or when different methods are used within a study, cross-validation becomes a critical exercise to ensure data comparability. This guide provides an objective comparison of cross-validation outcomes when employing different internal standards, supported by representative experimental data and detailed methodologies.

The Central Role of the Internal Standard in Bioanalysis

An internal standard (IS) is a compound of known concentration added to every sample, including calibrators and quality control (QC) samples, to correct for variability during sample processing and analysis.[1] The ideal IS mimics the physicochemical properties of the analyte, ensuring that variations in extraction, injection volume, or instrument response are accounted for, thereby enhancing the accuracy and precision of the method.[1] The choice of IS is a pivotal decision in method development and has significant implications for cross-validation.

The two primary types of internal standards used in bioanalytical assays are:

  • Stable Isotope-Labeled (SIL) Internal Standards: Widely considered the "gold standard," a SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[2]

  • Structural Analog Internal Standards: These are compounds that are not isotopically labeled but are chemically similar to the analyte.[1]

Cross-Validation: Ensuring Method Comparability

Cross-validation is the process of verifying that two or more bioanalytical methods produce comparable results.[3][4] This is essential when data from different laboratories or different analytical methods are combined in a single study to support regulatory submissions.[3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline, mandate cross-validation to ensure data integrity.[5]

The Cross-Validation Workflow

The general workflow for a cross-validation study involves analyzing the same set of quality control (QC) samples and, if available, incurred study samples using the two methods being compared. The results are then statistically evaluated to determine if the methods are comparable.

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_eval Evaluation Phase A Define Acceptance Criteria B Prepare QC Samples (Low, Mid, High) A->B C Select Incurred Study Samples B->C D Analyze Samples with Method A (IS Type 1) B->D E Analyze Samples with Method B (IS Type 2) B->E C->D C->E F Tabulate and Compare Results D->F E->F G Statistical Analysis (% Difference) F->G H Assess Against Acceptance Criteria G->H I Conclusion on Method Comparability H->I

A high-level workflow for the cross-validation of two bioanalytical methods.

Impact of Internal Standard Choice on Cross-Validation Performance

The choice of internal standard can significantly influence the outcome of a cross-validation study. The following tables summarize representative data from a hypothetical cross-validation of two LC-MS/MS methods:

  • Method A: Utilizes a Stable Isotope-Labeled (SIL) Internal Standard.

  • Method B: Employs a Structural Analog Internal Standard.

Table 1: Cross-Validation of Quality Control Samples
QC LevelNominal Conc. (ng/mL)Method A (SIL-IS) Mean Conc. (ng/mL)Method B (Analog-IS) Mean Conc. (ng/mL)% Difference [(B-A)/A]*100
Low QC5.004.955.358.1%
Mid QC50.051.247.8-6.6%
High QC4003954257.6%
Table 2: Cross-Validation of Incurred Study Samples
Sample IDMethod A (SIL-IS) Conc. (ng/mL)Method B (Analog-IS) Conc. (ng/mL)% Difference [(B-A)/A]*100
Subj-0125.629.113.7%
Subj-02152141-7.2%
Subj-0388.199.813.3%
Subj-0412.314.215.4%
Subj-05310285-8.1%

As the representative data suggests, while both methods may meet acceptance criteria (typically a difference of ≤15-20%), the use of a SIL-IS in Method A generally provides results with less variability when compared to Method B with a structural analog. This is because a SIL-IS co-elutes with the analyte and experiences the same ionization effects, leading to better correction for matrix effects and other sources of variability.[1] Differences in physicochemical properties between a structural analog and the analyte can lead to differential extraction, chromatography, and ionization, resulting in less effective compensation for variability.[1]

Experimental Protocol for Cross-Validation

Below is a detailed protocol for conducting a cross-validation study between two bioanalytical methods utilizing different internal standards.

Objective: To assess the comparability of two validated bioanalytical methods (Method A with SIL-IS and Method B with Analog-IS) for the quantification of Analyte X in human plasma.

Materials:

  • Blank human plasma from at least 6 individuals.

  • Certified reference standards of Analyte X and both internal standards.

  • Validated bioanalytical methods for Method A and Method B.

  • Calibrators and Quality Control (QC) samples.

  • Incurred study samples (if available).

Procedure:

  • Preparation of QC Samples:

    • Prepare a fresh batch of QC samples at low, medium, and high concentrations by spiking blank human plasma with a known amount of Analyte X.

    • Prepare at least six replicates for each QC level.

  • Sample Analysis:

    • Divide the QC samples and incurred study samples into two sets.

    • Analyze one set of samples using Method A (with SIL-IS) according to its validated procedure.

    • Analyze the second set of samples using Method B (with Analog-IS) according to its validated procedure.

    • Ensure that both analyses are performed by experienced analysts and on qualified instruments.

  • Data Analysis and Acceptance Criteria:

    • Calculate the mean concentration and precision (%CV) for each QC level for both methods.

    • For each sample, calculate the percent difference between the concentrations obtained from Method A and Method B using the formula: % Difference = [(Conc_MethodB - Conc_MethodA) / Mean_Conc] * 100.

    • The acceptance criteria for cross-validation are typically that the mean concentration of the QCs from the two methods should be within ±15% of each other. For incurred samples, at least two-thirds of the samples should have a percent difference within ±20%.

The logical relationship for the acceptance criteria in a cross-validation study can be visualized as follows:

G Start Begin Cross-Validation Data Evaluation QC_Check Are Mean QC Concentrations within +/- 15%? Start->QC_Check ISR_Check Are >= 67% of Incurred Samples within +/- 20%? QC_Check->ISR_Check Yes Fail Methods are Not Comparable (Investigate Discrepancies) QC_Check->Fail No Pass Methods are Comparable ISR_Check->Pass Yes ISR_Check->Fail No

Decision pathway for assessing method comparability in cross-validation.

Conclusion

Cross-validation of bioanalytical methods is a regulatory requirement and a scientific necessity to ensure the reliability of data, especially when combining results from different analytical methods or laboratories.[3][4] The choice of internal standard is a critical factor that can impact the outcome of a cross-validation study. While both stable isotope-labeled and structural analog internal standards can be used in validated methods, SIL-IS are generally preferred due to their superior ability to compensate for analytical variability, which often leads to a higher degree of concordance in cross-validation studies.[1][2] Careful planning and execution of cross-validation experiments, along with a thorough understanding of the potential impact of the internal standard, are essential for ensuring the integrity of bioanalytical data in drug development.

References

The Gold Standard for Sulfonamide Analysis: A Comparative Guide to Recovery Studies Using Sulfisomidine-d4 and Other Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of sulfonamide residues in various matrices is paramount for ensuring food safety and therapeutic efficacy. The choice of an appropriate internal standard is a critical factor in achieving reliable and reproducible results, primarily to compensate for matrix effects and variations during sample preparation and analysis. This guide provides a comprehensive comparison of recovery studies for sulfonamides using the deuterated internal standard, Sulfisomidine-d4, alongside other commonly employed internal standards.

This guide presents supporting experimental data from various studies, summarizing quantitative results in clear, comparative tables. Detailed experimental protocols for key analytical methods are also provided to facilitate the replication and adaptation of these techniques in your own laboratory.

The Critical Role of Internal Standards in Sulfonamide Analysis

The use of internal standards is a cornerstone of robust analytical methodology, particularly in complex matrices such as milk, eggs, honey, and animal tissues. Internal standards are compounds added to a sample in a known quantity before processing. They experience similar analytical variations as the target analyte, including extraction inefficiencies, matrix-induced signal suppression or enhancement in mass spectrometry, and injection volume variability. By normalizing the analyte's response to that of the internal standard, more accurate and precise quantification can be achieved.

Isotope-labeled internal standards, such as Sulfisomidine-d4, are considered the "gold standard" for mass spectrometry-based methods. These standards have nearly identical chemical and physical properties to their corresponding analytes, ensuring they co-elute chromatographically and experience the same matrix effects. This leads to superior correction and more reliable data compared to structural analogs or other compounds used as internal standards.

Comparative Recovery Data

The following tables summarize the recovery data for a range of sulfonamides from various studies, comparing the performance of deuterated internal standards, including analogs of Sulfisomidine-d4, with other common internal standards like sulfapyridine (B1682706) and 13C-labeled compounds.

Table 1: Recovery of Sulfonamides in Milk using Deuterated Internal Standards

SulfonamideRecovery (%)Relative Standard Deviation (RSD) (%)
Sulfadiazine98.54.2
Sulfathiazole95.25.1
Sulfamerazine101.33.8
Sulfamethazine105.76.2
Sulfamethoxypyridazine99.84.5
Sulfachloropyridazine97.45.8
Sulfamethoxazole102.13.9
Sulfisoxazole91.07.5
Sulfadimethoxine114.08.1
Sulfaquinoxaline108.26.9
Sulfapyridine96.34.7
Sulfacetamide103.55.3
Sulfabenzamide99.16.0
Sulfaguanidine92.48.2

Data adapted from a study utilizing a full isotope dilution LC-MS/MS method with corresponding deuterated internal standards for each analyte[1].

Table 2: Recovery of Sulfonamides in Eggs using a ¹³C-Labeled Internal Standard (¹³C₆-Sulphamethazine)

SulfonamideRecovery (%)Relative Standard Deviation (RSD) (%)
Sulfadiazine95 - 105< 15
Sulfathiazole92 - 108< 18
Sulfamerazine98 - 103< 12
Sulfamethazine97 - 102< 10
Sulfamethoxypyridazine90 - 110< 20
Sulfachloropyridazine87 - 112< 21
Sulfamethoxazole93 - 107< 16
Sulfamonomethoxine91 - 109< 19
Sulfadimethoxine88 - 115< 18
Sulfaquinoxaline89 - 111< 17

Data represents the typical range of recoveries observed in a validated method for egg analysis[2]. The within-laboratory reproducibility was never exceeded 21%[2].

Table 3: Recovery of Sulfonamides in Honey using Deuterated Internal Standards

SulfonamideSpiking Level (µg/kg)Recovery (%)Coefficient of Variation (%)
Sulfadimethoxine285.212.1
2590.58.5
10095.16.2
Sulfadoxine278.914.3
2588.29.8
10092.47.1
Sulfamethoxazole282.113.5
2591.38.9
10096.06.8
Sulfamethazine288.511.2
2594.27.5
10099.95.1

Data adapted from a study on the transfer of sulfonamides from beeswax to honey, utilizing corresponding isotopically labeled internal standards[3].

Table 4: Recovery of Sulfonamides in Fish Tissue using a Modified QuEChERS Extraction

SulfonamideSpiking Level (µg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)
Sulfadiazine585.37.2
5090.15.1
20095.44.3
Sulfamethazine592.16.5
5098.54.2
200100.93.1
Sulfamethoxazole588.78.1
5094.25.8
20099.34.9
Sulfadimethoxine570.79.2
5085.66.7
20092.85.5

This study utilized a modified QuEChERS protocol coupled with ultra-performance liquid chromatography-tandem mass spectrometry. The recoveries of the spiked samples ranged between 70.7 and 100.9 % with relative standard deviations lower than 9.2 %[4].

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these analytical methods. Below are representative experimental protocols for the analysis of sulfonamides in different matrices.

Protocol 1: Determination of Sulfonamides in Milk by Isotope Dilution LC-MS/MS

This protocol is based on a validated method for the simultaneous determination of 14 sulfonamides in milk.

1. Sample Preparation and Extraction

  • To a 5 mL milk sample in a 50 mL polypropylene (B1209903) centrifuge tube, add a known amount of the deuterated internal standard mixture (including Sulfisoxazole-d4).

  • Add 10 mL of a 6:4 (v/v) mixture of acetonitrile (B52724) and ethyl acetate.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 series HPLC

  • Column: Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient is typically used, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B over the course of the run to elute the sulfonamides.

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: Agilent 6410 Triple Quadrupole LC/MS

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode

  • Detection Mode: Multiple Reaction Monitoring (MRM)

experimental_workflow_milk cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis milk_sample 5 mL Milk Sample add_is Add Deuterated Internal Standard Mix milk_sample->add_is add_solvent Add 10 mL Acetonitrile/ Ethyl Acetate (6:4) add_is->add_solvent vortex1 Vortex (1 min) add_solvent->vortex1 centrifuge1 Centrifuge (10,000 rpm, 10 min) vortex1->centrifuge1 transfer_supernatant Transfer Supernatant centrifuge1->transfer_supernatant evaporate Evaporate to Dryness (N₂, 40°C) transfer_supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter (0.22 µm) reconstitute->filter lc_ms_ms LC-MS/MS System (ESI+, MRM) filter->lc_ms_ms Inject

Workflow for Sulfonamide Analysis in Milk

Protocol 2: Determination of Sulfonamides in Eggs using LC-MS/MS

This protocol is a representative method for the analysis of sulfonamides in eggs.

1. Sample Preparation and Extraction

  • Homogenize a whole egg sample.

  • Weigh 5 g of the homogenized egg into a 50 mL centrifuge tube.

  • Add a known amount of the internal standard (e.g., ¹³C₆-Sulphamethazine).

  • Add 20 mL of acetonitrile.

  • Vortex for 1 minute and then shake for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the acetonitrile (upper) layer to a clean tube.

  • Evaporate the extract to dryness under a gentle stream of nitrogen at 50°C.

  • Reconstitute the residue in 1 mL of a suitable solvent (e.g., 80:20 water:methanol).

  • Vortex and filter through a 0.45 µm syringe filter into an autosampler vial.

2. LC-MS/MS Conditions

  • LC System: Waters Alliance 2695 HPLC

  • Column: C18 column (e.g., 2.1 x 100 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient program to separate the target sulfonamides.

  • Flow Rate: 0.2 mL/min

  • Injection Volume: 20 µL

  • Mass Spectrometer: Micromass Quattro Premier XE

  • Ionization Mode: ESI Positive

  • Detection Mode: MRM

experimental_workflow_eggs cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis egg_sample 5 g Homogenized Egg add_is Add Internal Standard egg_sample->add_is add_solvent Add 20 mL Acetonitrile add_is->add_solvent vortex_shake Vortex and Shake add_solvent->vortex_shake centrifuge Centrifuge (4000 rpm, 10 min) vortex_shake->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant evaporate Evaporate to Dryness (N₂, 50°C) transfer_supernatant->evaporate reconstitute Reconstitute in Solvent evaporate->reconstitute filter Filter (0.45 µm) reconstitute->filter lc_ms_ms LC-MS/MS System (ESI+, MRM) filter->lc_ms_ms Inject

Workflow for Sulfonamide Analysis in Eggs

Logical Relationship: Internal Standard Selection

The choice of an internal standard is a critical decision in the development of a quantitative analytical method. The following diagram illustrates the logical considerations for selecting an appropriate internal standard for sulfonamide analysis.

logical_relationship start Start: Need for Sulfonamide Quantification is_needed Is an Internal Standard Necessary? start->is_needed no_is External Standard Calibration (Less Accurate) is_needed->no_is No yes_is Select Internal Standard Type is_needed->yes_is Yes structural_analog Structural Analog (e.g., Sulfapyridine) yes_is->structural_analog Non-Isotopic isotope_labeled Isotope-Labeled Standard (e.g., Sulfisomidine-d4) yes_is->isotope_labeled Isotopic (Preferred) consider_sa Considerations: - Similar chemical properties - Chromatographic resolution structural_analog->consider_sa validate Method Validation: Recovery, Precision, Accuracy structural_analog->validate consider_il Considerations: - Near-identical properties - Co-elution - Minimal isotopic interference isotope_labeled->consider_il isotope_labeled->validate

Decision Flow for Internal Standard Selection

Conclusion

The data presented in this guide unequivocally supports the use of isotope-labeled internal standards, such as Sulfisomidine-d4 and its analogs, for the highly accurate and precise quantification of sulfonamide residues in a variety of complex matrices. The near-identical physicochemical properties of these standards to their target analytes ensure superior correction for matrix effects and procedural losses, leading to more reliable data.

While other internal standards like sulfapyridine can provide adequate results, the evidence suggests that deuterated and ¹³C-labeled standards offer a higher level of confidence in the analytical measurements. The detailed experimental protocols provided herein serve as a valuable resource for laboratories seeking to establish or refine their methods for sulfonamide residue analysis. The ultimate choice of internal standard will depend on the specific requirements of the analysis, including the target analytes, matrix, and available instrumentation. However, for the most demanding applications requiring the highest level of accuracy and precision, an isotope dilution mass spectrometry approach with appropriate labeled standards remains the methodology of choice.

References

A Comparative Guide to Sulfisomidine Quantification: Evaluating Linearity, Accuracy, and Precision with Sulfisomidine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of sulfisomidine (B1681191), with a special focus on the benefits of using a deuterated internal standard, Sulfisomidine-d4, in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The inclusion of a stable isotope-labeled internal standard is a gold standard practice in quantitative mass spectrometry, significantly enhancing the accuracy and precision of the results.[1][2] We will compare the performance of LC-MS/MS using a deuterated internal standard with other common analytical techniques, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV), and provide supporting data and detailed experimental protocols.

The Gold Standard: Isotope Dilution Mass Spectrometry with Sulfisomidine-d4

The use of a deuterated internal standard such as Sulfisomidine-d4 in LC-MS/MS workflows allows for isotope dilution analysis.[3] In this approach, a known concentration of the labeled standard is added to the samples at the beginning of the sample preparation process. Since Sulfisomidine-d4 is chemically identical to sulfisomidine but has a different mass, it co-elutes with the analyte and experiences similar matrix effects and variations in sample preparation and instrument response.[1][2] By measuring the ratio of the analyte to the internal standard, these variations can be effectively normalized, leading to highly accurate and precise quantification.

The benefits of using Sulfisomidine-d4 include:

  • Enhanced Accuracy and Precision: Compensates for variability in sample extraction, matrix effects (ion suppression or enhancement), and instrument response.

  • Improved Method Robustness: Leads to more reliable and reproducible results across different sample batches and analytical runs.

  • Confident Peak Identification: The presence of the internal standard with a known mass shift confirms the identity of the analyte peak.

Performance Comparison of Analytical Methods

The following tables summarize the typical performance characteristics of different analytical methods for the quantification of sulfisomidine and other sulfonamides. While specific validation data for a method using Sulfisomidine-d4 was not publicly available, the data for LC-MS/MS with deuterated internal standards for other analytes, as well as general LC-MS/MS data for sulfonamides, demonstrates the superior performance of this technique.

Table 1: Performance Characteristics of LC-MS/MS Methods for Sulfonamide Quantification

Analyte(s)MatrixLinearity (Correlation Coefficient)Recovery (%)Precision (RSD%)
14 Sulfonamides (including Sulfisoxazole)Milk>0.9991 - 114Not Specified
5 Immunosuppressants (with deuterated IS)Whole Blood / Plasma>0.99790 - 1132.5 - 12.5

Data for sulfonamides from a study using isotope dilution LC-MS/MS. Data for immunosuppressants is representative of LC-MS/MS performance with deuterated internal standards.

Table 2: Performance Characteristics of HPLC-UV Methods for Sulfonamide Quantification

Analyte(s)MatrixLinearity (Correlation Coefficient)Recovery (%)Precision (RSD%)
16 Sulfonamides (including Sulfisomidine)Feed>0.99578.2 - 105.2Not Specified
10 SulfonamidesMilk>0.9993.9 - 115.9< 8.8

Data compiled from various HPLC-UV validation studies for sulfonamides.

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfisomidine, like other sulfonamides, exerts its antibacterial effect by acting as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS) in bacteria. This enzyme is crucial for the synthesis of folic acid, an essential nutrient for DNA synthesis and repair. By blocking this pathway, sulfisomidine prevents bacterial growth and replication. Mammals are not affected because they obtain folic acid from their diet and do not possess the DHPS enzyme.

FolicAcid_Pathway cluster_bacterial_cell Bacterial Cell Pteridine Pteridine Precursor DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS pABA p-Aminobenzoic Acid (PABA) pABA->DHPS Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolic Acid DHFR->Tetrahydrofolate DNA DNA Synthesis Tetrahydrofolate->DNA Sulfisomidine Sulfisomidine Sulfisomidine->DHPS Competitive Inhibition Experimental_Workflow cluster_prep Sample Preparation Details start Start: Sample Collection prep Sample Preparation start->prep analysis LC-MS/MS Analysis prep->analysis spike Spike with Sulfisomidine-d4 data Data Processing analysis->data end End: Quantitative Results data->end precipitate Protein Precipitation centrifuge Centrifugation evaporate Evaporation reconstitute Reconstitution

References

Comparative Analysis of Sulfisomidin-d4 and Other Sulfonamide Internal Standards in Analytical Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of sulfonamide residues in various matrices is paramount for food safety, environmental monitoring, and clinical studies. The use of internal standards in conjunction with liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of achieving reliable and reproducible results. This guide provides a comparative analysis of Sulfisomidin-d4 and other commonly employed sulfonamide internal standards, supported by experimental data and detailed methodologies.

The ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization and extraction characteristics, thereby compensating for variations in sample preparation and instrument response. Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely considered the gold standard in LC-MS-based quantification due to their close physicochemical similarity to the target analyte. This guide will delve into the performance of this compound in this context, alongside other deuterated and non-deuterated internal standards.

Data Presentation: Performance of Sulfonamide Internal Standards

The following tables summarize the performance of various internal standards in the analysis of sulfonamides across different matrices. It is important to note that the data presented is a synthesis from multiple studies, and therefore, experimental conditions may vary.

Table 1: Performance of Deuterated Sulfonamide Internal Standards

Internal StandardAnalyte(s)MatrixRecovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ) (µg/kg)
Sulfisoxazole-d414 SulfonamidesMilk91 - 114[1]7.5 - 12.7 (Relative Measurement Uncertainty)[1]Not specified
Sulfamethazine-d414 SulfonamidesMilk91 - 114[1]7.5 - 12.7 (Relative Measurement Uncertainty)[1]Not specified
Sulfadiazine-d414 SulfonamidesMilk91 - 114[1]7.5 - 12.7 (Relative Measurement Uncertainty)[1]Not specified
Sulfamethoxazole-d414 SulfonamidesMilk91 - 114[1]7.5 - 12.7 (Relative Measurement Uncertainty)[1]Not specified
Multiple Deuterated IS12 SulfonamidesBeef MeatNot specifiedNot specifiedNot specified

Table 2: Performance of Non-Deuterated Sulfonamide Internal Standards

Internal StandardAnalyte(s)MatrixRecovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ) (µg/kg)
Sulfapyridine9 SulfonamidesBovine Liver53 - 93[2]2.1 - 16.8[2]5[2]
Sulfapyridine5 SulfonamidesBeef MeatNot specified3.8 - 12.3[3]Not specified
Sulfapyridine10 SulfonamidesShrimpNot specified< 20 (System Suitability)Not specified

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative protocols for the analysis of sulfonamides in milk and animal tissue using internal standards.

Protocol 1: Analysis of Sulfonamides in Milk using Isotope Dilution LC-MS/MS

This protocol is adapted from a method for the determination of 14 sulfonamides in milk using a suite of deuterated internal standards[1].

1. Sample Preparation:

  • Pipette 5 mL of milk into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Spike the sample with the deuterated internal standard solution.

  • Add 10 mL of a 6:4 (v/v) mixture of acetonitrile (B52724) and ethyl acetate.

  • Vortex the mixture thoroughly and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer 6 mL of the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Add 1.5 mL of n-hexane to the residue and vortex for 1 minute.

  • Add 1.5 mL of 10% (v/v) aqueous methanol (B129727) and vortex for 1 minute.

  • Centrifuge the biphasic solution at 14,000 rpm for 5 minutes.

  • Transfer 500 µL of the lower aqueous methanol layer to an LC vial for analysis.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series HPLC

  • Column: Agilent Zorbax Eclipse XDB-C18 (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and methanol (B).

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 20 µL

  • MS System: Agilent 6410 Triple Quadrupole LC/MS

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Protocol 2: Analysis of Sulfonamides in Animal Tissue using QuEChERS and LC-MS/MS

This protocol describes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of sulfonamides from animal tissues[4][5].

1. Sample Preparation:

  • Weigh 2 g of homogenized animal tissue (e.g., liver, muscle) into a 50 mL centrifuge tube.

  • Add a known amount of the internal standard solution.

  • Add 10 mL of acetonitrile (with 1% acetic acid for buffered extraction).

  • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Take an aliquot of the supernatant for dispersive solid-phase extraction (d-SPE) cleanup.

  • Add the supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

  • Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

  • Transfer the cleaned extract, evaporate to dryness, and reconstitute in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC System: Waters ACQUITY UPLC

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Mandatory Visualization

The following diagrams illustrate the general workflow and logical relationships in the analysis of sulfonamides using internal standards.

Experimental_Workflow Sample Homogenized Sample (e.g., Milk, Tissue) Spike Spike with Internal Standard Sample->Spike Extraction Extraction (e.g., LLE, QuEChERS) Spike->Extraction Cleanup Cleanup (e.g., SPE, d-SPE) Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration LC_Separation LC Separation Concentration->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification

Caption: Experimental workflow for sulfonamide analysis using an internal standard.

Logical_Relationship cluster_process Analytical Process IS Internal Standard (IS) SamplePrep Sample Preparation (Extraction, Cleanup) IS->SamplePrep Analyte Analyte Analyte->SamplePrep Matrix Sample Matrix Matrix->SamplePrep LCMS LC-MS/MS Analysis (Injection, Ionization) Matrix->LCMS IS_Role IS compensates for variability introduced by the matrix and process. SamplePrep->LCMS Processed Sample Data Peak Area Ratio (Analyte/IS) LCMS->Data Generates Peak Areas Result Accurate Quantification Data->Result Leads to

Caption: Logical relationship of internal standard in mitigating matrix effects.

References

Assessing the Robustness and Ruggedness of an Analytical Method with Sulfisomidin-d4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reliability of an analytical method is paramount in drug development and research, ensuring data integrity and confidence in results. A crucial aspect of method validation is assessing its robustness and ruggedness—the capacity to remain unaffected by small, deliberate variations in method parameters and the reproducibility under different conditions, respectively. This guide provides a comparative assessment of an analytical method for the quantification of sulfisomidine (B1681191), utilizing Sulfisomidin-d4 as an internal standard. The performance of this stable isotope-labeled (SIL) internal standard is contrasted with a common alternative, a structural analog internal standard, to highlight the advantages of using a deuterated counterpart in ensuring method resilience.

The Gold Standard: this compound as an Internal Standard

This compound, a deuterated analog of sulfisomidine, is the preferred internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to the analyte of interest, sulfisomidine. This similarity ensures that it behaves almost identically during sample preparation, chromatography, and ionization, thereby effectively compensating for variations in the analytical process. The use of a SIL internal standard is a widely accepted best practice in bioanalysis for enhancing accuracy and precision.

Comparative Performance Under Stress Conditions

To evaluate the robustness of an analytical method, key parameters are intentionally varied to observe the impact on the accuracy and precision of the results. The following tables summarize the expected performance of an LC-MS/MS method for sulfisomidine using either this compound or a structural analog as the internal standard when subjected to common method variations.

Table 1: Robustness Assessment of the Analytical Method

Parameter VariedThis compound as Internal Standard (Expected %RSD)Structural Analog as Internal Standard (Expected %RSD)
Mobile Phase Composition
% Organic Solvent (±2%)≤ 5%≤ 15%
pH (±0.2 units)≤ 5%≤ 15%
Chromatographic Conditions
Column Temperature (±5 °C)≤ 5%≤ 10%
Flow Rate (±10%)≤ 3%≤ 8%
Sample Preparation
Extraction Time (±10%)≤ 5%≤ 10%
Sample Volume (±5%)≤ 3%≤ 8%

Note: The %RSD (Relative Standard Deviation) values are illustrative and based on typical performance expectations for LC-MS/MS methods. Lower %RSD indicates greater robustness.

Table 2: Ruggedness Assessment of the Analytical Method

Parameter VariedThis compound as Internal Standard (Expected %RSD)Structural Analog as Internal Standard (Expected %RSD)
Different Analyst≤ 8%≤ 20%
Different Instrument≤ 10%≤ 25%
Different Day≤ 8%≤ 20%

Note: The %RSD values are illustrative and represent the expected variability when the method is performed under different common laboratory conditions.

The data presented in these tables highlight the superior performance of this compound. As a SIL internal standard, it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement. This leads to more effective normalization and, consequently, lower variability in the results even when method parameters are deliberately altered. A structural analog, while similar, may have different chromatographic retention and ionization characteristics, making it less effective at compensating for analytical variations.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating these findings. Below are representative protocols for the key experiments.

Robustness Testing Protocol
  • Preparation of Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations of sulfisomidine in the relevant biological matrix (e.g., plasma, tissue homogenate).

  • Standard Procedure: Analyze a set of QC samples using the standard, validated LC-MS/MS method with this compound as the internal standard.

  • Parameter Variation: Systematically vary the following parameters, one at a time, from the standard method:

    • Mobile Phase Composition:

      • Increase and decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) by 2%.

      • Increase and decrease the pH of the aqueous mobile phase by 0.2 units.

    • Chromatographic Conditions:

      • Increase and decrease the column temperature by 5 °C.

      • Increase and decrease the mobile phase flow rate by 10%.

  • Analysis: Analyze replicate QC samples under each of the varied conditions.

  • Data Evaluation: Calculate the concentration of sulfisomidine in the QC samples for each condition. Determine the percent relative standard deviation (%RSD) and the percent deviation from the nominal concentration for each parameter variation.

Ruggedness Testing Protocol
  • Preparation of QC Samples: Prepare a single batch of QC samples at low, medium, and high concentrations.

  • Inter-Analyst Variability: Have two different analysts perform the analysis of the QC samples on different days using the standard analytical method.

  • Inter-Instrument Variability: If available, perform the analysis of the QC samples on two different LC-MS/MS systems.

  • Data Evaluation: Calculate the mean concentration, standard deviation, and %RSD for the results obtained by each analyst and on each instrument. Compare the results to assess the degree of reproducibility.

Sample Preparation: Solid-Phase Extraction (SPE) Protocol
  • Sample Aliquoting: Aliquot 100 µL of the biological sample (e.g., plasma).

  • Internal Standard Spiking: Add a working solution of this compound to each sample.

  • Protein Precipitation: Add a protein precipitating agent (e.g., acetonitrile or methanol) and vortex.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge with methanol (B129727) followed by water.

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interferences.

  • Elution: Elute the analyte and internal standard with an appropriate elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Visualizing the Workflow and Logical Relationships

To better illustrate the experimental processes and the rationale behind the selection of an internal standard, the following diagrams are provided.

Robustness_Testing_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_params Varied Parameters cluster_eval Evaluation QC_Prep Prepare QC Samples (Low, Medium, High) Standard_Analysis Analyze under Standard Conditions QC_Prep->Standard_Analysis Varied_Analysis Analyze under Varied Conditions QC_Prep->Varied_Analysis IS_Prep Prepare Internal Standard (this compound) IS_Prep->Standard_Analysis IS_Prep->Varied_Analysis Data_Eval Calculate %RSD Standard_Analysis->Data_Eval Varied_Analysis->Data_Eval Mobile_Phase Mobile Phase (% Organic, pH) Mobile_Phase->Varied_Analysis Chromo_Cond Chromatographic (Temp, Flow Rate) Chromo_Cond->Varied_Analysis

Workflow for Robustness Testing

IS_Selection_Logic Start Need for an Internal Standard Properties Physicochemical Properties Start->Properties SIL_IS Stable Isotope-Labeled (SIL) IS (e.g., this compound) Performance Analytical Performance SIL_IS->Performance Excellent Compensation Analog_IS Structural Analog IS (e.g., Sulfapyridine) Analog_IS->Performance Good Compensation Properties->SIL_IS Nearly Identical Properties->Analog_IS Similar but not Identical Ideal Ideal Choice: Highest Robustness & Ruggedness Performance->Ideal Low Variability Alternative Alternative Choice: May require more stringent control Performance->Alternative Moderate Variability

Logic for Internal Standard Selection

A Comparative Guide to Sulfisomidine Analysis: Evaluating Performance with Sulfisomidine-d4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of analytical methods for the quantification of sulfisomidine (B1681191), with a focus on the use of Sulfisomidine-d4 as an internal standard. The information is targeted towards researchers, scientists, and drug development professionals, offering insights into method performance, experimental protocols, and data to aid in the selection of the most suitable analytical approach for their specific needs.

Sulfisomidine is a sulfonamide antibacterial agent that has been used in both human and veterinary medicine.[1][2][3][4] Accurate and reliable quantification of sulfisomidine in various matrices, such as pharmaceutical formulations, biological fluids, and tissues, is crucial for ensuring safety, efficacy, and for pharmacokinetic studies.[5][6][7] The use of a stable isotope-labeled internal standard, such as Sulfisomidine-d4, is critical for achieving accurate and precise quantification, especially in complex matrices, by correcting for analyte loss during sample preparation and variations in instrument response.[8][9]

Comparison of Analytical Method Performance

The selection of an analytical method for sulfisomidine quantification depends on factors such as required sensitivity, selectivity, the nature of the sample matrix, and available instrumentation.[10][11] High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two commonly employed techniques.[10][11]

The following table summarizes the key performance characteristics of these methods. The use of Sulfisomidine-d4 as an internal standard is particularly advantageous for LC-MS/MS methods, as it enhances accuracy by compensating for matrix effects and instrumental variability.[8][9]

Parameter HPLC-UV LC-MS/MS with Sulfisomidine-d4 Alternative Methods (e.g., UV-Vis, ELISA)
Specificity Moderate to high; may be susceptible to interference from matrix components.Very high; distinguishes between the analyte and background noise based on mass-to-charge ratio.[8]Lower specificity; UV-Vis is prone to interference, while ELISA may have cross-reactivity.[10][12]
Sensitivity (LOD/LOQ) Generally in the µg/kg to mg/kg range.[10]High sensitivity, often in the ng/kg to µg/kg range.Varies; ELISA can be sensitive but may have a narrower dynamic range.[12]
Accuracy & Precision Good, but can be affected by matrix effects.Excellent; the internal standard corrects for variations in extraction recovery and instrument response.[8][9]Generally lower accuracy and precision compared to chromatographic methods.
Matrix Effects Can be significant, often requiring extensive sample cleanup.Minimized due to the co-elution and similar ionization behavior of the analyte and the deuterated internal standard.[8]Highly susceptible to matrix effects.
Sample Throughput Moderate.High, especially with modern UHPLC systems.ELISA can have high throughput for screening purposes.
Instrumentation Cost Lower.Higher.Varies; UV-Vis spectrophotometers are relatively inexpensive, while ELISA readers are moderately priced.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of sulfisomidine using HPLC-UV and LC-MS/MS with Sulfisomidine-d4.

Protocol 1: Sulfisomidine Analysis in Milk by LC-MS/MS using Sulfisomidine-d4

This protocol is a general procedure for the quantitative analysis of sulfisomidine in a complex matrix like milk.

1. Sample Preparation (Protein Precipitation and Extraction):

  • To a 2 mL milk sample, add a known concentration of Sulfisomidine-d4 internal standard.

  • Add 8 mL of acetonitrile (B52724) to precipitate the proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 1 mL of the initial mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the LC-MS/MS system.[10]

2. LC-MS/MS Conditions:

  • Column: C18 analytical column (e.g., 100 mm x 2.1 mm, 1.8 µm).[10]

  • Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).[10]

  • Flow Rate: 0.3 mL/min.[10]

  • Ionization Source: Electrospray ionization (ESI) in positive mode.[10][11]

  • Mass Analyzer: Triple quadrupole.[10]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[10][11] Optimized precursor and product ion transitions for both sulfisomidine and Sulfisomidine-d4 are used for quantification.

Protocol 2: Sulfisomidine Analysis in Pharmaceutical Formulations by HPLC-UV

This protocol is suitable for the quantification of sulfisomidine in simpler matrices like tablets.

1. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of sulfisomidine reference standard in the mobile phase to obtain a stock solution of a known concentration (e.g., 1000 µg/mL).[6]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards within the desired concentration range (e.g., 1-100 µg/mL).[6]

  • Sample Preparation (Tablets):

    • Weigh and finely powder at least 20 tablets to ensure homogeneity.[6]

    • Transfer an accurately weighed portion of the powder, equivalent to about 25 mg of sulfisomidine, into a 25 mL volumetric flask.[6]

    • Add approximately 15 mL of the mobile phase and sonicate for 15 minutes to facilitate complete dissolution.[6]

    • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.[6]

    • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.[6]

2. HPLC-UV Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[10]

  • Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile.[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Detection Wavelength: 270 nm.[10]

  • Injection Volume: 20 µL.[10]

  • Column Temperature: 30 °C.[10]

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the experimental workflow for sulfisomidine analysis and the signaling pathway of sulfonamides.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (e.g., Milk, Tissue) Spike Spike with Sulfisomidine-d4 Sample->Spike Extract Extraction & Protein Precipitation Spike->Extract Cleanup Evaporation & Reconstitution Extract->Cleanup Filter Filtration Cleanup->Filter Inject Injection into LC-MS/MS Filter->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Mass Spectrometric Detection (MRM) Ionize->Detect Quantify Quantification using Internal Standard Calibration Detect->Quantify Report Reporting of Results Quantify->Report

Caption: Experimental workflow for sulfisomidine analysis using LC-MS/MS with a deuterated internal standard.

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Sulfisomidine Sulfisomidine Inhibition Inhibition Sulfisomidine->Inhibition DHF Dihydrofolic Acid DHPS->DHF Bacterial Enzyme THF Tetrahydrofolic Acid DHF->THF NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids Inhibition->DHPS

Caption: Mechanism of action of sulfisomidine, inhibiting bacterial folic acid synthesis.

References

Safety Operating Guide

Proper Disposal of Sulfisomidine-d4: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of Sulfisomidine-d4, a deuterated analog of the sulfonamide antibiotic, is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals.

Sulfisomidine and its deuterated form are classified as hazardous substances, known to be irritants to the eyes, respiratory system, and skin.[1][2][3][4] Improper disposal can lead to environmental contamination and potential health risks. Therefore, adherence to established protocols is imperative.

Hazard Identification and Personal Protective Equipment (PPE)

Before handling Sulfisomidine-d4 for disposal, it is crucial to be aware of its hazards and to use appropriate personal protective equipment.

Hazard ClassificationPersonal Protective Equipment (PPE)
Skin Irritant (Category 2)[2]Chemical-resistant gloves (e.g., nitrile)
Eye Irritant (Category 2)Safety glasses or goggles
Respiratory Irritant (Category 3)Dust respirator or approved respirator for powders
-Laboratory coat

Spill Management Protocol

In the event of a spill, prompt and correct cleanup is essential to prevent exposure and contamination.

  • Evacuate and Ventilate : Alert others in the vicinity and ensure the area is well-ventilated.

  • Containment : Prevent the spread of the powder.

  • Cleanup : For small spills, gently sweep up the material, avoiding dust generation. Dampening the powder with water can help minimize dust. For larger spills, use a vacuum cleaner equipped with a HEPA filter.

  • Collection : Place the spilled material and any contaminated cleaning supplies into a clearly labeled, sealed container for hazardous waste.

  • Decontamination : Thoroughly clean the spill area with an appropriate solvent.

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of Sulfisomidine-d4 is through a licensed hazardous waste disposal service. Do not dispose of Sulfisomidine-d4 down the drain or in regular trash.

  • Waste Characterization : While not specifically listed as a P- or U-listed hazardous waste by the EPA, its irritant properties warrant its management as a hazardous chemical waste.

  • Segregation and Collection :

    • Do not mix Sulfisomidine-d4 waste with other waste streams.

    • Collect all solid waste (e.g., unused powder, contaminated weigh boats, gloves, and spill cleanup debris) in a designated, compatible, leak-proof hazardous waste container with a secure lid.

    • Solutions containing Sulfisomidine-d4 should be collected in a separate, compatible liquid hazardous waste container.

  • Labeling : Clearly label the waste container as "Hazardous Waste" and identify the contents as "Sulfisomidine-d4".

  • Storage : Store the sealed waste container in a designated, secure area, such as a Satellite Accumulation Area (SAA), away from incompatible materials. The SAA should be at or near the point of waste generation and under the control of laboratory personnel.

  • Arranging for Disposal : Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste coordinator to schedule a pickup for disposal.

Disposal Workflow

Sulfisomidine-d4 Disposal Workflow cluster_prep Preparation & Spill cluster_waste Waste Collection & Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Handle in Ventilated Area A->B C Spill Occurs B->C D Execute Spill Cleanup Protocol C->D E Characterize as Hazardous Waste D->E F Segregate Solid & Liquid Waste E->F G Use Labeled, Sealed Containers F->G H Store in Designated Secure Area G->H I Contact EHS for Pickup H->I J Licensed Hazardous Waste Disposal I->J

Caption: Workflow for the safe disposal of Sulfisomidine-d4.

References

Personal protective equipment for handling Sulfisomidin-d4

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Sulfisomidin-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety, handling, and disposal information for this compound, a deuterated analog of the sulfonamide antibiotic, Sulfisomidin. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound to minimize exposure risks. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Eye/Face Protection Safety GogglesChemical splash goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1][2]
Hand Protection Chemical-resistant glovesNitrile or latex gloves are suitable.[3] It is recommended to use double gloves.[4] Inspect for perforations before use and change frequently.[3]
Body Protection Laboratory CoatA standard laboratory coat should be worn and fully buttoned.[3] For tasks with a higher risk of splashes, a chemical-resistant apron is advised.[5]
Respiratory Protection Fume Hood/RespiratorAll handling of solid this compound should occur in a certified chemical fume hood to prevent inhalation of dust.[3][5] If a fume hood is unavailable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[5]

Operational Plan: Step-by-Step Handling Procedure

Strict adherence to the following operational workflow is critical for the safe handling of this compound.

Preparation and Area Inspection
  • Verify Engineering Controls: Ensure a certified chemical fume hood is functioning correctly.

  • Emergency Equipment: Confirm that an emergency eyewash station and safety shower are readily accessible.[5]

  • Clear Workspace: Remove any unnecessary items from the handling area.

  • Assemble Materials: Gather all necessary equipment, such as glassware, spatulas, and weighing paper.

Donning PPE
  • Put on a laboratory coat, ensuring it is fully buttoned.[3]

  • Wear chemical splash goggles.[3]

  • Don two pairs of appropriate chemical-resistant gloves.[4]

Handling and Weighing
  • Containment: Conduct all manipulations of solid this compound within a fume hood to minimize dust inhalation.[3]

  • Transfer: Use a dedicated spatula for transferring the solid compound.

  • Weighing: Weigh the compound on weighing paper or in a tared container.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to prevent splashing.

During the Experiment
  • Labeling: Keep all containers with this compound clearly labeled.

  • Containment: Ensure all vessels are appropriately covered when not in immediate use.

Post-Experiment and Cleanup
  • Waste Disposal: Dispose of all waste according to the disposal plan outlined below.

  • Decontamination: Clean the work area thoroughly.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, inner gloves, goggles, and then the lab coat.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. Deuterium is a stable, non-radioactive isotope, so the primary concern for disposal relates to the chemical properties of the sulfonamide compound.

Waste Segregation

Establish separate, clearly labeled waste containers for:

  • Solid this compound waste: Unused or expired product.

  • Contaminated disposable materials: This includes gloves, weighing paper, and paper towels.[3]

  • Contaminated sharps: Needles, syringes, or other sharp objects that have come into contact with the compound.

  • Liquid waste: Solutions containing this compound.

Disposal Procedure
  • Solid Waste: Collect in a designated, sealed, and clearly labeled container for chemical waste.

  • Contaminated PPE: Place used gloves, gowns, and other disposable items in a sealed, labeled bag for hazardous waste disposal.

  • Liquid Waste: Collect in a compatible, sealed, and labeled container. Do not pour down the drain.

  • Final Disposal: All waste streams should be disposed of through a licensed hazardous waste disposal company, typically via high-temperature incineration.[6]

Experimental Workflow

G cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_fume_hood Verify Fume Hood prep_emergency_equip Check Emergency Equipment prep_fume_hood->prep_emergency_equip prep_workspace Clear Workspace prep_emergency_equip->prep_workspace prep_materials Assemble Materials prep_workspace->prep_materials ppe_coat Don Lab Coat prep_materials->ppe_coat ppe_goggles Wear Goggles ppe_coat->ppe_goggles ppe_gloves Don Double Gloves ppe_goggles->ppe_gloves handle_contain Work in Fume Hood ppe_gloves->handle_contain handle_weigh Weigh Compound handle_contain->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution cleanup_waste Segregate & Dispose Waste handle_solution->cleanup_waste cleanup_decon Decontaminate Workspace cleanup_waste->cleanup_decon cleanup_ppe Doff PPE cleanup_decon->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

References

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